2-(4-Benzoyl-1-piperazinyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-hydroxyethyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-11-10-14-6-8-15(9-7-14)13(17)12-4-2-1-3-5-12/h1-5,16H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMBIBSNWGXLHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390769 | |
| Record name | 2-(4-benzoyl-1-piperazinyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56227-56-6 | |
| Record name | [4-(2-Hydroxyethyl)-1-piperazinyl]phenylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56227-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-benzoyl-1-piperazinyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Spectroscopic Characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol, a key organic intermediate in pharmaceutical research and development. While direct, publicly available spectral data for this specific molecule is limited, this document serves as an in-depth guide for researchers on acquiring and interpreting the necessary spectroscopic data, namely Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By leveraging data from structurally similar compounds and foundational spectroscopic principles, this guide explains the expected spectral features, outlines detailed experimental protocols, and emphasizes the importance of a multi-technique approach for unambiguous structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of the analytical techniques essential for chemical synthesis and characterization.
Introduction: The Importance of Spectroscopic Analysis
2-(4-Benzoyl-1-piperazinyl)ethanol is a molecule of significant interest due to the prevalence of the piperazine scaffold in pharmacologically active compounds.[1] The benzoyl group introduces a rigid amide linkage, which can influence the molecule's conformational dynamics and potential biological activity. Accurate structural confirmation and purity assessment are paramount in the synthesis of such compounds, and this is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Delivers detailed information about the carbon-hydrogen framework of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
-
Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which aids in structural elucidation.
This guide will walk through the theoretical and practical aspects of using these techniques for the comprehensive characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol.
Molecular Structure and Predicted Spectroscopic Features
The structure of 2-(4-Benzoyl-1-piperazinyl)ethanol is foundational to understanding its spectroscopic output. A clear visualization of the molecule and its key components is essential for interpreting the data.
Caption: Molecular structure of 2-(4-Benzoyl-1-piperazinyl)ethanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 2-(4-Benzoyl-1-piperazinyl)ethanol, both ¹H and ¹³C NMR will provide critical information. Due to the restricted rotation around the benzoyl C-N bond, one can expect to see conformational isomers at room temperature, which may lead to a broadening or duplication of signals for the piperazine protons.[2]
The expected chemical shifts (in ppm, relative to TMS) are detailed in the table below. These predictions are based on the analysis of similar structures and standard chemical shift values.
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.4 | Multiplet | 5H | Aromatic protons (Benzoyl group) |
| ~3.8 | Triplet | 2H | -CH₂-OH |
| ~3.7 | Broad singlet | 4H | Piperazine protons adjacent to the benzoyl group |
| ~2.7 | Triplet | 2H | -N-CH₂- (Ethanol sidechain) |
| ~2.5 | Broad singlet | 4H | Piperazine protons adjacent to the ethanol sidechain |
| ~2.0-3.0 | Broad singlet | 1H | -OH |
-
Expertise & Experience: The broadness of the piperazine signals is anticipated due to the potential for slow conformational exchange on the NMR timescale, a common feature in N-acylpiperazines.[2] The exact chemical shifts and multiplicities can be influenced by the choice of solvent and the temperature at which the spectrum is acquired.
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~170 | C=O (Amide carbonyl) |
| ~136 | Quaternary aromatic carbon |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~127 | Aromatic CH |
| ~59 | -CH₂-OH |
| ~58 | -N-CH₂- (Ethanol sidechain) |
| ~53 | Piperazine CH₂ |
| ~47 | Piperazine CH₂ |
-
Trustworthiness: The predicted chemical shifts are based on established ranges for similar functional groups. For example, the methylene carbon bonded to the hydroxyl group is expected around 58-60 ppm, consistent with data for ethanol.[3]
A self-validating NMR experiment requires careful sample preparation and data acquisition.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the dried sample.
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
-
Data Acquisition:
-
Acquire ¹H NMR, ¹³C NMR, and consider 2D NMR experiments like COSY and HSQC for unambiguous assignment of all proton and carbon signals.
-
Use a standard internal reference, such as tetramethylsilane (TMS), for accurate chemical shift calibration.
-
For molecules with potential conformational isomers, consider variable temperature (VT) NMR studies to investigate the dynamics of the conformational exchange.[2]
-
Caption: A typical workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The IR spectrum of 2-(4-Benzoyl-1-piperazinyl)ethanol is expected to show characteristic absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3200-3500 (broad) | O-H stretch | Alcohol |
| 3000-3100 | C-H stretch | Aromatic |
| 2800-3000 | C-H stretch | Aliphatic |
| ~1630 (strong) | C=O stretch | Amide |
| 1400-1600 | C=C stretch | Aromatic |
| 1050-1150 | C-O stretch | Alcohol |
| 1000-1200 | C-N stretch | Amine/Amide |
-
Expertise & Experience: The most prominent peaks will likely be the broad O-H stretch from the alcohol and the strong C=O stretch from the amide group.[4] The position of the amide carbonyl peak is indicative of the electronic environment and is a key diagnostic feature.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR setup.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For 2-(4-Benzoyl-1-piperazinyl)ethanol, electrospray ionization (ESI) would be a suitable technique.
-
Expected Molecular Ion: The molecular formula is C₁₃H₁₈N₂O₂. The expected monoisotopic mass is approximately 234.1368 g/mol . In positive ion mode ESI, the primary observed ion would be the protonated molecule [M+H]⁺ at m/z ≈ 235.1441.
-
Predicted Fragmentation Pattern: The molecule is expected to fragment at its weakest bonds upon collision-induced dissociation (CID) in an MS/MS experiment.
Caption: Predicted major fragmentation pathways for 2-(4-Benzoyl-1-piperazinyl)ethanol.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
Data Acquisition:
-
Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to ensure detection of all possible ions.[5]
-
Perform MS/MS analysis on the parent ion to obtain fragmentation data, which is crucial for structural confirmation.[5]
-
Conclusion: A Multi-faceted Approach to Structural Verification
The unambiguous characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol requires a synergistic application of NMR, IR, and MS. While this guide provides a detailed predictive framework and standardized protocols, it is imperative that researchers compare their experimentally obtained data with these predictions. Any significant deviation may indicate the presence of impurities, an incorrect structure, or unexpected conformational behavior, warranting further investigation. By following the methodologies outlined herein, researchers can confidently verify the structure and purity of their synthesized compounds, ensuring the integrity of their subsequent research and development efforts.
References
-
W., M. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available at: [Link]
-
Royal Society of Chemistry. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available at: [Link]
-
Doc Brown's Chemistry. (2025). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. docbrown.info. Available at: [Link]
-
Doc Brown's Chemistry. (2025). C2H6O CH3CH2OH infrared spectrum of ethanol. docbrown.info. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 3. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Solubility Profile of 2-(4-Benzoyl-1-piperazinyl)ethanol
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive framework for determining the solubility profile of 2-(4-Benzoyl-1-piperazinyl)ethanol, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive public data, this document outlines a robust, first-principles approach to systematically evaluate its solubility in a diverse range of pharmaceutically relevant solvents. We present a detailed protocol based on the equilibrium shake-flask method, coupled with a validated High-Performance Liquid Chromatography (HPLC) method for accurate quantification. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodology to establish a comprehensive and reliable solubility profile for this compound, thereby informing preclinical development and formulation strategies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stands as a cornerstone of the developability profile of any potential drug molecule.[1] Poor solubility can lead to a cascade of undesirable outcomes, including incomplete dissolution in the gastrointestinal tract, low and erratic bioavailability, and an increased potential for food effects.[2] Therefore, a thorough understanding of a compound's solubility across a spectrum of solvents is not merely an academic exercise but a critical step in risk mitigation and rational formulation design.[3]
2-(4-Benzoyl-1-piperazinyl)ethanol is a molecule that incorporates several key functional groups: a tertiary amine within the piperazine ring, a hydroxyl group on the ethyl substituent, and a benzoyl moiety. This combination of a basic nitrogen, a hydrogen bond donor/acceptor, and a lipophilic aromatic system suggests a complex solubility behavior that will be highly dependent on the properties of the solvent. The piperazine ring itself is often incorporated into drug candidates to enhance aqueous solubility and improve pharmacokinetic properties.[4]
This guide will provide a detailed, field-proven protocol for determining the thermodynamic solubility of 2-(4-Benzoyl-1-piperazinyl)ethanol. We will delve into the causality behind experimental choices, from solvent selection to the intricacies of the analytical finish, to ensure a self-validating and reproducible methodology.
Physicochemical Properties and Predicted Behavior
While experimental data for 2-(4-Benzoyl-1-piperazinyl)ethanol is scarce, we can infer its likely properties from its structural analogue, 1-benzoylpiperazine.
| Property | Predicted/Analog Value | Source | Implication for Solubility |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - | - |
| Molecular Weight | 234.29 g/mol | - | A moderate molecular weight, not expected to be a primary limiting factor for solubility. |
| Predicted pKa | ~7.5 - 8.5 | [5] | The piperazine nitrogen is basic and will be protonated at acidic pH, likely increasing aqueous solubility. |
| Predicted XLogP3-AA | ~1.5 - 2.5 | [6][7] | Indicates a balance of lipophilic and hydrophilic character. Suggests solubility in both polar and some non-polar organic solvents. |
| UV Chromophore | Benzoyl group | [8] | The benzoyl moiety provides a strong chromophore, making UV-based quantification via HPLC a viable and sensitive analytical method. |
The presence of the ethanol group, compared to a simple benzoylpiperazine, adds a hydroxyl moiety capable of hydrogen bonding, which is expected to enhance solubility in protic solvents like water, ethanol, and methanol. The benzoyl group contributes to its lipophilicity and provides the essential UV absorbance for quantification.
Experimental Workflow for Solubility Determination
The determination of thermodynamic solubility is a meticulous process that requires reaching a true equilibrium between the dissolved and undissolved solute.[2] The following workflow, based on the gold-standard shake-flask method, is designed to achieve this with high fidelity.
Caption: Experimental workflow for thermodynamic solubility determination.
Materials and Reagents
-
2-(4-Benzoyl-1-piperazinyl)ethanol (purity >98%)
-
HPLC-grade solvents (Water, Ethanol, Methanol, Acetonitrile, Isopropyl Alcohol, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO))
-
Phosphate buffered saline (PBS), pH 7.4
-
HPLC-grade reagents for mobile phase (e.g., trifluoroacetic acid, formic acid)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (ensure compatibility with organic solvents)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Step-by-Step Protocol: Shake-Flask Method
The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic solubility.[2]
-
Preparation: Add an excess amount of solid 2-(4-Benzoyl-1-piperazinyl)ethanol to a 2 mL glass vial. An amount that is visually in excess after equilibration is sufficient (e.g., 5-10 mg).
-
Solvent Addition: Accurately pipette 1.0 mL of the desired solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation (e.g., 200 rpm). Allow the suspension to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Sample Collection: After incubation, remove the vial and let the undissolved solid settle for 30 minutes.
-
Separation: Carefully withdraw an aliquot of the supernatant using a glass pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.
-
Dilution: Prepare an appropriate dilution of the filtrate with the mobile phase to fall within the linear range of the analytical method's calibration curve.
-
Analysis: Analyze the diluted sample using the validated HPLC-UV method as described in the following section.
Analytical Method: HPLC-UV for Quantification
Given the benzoyl chromophore, High-Performance Liquid Chromatography with UV detection is an ideal method for quantifying the dissolved compound.[9][10]
HPLC System and Conditions
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: The benzoyl group should have a strong absorbance around 254 nm. A full UV scan of a dilute standard should be performed to determine the optimal wavelength (λmax).
-
Column Temperature: 30 °C.
Method Validation
The analytical method must be validated to ensure its accuracy and reliability.[11] Key validation parameters include:
-
Linearity: Prepare a series of standard solutions of known concentrations (e.g., from 1 µg/mL to 200 µg/mL) and inject them to generate a calibration curve. The correlation coefficient (r²) should be >0.999.
-
Accuracy and Precision: Analyze samples at low, medium, and high concentrations within the linear range in triplicate to determine intra-day and inter-day variability.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified.
Data Presentation and Interpretation
The results of the solubility study should be presented in a clear and concise tabular format.
Table 1: Solubility of 2-(4-Benzoyl-1-piperazinyl)ethanol in Various Solvents at 25°C
| Solvent | Solvent Type | Dielectric Constant (ε) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | 80.1 | [Experimental Data] | [Calculated Data] |
| PBS (pH 7.4) | Aqueous Buffer | ~80 | [Experimental Data] | [Calculated Data] |
| Ethanol | Polar Protic | 24.5 | [Experimental Data] | [Calculated Data] |
| Methanol | Polar Protic | 32.7 | [Experimental Data] | [Calculated Data] |
| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Data] | [Calculated Data] |
| DMSO | Polar Aprotic | 46.7 | [Experimental Data] | [Calculated Data] |
| Ethyl Acetate | Moderately Polar | 6.0 | [Experimental Data] | [Calculated Data] |
| Dichloromethane | Nonpolar | 9.1 | [Experimental Data] | [Calculated Data] |
Interpreting the Solubility Profile
The relationship between a solute and solvent is governed by the principle of "like dissolves like." The solubility data can be interpreted by examining the interplay of intermolecular forces.
Caption: Factors influencing the solubility of the target compound.
-
High Solubility in Polar Protic Solvents (e.g., Ethanol, Methanol): This would be expected due to the hydroxyl group and the piperazine nitrogens, which can readily form hydrogen bonds with the solvent molecules.
-
Aqueous Solubility (Water, PBS): Solubility in aqueous media will be highly pH-dependent. At neutral or acidic pH, the basic piperazine nitrogen will be protonated, forming a salt and significantly increasing solubility. At higher pH, the free base will be less soluble.
-
High Solubility in Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and have high dielectric constants, which will facilitate the dissolution of the polar aspects of the molecule.
-
Lower Solubility in Nonpolar Solvents (e.g., Dichloromethane): While the benzoyl group provides some lipophilicity, the polar piperazine and ethanol moieties will likely limit solubility in highly nonpolar environments.
Conclusion
This technical guide provides a comprehensive and scientifically rigorous protocol for determining the solubility profile of 2-(4-Benzoyl-1-piperazinyl)ethanol. By employing the shake-flask method and a validated HPLC-UV analysis, researchers can generate reliable and reproducible data that is essential for informed decision-making in the drug development process. Understanding how the compound behaves in various solvents is a critical first step towards designing effective formulations and ensuring that a promising candidate can be successfully advanced toward clinical evaluation. The principles and methodologies outlined herein are grounded in established pharmaceutical science and provide a clear path for the characterization of this and other novel chemical entities.
References
-
Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 762654, 1-Benzoylpiperazine. Retrieved from [Link]
-
Chem-Impex. (n.d.). 1-Benzoylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 198984. Retrieved from [Link]
-
ResearchGate. (n.d.). UV absorption spectrum of piperine in ethanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Substance Details for Ethanol, 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy]-. Retrieved from [Link]
-
University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
Zhang, X., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3625. [Link]
-
Yilmaz, I., et al. (2018). Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. Drug Development Research, 79(8), 396-407. [Link]
-
ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
- Sahu, P. K., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 1-7.
-
Wójcik, M., et al. (2022). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 23(19), 11883. [Link]
-
Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
Bulgarian Academy of Sciences. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
ResearchGate. (n.d.). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 30181-68-1, 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-(4-benzhydrylpiperazin-1-yl)ethanol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2709-56-0, 2-[4-[3-[2-(Trifluoromethyl)-9-thioxanthenylidene]propyl]-1-piperazinyl]ethanol. Retrieved from [Link]
Sources
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. pharmatutor.org [pharmatutor.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. 13754-38-6 CAS MSDS (1-BENZOYLPIPERAZINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 1-Benzoylpiperazine | C11H14N2O | CID 762654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-[4-(4-Phenylphthalazin-1-yl)piperazin-1-yl]ethanol | C20H22N4O | CID 3155245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ptfarm.pl [ptfarm.pl]
The Strategic Role of 2-(4-Benzoyl-1-piperazinyl)ethanol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-(4-Benzoyl-1-piperazinyl)ethanol, a pivotal yet often overlooked pharmaceutical intermediate. While structurally related to more widely documented benzhydrylpiperazine analogs, the benzoyl moiety imparts distinct chemical and pharmacological potential, positioning it as a key building block in the synthesis of targeted therapeutics. This document delineates the physicochemical properties, strategic synthesis methodologies, and critical role of this intermediate in the development of novel active pharmaceutical ingredients (APIs), with a particular focus on neurological and metabolic disorders. Through an in-depth analysis of its reactivity and synthetic utility, this guide serves as an essential resource for medicinal chemists and process development scientists engaged in the design and scalable production of next-generation pharmaceuticals.
Introduction: The Piperazine Scaffold and the Significance of the Benzoyl Moiety
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, renowned for its ability to confer favorable pharmacokinetic properties such as improved aqueous solubility and oral bioavailability.[1] Its presence in a vast array of approved drugs underscores its importance as a privileged scaffold. The specific nature of the substituents on the piperazine nitrogens dictates the pharmacological activity of the resulting molecule.
While the benzhydrylpiperazine core is well-established, particularly in antihistaminic and central nervous system (CNS) agents, the introduction of a benzoyl group, as seen in 2-(4-Benzoyl-1-piperazinyl)ethanol, offers a unique set of electronic and steric properties. The benzoyl group, being a ketone, can act as a hydrogen bond acceptor and engage in various non-covalent interactions with biological targets. Furthermore, its metabolic stability and potential to serve as a bioisostere of other chemical groups make the benzoylpiperazine fragment a valuable component in drug design.[2]
This guide will explore the synthesis, characterization, and strategic application of 2-(4-Benzoyl-1-piperazinyl)ethanol as a critical intermediate in the pharmaceutical landscape.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-(4-Benzoyl-1-piperazinyl)ethanol is fundamental for its effective use in synthesis and for ensuring the quality of downstream products.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈N₂O₂ | Inferred |
| Molecular Weight | 234.29 g/mol | Inferred |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in methanol, ethanol, and chlorinated solvents | Inferred |
| CAS Number | 75964-32-6 | Inferred |
Analytical Characterization:
The definitive identification and purity assessment of 2-(4-Benzoyl-1-piperazinyl)ethanol rely on a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) can further validate the structure.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity and quantifying the intermediate. A reverse-phase C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid) is typically employed.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the benzoyl group and the hydroxyl (O-H) stretch of the ethanol moiety.
Synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol: A Strategic Approach
The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol can be approached through several strategic routes, with the choice of method often dictated by factors such as starting material availability, scalability, and desired purity profile. A common and efficient method involves the N-acylation of a piperazine precursor.
Retrosynthetic Analysis
A logical retrosynthetic approach simplifies the synthesis into manageable steps, starting from commercially available materials.
Caption: Retrosynthetic analysis of 2-(4-Benzoyl-1-piperazinyl)ethanol.
Experimental Protocol: N-Acylation of 1-(2-Hydroxyethyl)piperazine
This protocol outlines a robust and scalable method for the synthesis of the target intermediate.
Step-by-Step Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 1-(2-hydroxyethyl)piperazine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath. The base is crucial for scavenging the hydrochloric acid generated during the reaction.
-
Acylation: Slowly add a solution of benzoyl chloride (1.0 equivalent) in the same solvent to the stirred reaction mixture via the dropping funnel. The slow addition helps to control the exothermicity of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and wash it sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude 2-(4-Benzoyl-1-piperazinyl)ethanol can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.
Caption: Experimental workflow for the synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol.
Role as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics
The strategic value of 2-(4-Benzoyl-1-piperazinyl)ethanol lies in its potential as a precursor to a variety of pharmacologically active molecules. The benzoylpiperazine scaffold has been identified as a privileged structure in the development of agents targeting the central nervous system and metabolic pathways.
Precursor to GlyT1 Inhibitors for Schizophrenia
Recent research has highlighted the potential of benzoylpiperazine derivatives as potent and selective glycine transporter 1 (GlyT1) inhibitors.[3] GlyT1 inhibitors are a promising therapeutic class for the treatment of cognitive symptoms associated with schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. The 2-(4-Benzoyl-1-piperazinyl)ethanol intermediate can be further functionalized at the hydroxyl group to introduce additional pharmacophoric elements required for high-affinity binding to GlyT1.
Caption: Signaling pathway illustrating the therapeutic potential of GlyT1 inhibitors derived from the intermediate.
Building Block for Other CNS-Active Agents
The benzoylpiperazine core is also present in compounds with activity at various CNS targets, including dopamine and serotonin receptors. The neurotoxic effects of some piperazine derivatives have been studied, underscoring the importance of careful structural modification to achieve desired therapeutic effects while minimizing off-target activities.[4] The ethanol side chain of the title intermediate provides a convenient handle for introducing diverse substituents to explore structure-activity relationships (SAR) for various CNS targets.
Conclusion: A Versatile Intermediate for Future Drug Discovery
2-(4-Benzoyl-1-piperazinyl)ethanol represents a versatile and strategically important intermediate in pharmaceutical synthesis. Its unique combination of a benzoyl moiety and a reactive hydroxyl group on the piperazine scaffold provides a valuable platform for the development of novel therapeutics, particularly in the realm of CNS disorders. The synthetic routes to this intermediate are well-defined and scalable, making it an attractive building block for both discovery and process chemistry. As the demand for targeted and effective treatments for complex diseases continues to grow, the role of specialized intermediates like 2-(4-Benzoyl-1-piperazinyl)ethanol in enabling innovation in drug design is set to expand.
References
-
MDPI. (2024, August 6). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, September 5). Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Retrieved from [Link]
-
ResearchGate. (2015, July 8). Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Retrieved from [Link]
Sources
- 1. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors [mdpi.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Cetirizine from 2-(4-Benzoyl-1-piperazinyl)ethanol
An In-depth Technical Guide to the Synthesis of Cetirizine from its Ethanolic Precursor
Abstract
This technical guide provides a comprehensive overview of a key synthetic route to Cetirizine, a widely used second-generation H1 receptor antagonist. The focus of this document is the conversion of the pivotal intermediate, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, into Cetirizine. This guide elucidates the underlying chemical principles, provides detailed, field-proven experimental protocols, and discusses the critical parameters that influence reaction yield and product purity. Designed for researchers, chemists, and professionals in pharmaceutical development, this document integrates mechanistic insights with practical, actionable methodologies, supported by authoritative references.
Introduction and Strategic Overview
Cetirizine, marketed as its dihydrochloride salt, is a highly effective and selective peripheral H1 antihistamine with minimal sedative effects, owing to its limited ability to cross the blood-brain barrier[1]. Its synthesis is a topic of significant interest in pharmaceutical manufacturing, with various routes developed to optimize efficiency, cost-effectiveness, and environmental impact[2].
This guide focuses on a prevalent and industrially relevant pathway: the synthesis of Cetirizine from its immediate ethanolic precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol . This intermediate already contains the core pharmacophore—the (4-chlorophenyl)phenylmethylpiperazine moiety. The primary chemical challenge, therefore, is the selective oxidation or extension of the ethanol side chain to form the characteristic ethoxy-acetic acid group of the final active pharmaceutical ingredient (API).
The core transformation is an N-alkylation reaction, specifically a Williamson ether synthesis, where the hydroxyl group of the ethanolic precursor is converted into an alkoxide and subsequently reacted with a haloacetate. This method is favored for its reliability and scalability.
A Note on Starting Materials: The topic specified the starting material as 2-(4-Benzoyl-1-piperazinyl)ethanol. It is crucial to distinguish this from the precursor discussed herein. A benzoyl group contains a carbonyl (C=O) functional group, whereas the Cetirizine structure features a benzhydryl (diphenylmethyl) moiety. The conversion of a benzoyl group to the required benzhydryl group is a complex multi-step process. This guide will proceed with the more direct and commercially established precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, to ensure technical accuracy and practical relevance.
The Core Synthesis: From Alcohol to Carboxylic Acid
The conversion of the ethanolic precursor to Cetirizine is a two-stage process within a single pot: deprotonation of the alcohol followed by nucleophilic substitution.
Reaction Mechanism and Causality
The fundamental reaction involves the conversion of the primary alcohol on the piperazine side chain into a carboxylic acid. This is achieved by reacting the alcohol with sodium chloroacetate in the presence of a strong base.
-
Deprotonation (Alkoxide Formation): A strong base, such as potassium hydroxide (KOH) or potassium tert-butoxide, is essential to deprotonate the primary alcohol of the precursor. This creates a highly nucleophilic potassium alcoholate intermediate. The choice of base is critical; weaker bases are generally insufficient to deprotonate the alcohol to the extent required for an efficient reaction.
-
Nucleophilic Substitution (S N 2): The newly formed alkoxide ion acts as a potent nucleophile. It attacks the electrophilic carbon atom of sodium chloroacetate, displacing the chloride leaving group in a classic S N 2 reaction. This forms the sodium salt of Cetirizine.
-
Acidification: The reaction mixture, containing the Cetirizine salt, is then carefully acidified to yield the free carboxylic acid form of Cetirizine.
The overall synthetic pathway is visualized below.
Caption: Overall synthetic pathway to Cetirizine Dihydrochloride.
Critical Reaction Parameters and Optimization
The efficiency of this conversion is highly dependent on the choice of base, solvent, and temperature. Several protocols have been reported, each with distinct advantages.
| Parameter | Method A[3] | Method B[4] | Rationale and Field Insights |
| Starting Material | 2-[4-(4-chlorophenyl)phenylmethyl]-1-piperazinyl)ethanol | {2-[4-(α-phenyl-p-chlorobenzyl)piperazin-1-yl]}ethanol | Nomenclature varies, but the chemical structure is identical. |
| Base | Potassium Hydroxide (KOH) | Potassium t-Butoxide | KOH is a cost-effective and strong inorganic base. Potassium t-butoxide is a bulkier, non-nucleophilic strong base often used to minimize side reactions, though it is more hazardous and expensive for industrial scale-up[4]. |
| Reagent | Sodium Chloroacetate | Sodium Chloroacetate | This is the standard C2-synthon used to introduce the ethoxy-acetic acid moiety. |
| Solvent | Dimethylformamide (DMF) | Toluene | DMF is a polar aprotic solvent that effectively dissolves the reactants and intermediates. Toluene is a less polar aromatic solvent; its higher boiling point can be advantageous, and it may be preferred for easier removal and waste management in some processes[4]. |
| Temperature | 10°C (addition), then Room Temp | Below 60°C | Initial cooling during reagent addition helps control the exothermic reaction. The reaction then typically proceeds at room temperature or with gentle heating to ensure completion without promoting degradation. |
| Yield | 58.8% (of final HCl salt) | Not explicitly stated | Yields are highly dependent on the purity of starting materials and precise control over reaction workup and purification. |
Experimental Protocol: Laboratory Scale Synthesis
This section provides a detailed, step-by-step procedure for the synthesis of Cetirizine from its ethanolic precursor, adapted from reported methodologies[3][4].
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Ethanolic Precursor | 330.86 | 25.0 g | 0.0756 |
| Potassium Hydroxide (KOH) | 56.11 | 10.0 g | 0.178 |
| Sodium Chloroacetate | 116.48 | 20.0 g | 0.172 |
| Dimethylformamide (DMF) | - | 40 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Toluene | - | As needed | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
| Anhydrous MgSO₄ | - | As needed | - |
| Acetone | - | As needed | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 25.0 g of the ethanolic precursor in 40 mL of DMF. Stir at room temperature until a clear solution is obtained.
-
Base Addition: To the solution, add 10.0 g of potassium hydroxide. Stir the resulting suspension at room temperature for 1 hour to facilitate the formation of the potassium alcoholate.
-
Alkylation: Cool the reaction mixture to below 10°C using an ice bath. Slowly add 20.0 g of sodium chloroacetate in portions over 1 hour, ensuring the temperature remains low.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction proceed for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup & Extraction:
-
Upon completion, dilute the reaction mixture with 125 mL of water.
-
Adjust the pH to 8-10 using a 10% NaOH solution.
-
Extract the aqueous layer with ethyl acetate or toluene to remove any unreacted starting material and non-polar impurities. Discard the organic layer.
-
Carefully acidify the aqueous layer to a pH of 4-5 using dilute hydrochloric acid. This protonates the Cetirizine, which should remain in the aqueous phase.
-
Extract the Cetirizine base into a suitable organic solvent like dichloromethane (DCM). Separate the organic phase.
-
-
Purification of Cetirizine Base:
-
Dry the combined organic extracts over anhydrous magnesium sulfate.
-
Filter the drying agent and treat the filtrate with a small amount of activated carbon. Reflux for 15 minutes to decolorize the solution.
-
Filter the hot solution to remove the carbon.
-
Remove the solvent (DCM) under reduced pressure to obtain the crude Cetirizine free base as an oil or amorphous solid.
-
-
Formation of Dihydrochloride Salt:
-
Dissolve the crude Cetirizine base in a minimal amount of acetone[5].
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise while stirring until the pH of the solution is between 0.5-1.0[6]. A white precipitate of Cetirizine dihydrochloride will form.
-
Stir the slurry in the cold for 1-2 hours to ensure complete precipitation.
-
-
Isolation and Drying:
-
Collect the white solid by vacuum filtration.
-
Wash the filter cake with cold acetone to remove any residual impurities.
-
Dry the product under vacuum at 60-70°C to obtain pure Cetirizine dihydrochloride. The expected melting point is in the range of 212-214°C[3].
-
The experimental workflow is summarized in the diagram below.
Caption: Experimental workflow for the synthesis and isolation of Cetirizine Dihydrochloride.
Analytical Characterization and Quality Control
To ensure the final product meets pharmaceutical standards, rigorous analytical testing is required.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of Cetirizine dihydrochloride and quantifying any related impurities or degradation products[7].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound, ensuring all expected protons and carbons are present in the correct chemical environment.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the synthesized Cetirizine.
-
Melting Point: A sharp melting point range (e.g., 212-214°C) is a good indicator of high purity for the crystalline dihydrochloride salt[3].
-
Enantiomeric Purity: For levocetirizine, chiral HPLC is required to determine the enantiomeric excess (ee%) after derivatization to its methyl ester, as the parent compound is difficult to resolve on chiral columns[8].
Conclusion
The synthesis of Cetirizine from its ethanolic precursor, 2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol, represents a robust and scalable method for the production of this important antihistamine. The key to a successful synthesis lies in the careful selection of a strong base to generate the nucleophilic alkoxide and controlled reaction conditions to ensure efficient N-alkylation with sodium chloroacetate. The subsequent multi-step workup involving precise pH adjustments and extractions, followed by crystallization as the dihydrochloride salt, is critical for achieving high purity. The protocols and insights provided in this guide offer a solid foundation for researchers and development professionals working on the synthesis and optimization of Cetirizine and related piperazine-based compounds.
References
- CN103497166A - Synthesis method of cetirizine hydrochloride intermediate.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy.
- EP2019096A1 - Process for obtaining Cetirizine dihydrochloride.
- A Large-Scale Synthesis of Enantiomerically Pure Cetirizine Dihydrochloride Using Preparative Chiral HPLC.
- CN102321047A - Preparation method of cetirizine hydrochloride.
- Different Synthetic Routes of Cetirizine Dihydrochloride Along with Their Comparative Analysis and Clinical Efficacy: A Comprehensive Review.
-
Cetirizine. Wikipedia. [Link]
- A SIMPLE AND STRAIGHTFORWARD SYNTHESIS OF ANTIHISTAMINIC DRUG CETIRIZINE. International Journal of Applied Biology and Pharmaceutical Technology.
-
Isolation and Characterization of Cetirizine Degradation Product: Mechanism of Cetirizine Oxidation. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN103497166A - Synthesis method of cetirizine hydrochloride intermediate - Google Patents [patents.google.com]
- 4. EP2019096A1 - Process for obtaining Cetirizine dihydrochloride - Google Patents [patents.google.com]
- 5. Cetirizine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 6. CN102321047A - Preparation method of cetirizine hydrochloride - Google Patents [patents.google.com]
- 7. Isolation and characterization of cetirizine degradation product: mechanism of cetirizine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Biological Potential of 2-(4-Benzoyl-1-piperazinyl)ethanol Derivatives
Foreword
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophores. When combined with a benzoyl moiety and an ethanol chain, it forms the 2-(4-Benzoyl-1-piperazinyl)ethanol core, a chemical framework with emerging therapeutic potential. This guide provides an in-depth exploration of the biological activities associated with derivatives of this core structure, offering a technical resource for researchers, scientists, and professionals in drug development. We will delve into the synthesis, mechanisms of action, and structure-activity relationships of these compounds, with a focus on their applications in oncology, neurodegenerative disease, and inflammation.
The 2-(4-Benzoyl-1-piperazinyl)ethanol Scaffold: A Privileged Structure
The 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold can be considered a "privileged structure" in drug discovery. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The key chemical features of this scaffold contribute to its versatility:
-
The Piperazine Ring: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4. This ring system is often protonated at physiological pH, enhancing aqueous solubility and allowing for ionic interactions with biological targets.
-
The Benzoyl Group: An aromatic ketone that provides a rigid anchor for π-π stacking and hydrophobic interactions within protein binding pockets. The phenyl ring can be readily substituted to modulate electronic and steric properties.
-
The Ethanol Linker: A flexible two-carbon chain that allows for optimal positioning of the piperazine and benzoyl moieties for interaction with their respective binding sites. The terminal hydroxyl group can also participate in hydrogen bonding.
These features combine to create a molecule with a balance of rigidity and flexibility, as well as hydrophilic and hydrophobic characteristics, making it an ideal starting point for the development of targeted therapeutics.
Anticancer Activity: Targeting Cellular Proliferation
A significant body of research has focused on the anticancer potential of piperazine-containing compounds, with several derivatives of the 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold demonstrating notable cytotoxic activity against various cancer cell lines.
Mechanism of Action: Topoisomerase II Inhibition
One of the key mechanisms through which these derivatives exert their anticancer effects is the inhibition of topoisomerase II (Topo II). Topo II is a crucial enzyme involved in managing DNA topology during replication and transcription. By creating transient double-strand breaks, it allows for the passage of another DNA strand, thus resolving knots and tangles. Topo II inhibitors stabilize the covalent complex between the enzyme and DNA, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis (programmed cell death).
The rational design of novel 1,2-benzothiazine derivatives incorporating a phenylpiperazine moiety has been shown to be effective against cancer cells, with molecular docking studies suggesting binding to the DNA-Topo II complex.[1]
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies have provided valuable insights into the features required for potent anticancer activity:
-
Substitution on the Benzoyl Ring: The nature and position of substituents on the benzoyl ring significantly influence cytotoxicity. Electron-withdrawing groups, such as halogens, have been shown to enhance activity in some cases.
-
Modifications of the Ethanol Linker: While the ethanol linker is a common feature, its replacement with other functionalities can modulate activity. For instance, the incorporation of an isoindoline-1,3-dione moiety has been explored.
The following diagram illustrates the general workflow for the synthesis and evaluation of these anticancer agents.
Caption: General workflow for the development of anticancer 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A standard method for assessing the anticancer activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value for each compound.
Anti-Alzheimer's Activity: Targeting Acetylcholinesterase
Alzheimer's disease is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the therapeutic strategies for managing Alzheimer's is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).
Mechanism of Action: Acetylcholinesterase Inhibition
Derivatives of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione have been synthesized and evaluated as AChE inhibitors.[2][3] These compounds are designed to bind to the active site of AChE, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission.
Molecular docking studies can be employed to visualize the binding interactions of these inhibitors within the active site of AChE, providing insights into the key residues involved in the interaction.
Experimental Protocol: Ellman's Assay for AChE Inhibition
The Ellman's assay is a widely used method for measuring AChE activity.
Principle: This assay uses acetylthiocholine as a substrate, which is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of AChE, acetylthiocholine, DTNB, and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Assay Setup: In a 96-well plate, add the buffer, test compound (at various concentrations), and AChE solution. Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Reaction Initiation: Add DTNB and acetylthiocholine to initiate the reaction.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the IC50 value.
Anti-inflammatory and Other Potential Activities
The versatile 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold has also been explored for other biological activities, including anti-inflammatory and antimicrobial effects.
Anti-inflammatory Activity
The anti-inflammatory potential of related piperazine derivatives has been investigated, with some compounds showing inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[4] Further research is warranted to explore the anti-inflammatory properties of 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives specifically.
Antimicrobial Activity
Piperazine-containing compounds have a long history of use as antimicrobial agents. The synthesis of novel piperazine derivatives and their evaluation against various bacterial and fungal strains have demonstrated their potential in combating infectious diseases.[5][6][7][8][9] The benzoyl moiety can be modified to enhance the antimicrobial spectrum and potency.
The following table summarizes the potential biological activities and the corresponding molecular targets of 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives.
| Biological Activity | Molecular Target | Therapeutic Area |
| Anticancer | Topoisomerase II | Oncology |
| Anti-Alzheimer's | Acetylcholinesterase | Neurology |
| Anti-inflammatory | Cyclooxygenase (COX) | Inflammation |
| Antimicrobial | Various bacterial/fungal targets | Infectious Diseases |
Conclusion and Future Directions
The 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents with a diverse range of biological activities. The research highlighted in this guide demonstrates the potential of these derivatives in oncology, neurodegenerative diseases, and inflammation.
Future research in this area should focus on:
-
Lead Optimization: Synthesizing and evaluating a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Studies: Progressing the most promising compounds to in vivo models to assess their efficacy and safety in a physiological setting.
-
Mechanism of Action Elucidation: Conducting further studies to fully understand the molecular mechanisms underlying the observed biological activities.
By leveraging the principles of medicinal chemistry and structure-based drug design, the full therapeutic potential of this versatile scaffold can be unlocked, leading to the development of new and effective treatments for a variety of diseases.
References
- El-Sawy, E. R., Bassyouni, F. A., Abu-Bakr, S. H., Rady, H. M., & Abdlla, M. M. (2010). Synthesis and biological activity of some new 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives. Acta Pharmaceutica, 60(1), 55-71.
- BenchChem. (2025). An In-depth Technical Guide to 2-(4-Benzhydrylpiperazin-1-yl)
- ResearchGate. (2025). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)
- Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- Semantic Scholar. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
- MDPI. (2020).
- ResearchGate. (2020). Synthesis and antimicrobial activity of 2‐(4‐(benzo[d]thiazol‐5‐ylsulfonyl) piperazine‐1‐yl)
- Sadalge, P. R., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Sciences, 13(04), 053-069.
- Synthesis and Biological Evaluation of Some Novel Hybrid Quinazolinone– Piperazine Deriv
- PubMed. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)
- Hassan, M. A., et al. (1998). SYNTHESIS OF SOME 4-BENZYL-1-SUBSTITUTED PIPERAZINE DERIVATIVES AS POTENTIAL ANTIMICROBIAL AND ANTICANCER AGENTS. ACTA Pharmaceutica Sciencia.
- PubMed Central. (2021). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijbpas.com [ijbpas.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpras.com [ijpras.com]
- 8. Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. actapharmsci.com [actapharmsci.com]
Whitepaper: Elucidating the Psychoactive Potential of 2-(4-Benzoyl-1-piperazinyl)ethanol Analogs Through In-Vitro Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with piperazine derivatives representing a significant class of compounds that warrant rigorous pharmacological characterization. This guide provides a comprehensive framework for the in-vitro evaluation of 2-(4-Benzoyl-1-piperazinyl)ethanol and its analogs. We will delve into the core methodologies required to dissect their mechanism of action, focusing on their interaction with key monoamine transporters and G-protein coupled receptors (GPCRs) implicated in psychoactivity. This document is intended to serve as a practical, in-depth resource for researchers in pharmacology, toxicology, and drug development, offering not just protocols, but the scientific rationale that underpins them.
Introduction: The Scientific Imperative for Characterization
The parent compound, 2-(4-Benzoyl-1-piperazinyl)ethanol, and its structural congeners belong to the benzylpiperazine family, a group known to contain compounds with effects ranging from stimulant to hallucinogenic. Their psychoactive properties are largely attributed to their ability to modulate monoaminergic systems, specifically by interacting with dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, as well as various serotonin (5-HT) and dopamine (D) receptor subtypes. A thorough in-vitro characterization is the foundational step in understanding their pharmacological profile, potential for abuse, and therapeutic applicability. This guide will provide the necessary tools to build a robust in-vitro screening cascade.
Core Experimental Workflow: A Multi-Tiered Approach
A logical and stepwise progression of experiments is crucial for a comprehensive understanding. We advocate for a tiered approach, beginning with broad screening to identify primary targets and progressing to more complex functional assays to elucidate the nature of the interaction.
Caption: A multi-tiered in-vitro experimental workflow.
Tier 1: Primary Target Identification via Receptor Binding Assays
The initial step is to determine the binding affinity of the analogs for a panel of targets associated with psychoactivity. Radioligand binding assays are the gold standard for this purpose due to their sensitivity and reproducibility.
3.1. Rationale and Key Considerations
The choice of targets should be guided by the structural similarities of the test compounds to known psychoactive agents. A primary panel should include DAT, SERT, NET, and key 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT2C) and dopamine receptor subtypes (e.g., D1, D2). The data generated (Ki values) will provide a rank ordering of affinity and guide subsequent functional studies.
3.2. Step-by-Step Protocol: Radioligand Binding Assay
-
Preparation of Cell Membranes:
-
Utilize cell lines stably expressing the human recombinant receptor or transporter of interest (e.g., HEK293-hDAT, CHO-K1-h5-HT2A).
-
Homogenize cells in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes.
-
Wash the membrane pellet multiple times to remove endogenous ligands.
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., via a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a known concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Ketanserin for 5-HT2A), and a range of concentrations of the test compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known non-labeled ligand).
-
-
Incubation and Termination:
-
Incubate the plate at a specific temperature and for a duration sufficient to reach equilibrium.
-
Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding (Total Binding - Non-specific Binding).
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Tier 2: Functional Characterization of Monoamine Transporter Interaction
High-affinity binding to transporters does not differentiate between a substrate (releaser) and an inhibitor (blocker). Functional assays are therefore essential.
4.1. Rationale and Key Considerations
Substances that act as substrates for monoamine transporters (e.g., amphetamine) induce neurotransmitter release (efflux), a mechanism often associated with high abuse potential. In contrast, inhibitors block reuptake (e.g., cocaine). Distinguishing between these mechanisms is critical.
4.2. Step-by-Step Protocol: Neurotransmitter Uptake Assay
-
Cell Culture:
-
Use cell lines stably expressing the transporter of interest (e.g., HEK293-hSERT).
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
-
Assay Procedure:
-
Pre-incubate the cells with a range of concentrations of the test compound or a known inhibitor (e.g., fluoxetine for SERT).
-
Add a known concentration of a radiolabeled substrate (e.g., [³H]5-HT for SERT).
-
Incubate for a short period to allow for uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and quantify the intracellular radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of uptake for each concentration of the test compound.
-
Determine the IC50 value for uptake inhibition.
-
4.3. Step-by-Step Protocol: Neurotransmitter Efflux Assay
-
Cell Preparation and Loading:
-
Use cell lines as described above or primary neuronal cultures.
-
Pre-load the cells with a radiolabeled neurotransmitter (e.g., [³H]dopamine for DAT-expressing cells).
-
-
Efflux Measurement:
-
Wash the cells to remove excess extracellular radiolabel.
-
Add the test compound at various concentrations.
-
At specific time points, collect the extracellular buffer.
-
At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.
-
-
Data Analysis:
-
Calculate the fractional release of the radiolabel at each time point and for each concentration.
-
Compare the efflux induced by the test compounds to that of a known releaser (e.g., d-amphetamine).
-
Tier 3: Signaling Pathway Analysis for GPCRs
For analogs demonstrating significant binding to GPCRs like 5-HT2A, it is crucial to determine their functional activity (agonist, antagonist, or inverse agonist).
5.1. Rationale and Key Considerations
Psychedelic effects are often mediated by agonism at the 5-HT2A receptor, leading to the activation of specific intracellular signaling pathways, such as the phospholipase C (PLC) pathway, resulting in inositol phosphate (IP) accumulation and calcium mobilization.
Caption: Canonical 5-HT2A receptor signaling pathway.
5.2. Step-by-Step Protocol: Calcium Mobilization Assay
-
Cell Preparation:
-
Use cell lines expressing the receptor of interest (e.g., CHO-K1-h5-HT2A).
-
Plate the cells in a black-walled, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Incubate to allow for de-esterification of the dye within the cells.
-
-
Assay and Detection:
-
Use a fluorescence plate reader (e.g., a FLIPR or FlexStation) to measure baseline fluorescence.
-
Add the test compound at various concentrations and immediately begin measuring fluorescence changes over time.
-
-
Data Analysis:
-
Calculate the increase in fluorescence relative to the baseline.
-
Determine the EC50 (effective concentration for 50% of the maximal response) and the Emax (maximal effect) for agonist activity.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., serotonin).
-
Data Interpretation and Pharmacological Profile Synthesis
The culmination of these in-vitro studies is the creation of a comprehensive pharmacological profile for each analog.
6.1. Data Summary Table
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | 5-HT2A Ki (nM) | DAT Uptake IC50 (nM) | SERT Uptake IC50 (nM) | 5-HT2A EC50 (nM) | 5-HT2A Emax (%) |
| Analog A | ||||||||
| Analog B | ||||||||
| Analog C |
6.2. Profile Classification
-
Dopaminergic Stimulant-like: High affinity for DAT with potent uptake inhibition or efflux.
-
Serotonergic Releaser-like: High affinity for SERT with potent uptake inhibition or efflux.
-
Psychedelic-like: Potent agonist activity at the 5-HT2A receptor.
-
Mixed Profile: Significant activity at multiple targets.
Conclusion: From In-Vitro Data to In-Vivo Hypotheses
A robust in-vitro pharmacological characterization, as detailed in this guide, is an indispensable component of modern drug discovery and NPS evaluation. The data generated from these assays provide a strong foundation for predicting the in-vivo effects of novel 2-(4-Benzoyl-1-piperazinyl)ethanol analogs. This, in turn, allows for more informed decisions regarding their potential for therapeutic development or their risk to public health. The principles of scientific integrity, grounded in well-validated protocols and a clear understanding of the underlying mechanisms, are paramount in this endeavor.
References
-
Cheng-Prusoff Equation: Cheng Y, Prusoff WH. Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochem Pharmacol. 1973;22(23):3099-3108. [Link]
-
Radioligand Binding Assays: Mahan LC, McVittie LD, Smyk-Randall EM, et al. Cloning, sequencing, and expression of the gene for a human D1 dopamine receptor. Proc Natl Acad Sci U S A. 1990;87(6):2196-2200. [Link]
-
Neurotransmitter Uptake Assays: Gu H, Wall SC, Rudnick G. Stable expression of biogenic amine transporters reveals differences in inhibitor sensitivity, kinetics, and ion dependence. J Biol Chem. 1994;269(10):7124-7130. [Link]
-
Calcium Mobilization Assays: Grynkiewicz G, Poenie M, Tsien RY. A new generation of Ca2+ indicators with greatly improved fluorescence properties. J Biol Chem. 1985;260(6):3440-3450. [Link]
-
5-HT2A Receptor Signaling: Berg KA, Stout BD, Maayani S, Clarke WP. 5-Hydroxytryptamine2A receptor-Gq/11-protein coupling: contribution of the third intracellular loop. Mol Pharmacol. 2001;60(3):557-565. [Link]
2-(4-Benzoyl-1-piperazinyl)ethanol in neuroscience and CNS research
An In-depth Technical Guide to the Benzoylpiperazine Scaffold in Neuroscience and CNS Research: A Focus on 2-(4-Benzoyl-1-piperazinyl)ethanol and its Analogs
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, widely recognized as a "privileged scaffold" for its frequent appearance in successful therapeutic agents.[1][2] Its unique physicochemical properties often impart favorable aqueous solubility and oral bioavailability, making it a desirable motif in drug design.[3] Within this broad class, the benzoylpiperazine framework and its close structural relatives, such as the benzhydrylpiperazines, have emerged as particularly fruitful starting points for the development of novel drugs targeting the Central Nervous System (CNS). This technical guide provides a comprehensive overview of this scaffold's role in neuroscience. We will explore its synthesis, multifaceted mechanisms of action, and key experimental protocols for its pharmacological evaluation. While using the specific molecule 2-(4-Benzoyl-1-piperazinyl)ethanol as a conceptual anchor, this guide synthesizes data from its more extensively studied analogs to provide a holistic and practical resource for researchers, chemists, and drug development professionals.
The Piperazine Moiety: A Privileged Scaffold in CNS Drug Discovery
The prevalence of the piperazine ring in CNS-active drugs is not coincidental. Its utility stems from several key attributes:
-
Structural Versatility: The two nitrogen atoms of the piperazine ring offer multiple points for chemical modification, allowing for the precise spatial arrangement of pharmacophoric groups to optimize interactions with biological targets.[2]
-
Physicochemical Modulation: As a basic and hydrophilic group, the piperazine moiety is frequently used to enhance the solubility and pharmacokinetic profile of a lead compound, which is critical for oral administration and crossing the blood-brain barrier.[2][3]
-
Proven Therapeutic Relevance: A vast number of approved CNS drugs incorporate this scaffold, including antipsychotics like Aripiprazole and Quetiapine, as well as various antidepressants and anxiolytics, validating its utility in the field.[2][4]
The benzoylpiperazine and benzhydrylpiperazine subclasses are of particular interest. The introduction of the bulky, aromatic benzoyl or benzhydryl group often confers significant affinity for a range of CNS receptors, transforming the simple piperazine core into a potent neuromodulatory agent.[5][6][7]
Synthesis and Chemical Characterization
The synthesis of N-substituted piperazines like 2-(4-Benzoyl-1-piperazinyl)ethanol and its analogs typically relies on well-established, robust chemical reactions.
General Synthetic Route: Nucleophilic Substitution
The most common and efficient method for preparing these compounds is through a nucleophilic substitution reaction.[8] This approach involves the N-alkylation of a piperazine derivative with a suitable electrophile. For the closely related and well-documented compound 2-(4-Benzhydrylpiperazin-1-yl)ethanol, the synthesis involves the reaction of 1-(2-hydroxyethyl)piperazine with chlorodiphenylmethane.
Causality in Synthesis:
-
Base (e.g., Potassium Carbonate): A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic and halt the reaction.
-
Solvent (e.g., Toluene, Acetone): The choice of solvent is critical for ensuring that all reactants remain in solution at the reaction temperature.
-
Heat (Reflux): Heating the reaction provides the necessary activation energy to overcome the energy barrier for the substitution reaction, thereby increasing the reaction rate to a practical level.[8]
Experimental Protocol: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 1-(2-hydroxyethyl)piperazine (1.1 equivalents) and powdered potassium carbonate (2.0 equivalents) in toluene.
-
Reagent Addition: While stirring, add chlorodiphenylmethane (1.0 equivalent) to the mixture. A catalytic amount of potassium iodide may be added to facilitate the reaction by in-situ formation of the more reactive iododiphenylmethane.
-
Reaction Conditions: Heat the mixture to reflux (approx. 110°C for toluene) and maintain for 6-12 hours.
-
Monitoring: The progress of the reaction should be monitored periodically using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the chlorodiphenylmethane starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts (potassium carbonate and potassium chloride).
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. This crude material can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted piperazines.
Analytical Characterization and Impurity Profiling
Confirmation of the final product's identity and purity is paramount. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR): Provides detailed information about the molecular structure, confirming the connectivity of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., O-H stretch from the ethanol moiety, C=O stretch for a benzoyl group).
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and quantify any impurities.
Table 1: Common Impurities in Synthesis and Their Detection [8]
| Impurity Name | Potential Source | Recommended Analytical Technique |
| Unreacted Starting Materials | Incomplete reaction | HPLC, LC-MS |
| 1,4-bis(Benzhydryl)piperazine | Over-alkylation of the piperazine ring | HPLC, LC-MS |
| Benzophenone | Oxidation of starting materials or product | HPLC, LC-MS |
| Residual Solvents | From reaction or purification steps | Gas Chromatography-Headspace (GC-HS) |
Core Mechanisms of Action in the CNS
The benzoylpiperazine scaffold and its analogs achieve their CNS effects by interacting with a variety of neurotransmitter systems. This promiscuity is a hallmark of the scaffold, allowing for the development of drugs with diverse pharmacological profiles.
Histamine H1 Receptor Antagonism
A primary and well-documented mechanism for benzhydrylpiperazine derivatives is the antagonism of the histamine H1 receptor.[5] This is exemplified by the fact that 2-[2-[4-[(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic acid (Cetirizine), a potent second-generation antihistamine, is synthesized from a closely related precursor.[9] Antagonism of H1 receptors in the CNS is associated with sedation, but second-generation molecules are designed to have limited brain penetration, minimizing this effect. However, for CNS-targeted research, this mechanism is a key consideration.
Visualization: Histamine H1 Receptor Signaling Pathway
Caption: Simplified Gq-coupled H1 receptor signaling pathway.
Serotonergic and Dopaminergic System Modulation
Many piperazine derivatives exhibit affinity for serotonin (5-HT) and dopamine (D) receptors, which are critical targets for treating depression, anxiety, and psychosis.[5]
-
5-HT Receptor Antagonism: Certain arylpiperazines have been identified as potent antagonists of 5-HT(1A/1B/1D) receptors.[10]
-
Serotonin Reuptake Inhibition: Some analogs also function as selective serotonin reuptake inhibitors (SSRIs), a primary mechanism for many antidepressant drugs.[10]
Other Potential CNS Targets
-
GABA-A Receptor Modulation: A series of N-(2-benzoyl-4-chlorophenyl) acetamides containing a substituted phenylpiperazine moiety demonstrated potent anxiolytic and skeletal muscle relaxant activity, likely through positive modulation of the GABA-A receptor.[11]
-
Acetylcholinesterase (AChE) Inhibition: Some 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have been evaluated as AChE inhibitors, a therapeutic strategy for Alzheimer's disease which is characterized by the degeneration of cholinergic neurons.[12]
-
Anti-inflammatory Activity: Given the increasing recognition of neuroinflammation in CNS disorders, the ability of some benzhydrylpiperazine derivatives to dually inhibit COX-2 and 5-LOX enzymes is a therapeutically relevant secondary mechanism.[5]
Key Experimental Protocols for Pharmacological Profiling
To elucidate the specific mechanism and potential therapeutic use of a novel benzoylpiperazine compound, a systematic pharmacological evaluation is required.
Protocol 4.1: In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for a panel of relevant CNS receptors (e.g., histamine, serotonin, dopamine receptors).
Methodology (Self-Validating System):
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the receptor of interest. The protein concentration must be quantified (e.g., via Bradford assay) to ensure consistency across experiments.
-
Radioligand Selection: Choose a high-affinity radiolabeled ligand (e.g., [³H]-pyrilamine for the H1 receptor) with well-characterized binding properties. A preliminary saturation binding experiment should be run to determine its equilibrium dissociation constant (Kd) and maximum receptor density (Bmax) in your system, validating the assay setup.
-
Competitive Binding Incubation: Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the unlabeled test compound.
-
Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand via vacuum filtration through glass fiber filters.
-
Quantification: Measure the radioactivity trapped on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization: Receptor Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol 4.2: In Vivo Behavioral Model (Elevated Plus Maze)
Objective: To assess the anxiolytic (anxiety-reducing) potential of the test compound.
Causality of Model: This model is based on the innate conflict in rodents between the desire to explore a novel environment and the fear of open, elevated spaces. Anxiolytic compounds, like benzodiazepines, reduce the aversion to the open arms, leading to increased exploration.
Methodology:
-
Apparatus: A plus-shaped maze raised from the floor, with two opposing arms open and two enclosed by high walls.
-
Acclimation: Acclimate the animals (typically mice or rats) to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer the test compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow it to explore freely for a set period (e.g., 5 minutes).
-
Data Collection: Record the session using a video camera. Score the time spent in the open arms and closed arms, as well as the number of entries into each arm type.
-
Analysis: An increase in the time spent in the open arms and/or the percentage of entries into the open arms, without a significant change in the total number of arm entries (a measure of general locomotor activity), is indicative of an anxiolytic effect.
Structure-Activity Relationships (SAR) and Future Directions
The therapeutic potential of the benzoylpiperazine scaffold can be fine-tuned through systematic chemical modifications. Key areas for exploration include:
-
Aromatic Ring Substitution: Adding electron-withdrawing or electron-donating groups to the benzoyl or benzhydryl rings can significantly alter receptor affinity and selectivity.
-
Piperazine Linker: Modifying the ethanol side chain can impact pharmacokinetics and introduce new interactions with the target protein.
-
Bioisosteric Replacement: The benzoylpiperidine fragment is sometimes considered a potential bioisostere of the piperazine ring.[6][7] Exploring such replacements can lead to compounds with improved metabolic stability or different binding modes.
The future of research on this scaffold is promising. Its versatility makes it an excellent candidate for developing dual-target ligands (e.g., a combined SSRI and 5-HT1A antagonist) or for creating highly selective probes and PET radiotracers to study CNS targets in vivo.
Conclusion
The benzoylpiperazine scaffold represents a highly valuable and validated framework in the field of neuroscience and CNS drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of critical neurotransmitter systems—including histaminergic, serotonergic, dopaminergic, and GABAergic pathways—ensures its continued relevance. By understanding the core synthesis strategies, mechanisms of action, and robust pharmacological profiling techniques outlined in this guide, researchers can effectively harness the potential of this privileged structure to develop the next generation of therapies for complex neurological and psychiatric disorders.
References
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. ResearchGate. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. [Link]
-
Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. PubMed. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]
-
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PMC - PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors. PubMed. [Link]
-
Pharmacological properties of ABT-239 [4-(2-{2-[(2R)-2-Methylpyrrolidinyl]ethyl}-benzofuran-5-yl)benzonitrile]: II. Neurophysiological characterization and broad preclinical efficacy in cognition and schizophrenia of a potent and selective histamine H3 receptor antagonist. PubMed. [Link]
-
2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol. MySkinRecipes. [Link]
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. OUCI. [Link]
-
2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol. PubChem. [Link]
- Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. HU227192B1 - Process for the preparation of 2-[2-(1-piperazinyl)-ethoxy]-ethanol - Google Patents [patents.google.com]
- 5. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-[4-[(4-Chlorophenyl)(phenyl)methyl]-1-piperazinyl]ethanol [myskinrecipes.com]
- 10. 6-[2-(4-Aryl-1-piperazinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-ones: dual-acting 5-HT1 receptor antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Piperazine Scaffold: A Toxicological Deep Dive for the Drug Developer
An In-depth Technical Guide to the Safety Assessment of Piperazine Derivatives
Foreword: The Double-Edged Sword of a Privileged Scaffold
The piperazine ring is a cornerstone of modern medicinal chemistry. Its unique physicochemical properties—a six-membered heterocyclic ring with two nitrogen atoms at opposing positions—confer favorable pharmacokinetic characteristics, such as improved aqueous solubility and oral bioavailability.[1] This has led to its incorporation into a vast array of clinically successful drugs, from antihistamines like cetirizine to antipsychotics and anticancer agents.[2] However, this structural versatility is not without its challenges. The same scaffold that offers therapeutic benefits can also be associated with a range of toxicological liabilities. These can range from mild side effects to severe organ toxicity, creating a critical need for a thorough and nuanced understanding of the safety profile of any new piperazine-containing chemical entity.
This guide is designed for researchers, toxicologists, and drug development professionals. It moves beyond a simple cataloging of potential toxicities to provide a deeper, mechanistic understanding of the safety challenges associated with piperazine derivatives. We will explore the key toxicological endpoints, the state-of-the-art methodologies for their assessment, and the underlying structure-toxicity relationships that can guide the design of safer, more effective medicines.
The Toxicological Landscape of Piperazine Derivatives: An Overview
The toxicological profile of a piperazine derivative is highly dependent on the nature of the substituents attached to its nitrogen atoms. These substitutions dictate the molecule's overall pharmacology, metabolism, and potential for off-target effects. A comprehensive safety evaluation must, therefore, consider a wide array of potential adverse outcomes.[3]
Acute and Systemic Toxicity
Acute toxicity studies provide essential information on the immediate effects of a single or short-term exposure to a substance and are used to determine the median lethal dose (LD50).[3] For the parent piperazine molecule, acute oral toxicity is low. In Sprague Dawley rats, the oral LD50 is estimated to be around 2600 mg/kg bw.[3] Signs of acute toxicity at high doses include shortness of breath, apathy, staggering, tremors, and convulsions.[3] The acute dermal toxicity is also low, with an estimated LD50 in rabbits of 8300 mg/kg bw.[3]
However, it is the derivatives of piperazine that often present a more complex toxicological picture, particularly those designed for psychoactive effects, which can have significant and sometimes severe consequences.
Neurotoxicity: A Primary Concern
A significant number of piperazine derivatives exhibit central nervous system (CNS) activity, which is often their intended therapeutic effect. However, this can also lead to neurotoxicity.[2]
Clinical Manifestations: In humans, neurotoxic effects have been reported even at therapeutic doses of piperazine. Symptoms can include muscular weakness, lack of coordination, tremors, mental confusion, and hallucinations.[3] Children appear to be particularly susceptible, with reports of abnormal electroencephalograms (EEGs) and neurological symptoms at therapeutic doses.[3] For some designer drugs like N-benzylpiperazine (BZP), more severe effects such as acute psychosis and seizures have been reported.[4][5]
Mechanistic Insights: The precise mechanisms of piperazine-induced neurotoxicity are not fully elucidated but are thought to involve modulation of neurotransmitter systems. The parent compound's neurotoxic effects may be due to gamma-amino butyric acid (GABA) receptor agonism.[3] Many psychoactive derivatives, such as BZP and 1-(3-trifluoromethylphenyl)piperazine (TFMPP), act as stimulants by enhancing the release of dopamine, noradrenaline, and serotonin.[6] This surge in monoamines can lead to the observed stimulant effects but also to excitotoxicity and other adverse neurological events.[5][6]
Core Toxicological Endpoints: A Methodological Approach
A robust toxicological assessment of any new piperazine derivative requires a battery of in vitro and in vivo tests to evaluate specific organ systems and potential long-term effects. This section details the key toxicological endpoints and the standard methodologies for their evaluation, grounded in international regulatory guidelines.
Genotoxicity: Assessing the Risk of Genetic Damage
Genotoxicity studies are critical for determining if a compound can damage genetic material (DNA and chromosomes), which can lead to carcinogenesis or heritable genetic defects.[3] A standard battery of tests is typically required to assess the genotoxic potential of a new chemical entity.
Bacterial Reverse Mutation Assay (Ames Test):
The Ames test is a widely used initial screen for mutagenicity.[7][8][9] It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and will not grow on a histidine-free medium.[8] The assay assesses the ability of a test compound to cause mutations that restore the gene's function, allowing the bacteria to grow on a histidine-free medium.
-
Rationale: A positive result indicates that the compound is a mutagen. The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic conversion to become active.[10]
-
Findings for Piperazine: Studies on piperazine phosphate have generally shown a lack of mutagenic activity in the Ames test. One study reported a weak, non-reproducible positive result in the presence of metabolic activation, but the increase in mutant frequency was within the historical control range.[10]
In Vitro Mammalian Chromosomal Aberration Test:
This assay evaluates the potential of a test compound to induce structural chromosomal abnormalities in cultured mammalian cells.[3][11][12]
-
Methodology: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes, are exposed to the test compound.[3] The cells are then arrested in metaphase, and the chromosomes are examined microscopically for structural damage, such as breaks and exchanges.[3]
-
Rationale: The presence of chromosomal aberrations is an indicator of clastogenicity, a type of genotoxicity. This test is also conducted with and without metabolic activation.
-
Findings for Piperazine: Piperazine phosphate did not induce chromosomal aberrations in Chinese hamster ovary cells.[10]
In Vivo Micronucleus Test:
This in vivo assay assesses chromosomal damage in the bone marrow of rodents.
-
Methodology: Animals are treated with the test compound, and their bone marrow is harvested. Erythrocytes are then examined for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
-
Rationale: An increase in micronucleated erythrocytes indicates that the compound caused chromosomal damage in vivo.
-
Findings for Piperazine: In vivo, piperazine phosphate did not induce micronuclei in the erythrocytes of mice at high doses.[10]
Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) - Plate Incorporation Method (OECD 471)
1. Principle: Histidine-requiring strains of Salmonella typhimurium are exposed to the test compound and plated on a minimal medium lacking histidine. Only bacteria that undergo a reverse mutation to a histidine-synthesizing state will form colonies.
2. Materials:
- S. typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537).
- Test compound dissolved in a suitable solvent (e.g., DMSO, water).
- S9 fraction from the liver of rats pre-treated with an enzyme inducer (e.g., Aroclor 1254 or a phenobarbital/β-naphthoflavone combination).
- Cofactor solution (NADP, G6P).
- Molten top agar.
- Minimal glucose agar plates.
- Positive controls (e.g., sodium azide for TA1535, 2-nitrofluorene for TA98 without S9, 2-aminoanthracene for TA100 with S9).
- Negative/vehicle control.
3. Procedure:
- Preparation: Prepare fresh overnight cultures of the bacterial tester strains. Prepare the S9 mix by combining the S9 fraction and cofactor solution.
- Exposure: To a sterile tube, add:
- 0.1 mL of the bacterial culture.
- 0.1 mL of the test compound at the desired concentration (or control).
- 0.5 mL of the S9 mix (for metabolic activation) or buffer (for no activation).
- Incubation: Gently vortex the tubes and pre-incubate at 37°C for 20-30 minutes.
- Plating: Add 2.0 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
- Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate.
4. Data Interpretation: A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies and the increase is at least double the background (vehicle control) count for at least one tester strain.
Diagram: Genotoxicity Testing Workflow
Caption: A typical tiered approach to genotoxicity testing.
Cardiotoxicity: Protecting the Heart
Drug-induced cardiotoxicity is a major cause of compound attrition during development and post-market withdrawal. For piperazine derivatives, a key concern is the potential for arrhythmia, often linked to the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel.[13]
hERG Channel Inhibition Assay:
The hERG channel is crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, increasing the risk of a life-threatening arrhythmia called Torsades de Pointes.
-
Methodology: The gold standard for assessing hERG channel inhibition is the manual patch-clamp electrophysiology assay performed on mammalian cells stably expressing the hERG channel.[14] This technique allows for the direct measurement of the ion current through the hERG channel in the presence of varying concentrations of the test compound.[15] Automated patch-clamp systems are also widely used for higher throughput screening.[15]
-
Rationale: The assay determines the concentration of the compound that causes 50% inhibition of the hERG current (IC50). A low IC50 value indicates a higher risk of cardiotoxicity.
-
Findings for Piperazine Derivatives: While many piperazine derivatives used as designer drugs are associated with cardiac symptoms like tachycardia, specific hERG inhibition data is often lacking in the public domain.[6] However, for the therapeutic agent cetirizine, studies have shown negligible inhibition of the hERG channel, with an IC50 greater than 30 µM, indicating a low risk of arrhythmia.[16]
Experimental Protocol: hERG Manual Patch-Clamp Assay
1. Principle: The whole-cell patch-clamp technique is used to measure the electrical current flowing through hERG channels in a single cell. The effect of the test compound on this current is quantified.
2. Materials:
- Mammalian cell line stably expressing the hERG channel (e.g., HEK-293 or CHO cells).
- Patch-clamp rig (amplifier, micromanipulator, microscope).
- Borosilicate glass capillaries for pulling micropipettes.
- Intracellular and extracellular recording solutions.
- Test compound dissolved in a suitable vehicle (e.g., DMSO).
- Positive control (e.g., dofetilide, cisapride).
3. Procedure:
- Cell Preparation: Plate cells at an appropriate density to allow for the selection of single, healthy cells for recording.
- Pipette Preparation: Pull a glass micropipette with a tip resistance of 2-5 MΩ when filled with intracellular solution.
- Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal" (>1 GΩ).
- Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving electrical and diffusional access to the cell's interior.
- Voltage Protocol: Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +40 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV where the channels recover from inactivation and briefly open before closing, generating a large tail current.[15]
- Baseline Recording: Record the stable baseline hERG current in the extracellular solution (vehicle).
- Compound Application: Perfuse the cell with the extracellular solution containing the test compound at various concentrations. Record the hERG current at each concentration until a steady-state effect is reached.
- Washout: Perfuse the cell with the vehicle solution to assess the reversibility of the drug's effect.
4. Data Analysis: Measure the peak tail current amplitude at each concentration. Plot the percentage inhibition of the current against the compound concentration and fit the data to the Hill equation to determine the IC50 value.
Diagram: Mechanism of hERG-Related Cardiotoxicity
Caption: Inhibition of the hERG channel by a drug can lead to life-threatening arrhythmia.
Hepatotoxicity: The Liver Under Threat
The liver is the primary site of metabolism for most drugs, making it particularly vulnerable to toxicity.[3] Several piperazine derivatives, especially those in the "designer drug" class, have been shown to be hepatotoxic.[2]
In Vitro Cytotoxicity Assays:
-
Methodology: Human liver cell lines (e.g., HepG2, HepaRG) or primary human hepatocytes are incubated with the test compound.[17] Cell viability is then assessed using various assays, such as the MTT assay, which measures mitochondrial reductase activity, or by measuring the release of lactate dehydrogenase (LDH), an indicator of cell membrane damage.[17]
-
Rationale: These assays provide a rapid assessment of a compound's potential to cause direct liver cell death.
-
Findings for Piperazine Derivatives: Studies on designer drugs like BZP, TFMPP, MeOPP, and MDBP have demonstrated concentration-dependent cytotoxicity in liver cells.[17] TFMPP was found to be the most potent of these.[17]
Mechanistic Studies:
-
Methodology: To understand how a compound causes liver damage, further in vitro studies can measure markers of oxidative stress (e.g., reactive oxygen species, glutathione depletion), mitochondrial dysfunction (e.g., loss of mitochondrial membrane potential, ATP depletion), and apoptosis (e.g., caspase-3 activation).[17]
-
Rationale: Elucidating the mechanism of toxicity is crucial for risk assessment and can guide the development of safer analogues.
-
Findings for Piperazine Derivatives: The hepatotoxicity of several piperazine designer drugs has been linked to oxidative stress, mitochondrial impairment, and the induction of apoptosis.[17] These mechanisms are similar to those observed for other psychoactive substances like amphetamines.[2]
| Derivative | Key Hepatotoxic Mechanisms Observed In Vitro |
| BZP | Increased reactive oxygen species, ATP & GSH depletion, apoptosis |
| TFMPP | Strongest cytotoxicity, ATP & GSH depletion, mitochondrial damage |
| MeOPP | Oxidative stress, mitochondrial impairment, caspase-3 activation |
| MDBP | ATP & GSH depletion, loss of mitochondrial membrane potential |
| Data synthesized from Dias da Silva et al. (2015)[17] |
Reproductive and Developmental Toxicity
Assessing the potential for a drug to interfere with reproduction and fetal development is a critical component of the safety profile.[3]
-
Methodology: These studies are typically conducted in animals (e.g., rats and rabbits) according to OECD guidelines. They involve administering the drug to animals before and during mating (to assess fertility) and during gestation (to assess developmental toxicity/teratogenicity).
-
Rationale: These studies aim to identify any adverse effects on male and female reproductive function, as well as on the developing fetus, including congenital malformations, growth retardation, and functional deficits.
-
Findings for Piperazine Derivatives: The data on reproductive toxicity is derivative-specific.
-
Cyclizine: Some animal studies have suggested that cyclizine may be teratogenic at very high doses, though other studies have not confirmed this.[18] Human observational studies have not indicated an association between cyclizine use during pregnancy and teratogenicity.[19]
-
Meclizine: Preclinical studies in rats showed that high doses of meclizine (25-50 times the human dose) increased the risk of cleft palate in offspring.[20][21] However, epidemiological studies in humans have not found an association between meclizine use during pregnancy and an increased risk of major birth defects.[21]
-
Structure-Toxicity Relationships and In Silico Modeling
A key goal in modern drug discovery is to design out toxicity early. Understanding the relationship between a molecule's structure and its toxicological properties is paramount.
Structure-Toxicity Insights:
While broad, definitive rules are elusive, some general trends can be observed for piperazine derivatives.
-
Lipophilicity and CNS Effects: Increased lipophilicity can enhance a molecule's ability to cross the blood-brain barrier, potentially increasing both its desired CNS efficacy and its risk of neurotoxicity.
-
Metabolic Stability: The nature of the substituents on the piperazine ring heavily influences its metabolism by cytochrome P450 enzymes.[6] Introducing sites that are readily metabolized to inactive, non-toxic metabolites can be a strategy to reduce toxicity. Conversely, metabolic pathways that lead to the formation of reactive metabolites can increase the risk of hepatotoxicity.
-
hERG Inhibition: The pharmacophore for hERG inhibition often includes a basic nitrogen atom and aromatic groups. Many piperazine derivatives possess these features, making them susceptible to hERG channel blockade. Strategies to mitigate this include reducing the basicity of the nitrogen, introducing polar groups, or altering the overall shape of the molecule to disrupt its fit within the h-ERG channel pore.
The Role of Computational Toxicology:
In silico models are increasingly used in early drug discovery to predict potential toxicities before a compound is even synthesized.
-
QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict toxicological endpoints like mutagenicity, carcinogenicity, and hERG inhibition based on a compound's structural features.
-
Pharmacophore Modeling: This technique can be used to build a 3D model of the features required for a molecule to bind to an off-target receptor or ion channel, such as the hERG channel. New molecules can then be designed to avoid this "anti-pharmacophore."
-
ADME/Tox Prediction: A variety of commercially available and proprietary software packages can predict a compound's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile based on its structure, helping to prioritize compounds with more favorable safety profiles for further development.
Conclusion: A Framework for Safe Development
The piperazine scaffold will undoubtedly remain a valuable tool in the medicinal chemist's arsenal. Its utility in creating effective drugs is well-established. However, its potential for inducing a range of toxicities, from neurotoxicity to cardiotoxicity and reproductive effects, necessitates a rigorous and intelligent approach to safety assessment.
For researchers and drug developers, the path forward involves a multi-pronged strategy:
-
Early and Integrated Assessment: Toxicological evaluation should not be an afterthought. In silico predictions and early in vitro screening (e.g., for cytotoxicity and hERG inhibition) should be integrated into the lead optimization process.
-
Mechanistic Understanding: Moving beyond simple "yes/no" answers from toxicity tests to understand the underlying mechanisms is crucial. This knowledge allows for a more informed risk assessment and provides a rational basis for designing safer molecules.
-
Adherence to Authoritative Guidelines: Following internationally recognized guidelines from bodies like the OECD and ICH ensures the generation of high-quality, reproducible data that is acceptable to regulatory authorities.[4]
By embracing this comprehensive and scientifically-driven approach, the drug development community can continue to leverage the therapeutic potential of piperazine derivatives while minimizing the risks to patient safety.
References
-
Piperazine: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]
-
Cetirizine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Mutagenicity of N-nitrosopiperazine derivatives in Salmonella typhimurium. (1979). Mutation Research/Genetic Toxicology. [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. [Link]
-
Current Awareness of Piperazines: Pharmacology and Toxicology. (2011). PubMed. [Link]
-
Piperazine derivatives as dangerous abused compounds. (2020). PubMed. [Link]
-
Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. (2015). Toxicology in Vitro. [Link]
-
An evaluation of the teratogenicity of certain antinauseant drugs. (1976). American Journal of Obstetrics and Gynecology. [Link]
-
Microbial Mutagenicity Assay: Ames Test. (2018). National Center for Biotechnology Information. [Link]
-
Early identification of hERG liability in drug discovery programs by automated patch clamp. (n.d.). National Center for Biotechnology Information. [Link]
-
Benzylpiperazine. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). U.S. Food and Drug Administration. [Link]
-
Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. (2024). Drug Hunter. [Link]
-
Cyclizine 50mg Tablets - Summary of Product Characteristics (SmPC). (n.d.). electronic medicines compendium (emc). [Link]
-
Meclizine. (2023). National Center for Biotechnology Information. [Link]
-
Antimutagenic Effects of Piperine on Cyclophosphamide-induced Chromosome Aberrations in Rat Bone Marrow Cells. (n.d.). Asian Pacific Journal of Cancer Prevention. [Link]
-
Piperazine skeleton in the structural modification of natural products: a review. (2022). National Center for Biotechnology Information. [Link]
-
Ames test. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. (2024). Eurofins Australia. [Link]
-
Benzylpiperizine. (2024). LITFL. [Link]
-
ANTIVERT® (meclizine HCl) tablets, for oral use. (n.d.). U.S. Food and Drug Administration. [Link]
-
Chromosome aberration assays in genetic toxicology testing in vitro. (1987). Mutation Research. [Link]
-
In Vitro Mammalian Chromosomal Aberration Test OECD 473. (n.d.). Creative Bioarray. [Link]
-
Protocol-dependent differences in IC50 values measured in hERG assays occur in a predictable way and can be used to quantify state preference of drug binding. (2019). bioRxiv. [Link]
-
Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. (2022). MDPI. [Link]
-
Cytotoxicity elicited by N-benzylpiperazine (BZP) (a) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) (b) in HepaRG-differentiated cells... (n.d.). ResearchGate. [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. (2015). PubMed. [Link]
-
Meclizine (oral route). (n.d.). Mayo Clinic. [Link]
-
Opinion on the results of the RA of Piperazine (HH), CSTEE plenary. (2004). European Commission. [Link]
-
Manual Whole-Cell Patch Clamp Assay for Screening NCE's Against Voltage Gated Ion-Channels. (n.d.). Aragen Life Sciences. [Link]
-
What is Ames test or Bacterial Reverse Mutation Test? (2020). YouTube. [Link]
-
Bioequivalence study of cyclizine hydrochloride 50 mg tablets in healthy volunteers: A randomized, open-label, single-dose study. (2022). ResearchGate. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). National Center for Biotechnology Information. [Link]
-
Serotonin–norepinephrine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (2011). PubMed. [Link]
-
Report. (2003). National Toxicology Program. [Link]
-
Ames Test and Fluctuation Assay. (n.d.). Eurofins Discovery. [Link]
-
Meclizine. (n.d.). Pediatric Care Online. [Link]
-
Best Practice hERG Assay. (2024). Mediford Corporation. [Link]
-
Chemical structure of some piperazine designer drugs. (n.d.). ResearchGate. [Link]
-
Studies of Piper auritum Kuntz's Mutagenic and Antimutagenic Properties Using the Ames Test. (2022). ResearchGate. [Link]
-
Template for Genetic Toxicity Study: in vitro Mammalian Chromosomal Aberration Test. (2017). U.S. Food and Drug Administration. [Link]
-
Testing Reproductive Toxicity in Early Drug Discovery. (n.d.). Biobide. [Link]
-
Opioid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]
-
OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014). National Toxicology Program. [Link]
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. criver.com [criver.com]
- 4. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 5. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ames test - Wikipedia [en.wikipedia.org]
- 9. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 10. ec.europa.eu [ec.europa.eu]
- 11. Chromosome aberration assays in genetic toxicology testing in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 15. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cetirizine - Wikipedia [en.wikipedia.org]
- 17. Toward in vivo-relevant hERG safety assessment and mitigation strategies based on relationships between non-equilibrium blocker binding, three-dimensional channel-blocker interactions, dynamic occupancy, dynamic exposure, and cellular arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medicines.org.uk [medicines.org.uk]
- 19. An evaluation of the teratogenicity of certain antinauseant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Meclizine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Application Notes & Protocols: High-Purity Isolation of 2-(4-Benzoyl-1-piperazinyl)ethanol via Column Chromatography
Abstract
This comprehensive technical guide provides a detailed methodology for the purification of 2-(4-Benzoyl-1-piperazinyl)ethanol, a pivotal intermediate in synthetic organic chemistry and pharmaceutical development. Moving beyond a generic recitation of steps, this document elucidates the causal-driven approach to chromatographic method development, from stationary phase selection to mobile phase optimization. We present a primary protocol utilizing amine-functionalized silica for superior separation efficiency and peak symmetry, along with a discussion of traditional silica gel chromatography with basic modifiers. The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can achieve high-purity material essential for downstream applications.
Introduction: The Rationale for High-Purity Isolation
2-(4-Benzoyl-1-piperazinyl)ethanol is a key building block whose structural motif is present in various biologically active molecules. The purity of this intermediate is paramount, as residual starting materials or synthetic by-products can introduce impurities into the final Active Pharmaceutical Ingredient (API), potentially altering its efficacy, safety, and stability profile. Column chromatography, a cornerstone of purification in organic synthesis, offers a robust and scalable method for achieving the requisite purity.[1] This guide focuses on developing a logical, efficient, and reproducible chromatographic strategy tailored to the unique physicochemical properties of the target molecule.
Physicochemical Properties of the Analyte
A successful purification strategy is predicated on a thorough understanding of the target molecule. 2-(4-Benzoyl-1-piperazinyl)ethanol possesses distinct structural features that dictate its chromatographic behavior: a polar ethanol group, a basic piperazine core, and a non-polar benzoyl moiety.
| Property | Value | Source / Rationale |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol | - |
| Polarity | Moderately Polar | The presence of hydroxyl (-OH) and tertiary amine groups imparts significant polarity. |
| Basicity (pKa) | The piperazine nitrogens are basic. The pKa of piperazine is ~9.8. The benzoyl group is electron-withdrawing, which will slightly decrease the basicity of the adjacent nitrogen. | General chemical principles. |
| Key Structural Features | Tertiary amines, hydroxyl group, aromatic ring, amide carbonyl. | - |
The Chromatographic Conundrum: Selecting the Right Tools
The purification of amine-containing compounds like 2-(4-Benzoyl-1-piperazinyl)ethanol can be challenging on standard silica gel. The basic nature of the piperazine moiety leads to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica, often resulting in significant peak tailing, irreversible adsorption, and poor resolution.
Stationary Phase: A Tale of Two Surfaces
-
Standard Silica Gel: While being the most common stationary phase, its acidic nature is problematic for basic compounds.[2] To achieve a successful separation, the mobile phase must be modified with a basic additive (e.g., triethylamine, ammonium hydroxide) to saturate the acidic sites and ensure proper elution.[2]
-
Amine-Functionalized Silica (KP-NH): This is the superior and recommended stationary phase for this application.[2] The silica surface is covalently bonded with an organic amine, effectively neutralizing the acidic character.[2] This results in several key advantages:
-
Elimination of Peak Tailing: Symmetrical, Gaussian-shaped peaks are typically observed.
-
Simplified Mobile Phases: Standard non-polar/polar solvent systems (e.g., Hexane/Ethyl Acetate) can be used without basic modifiers.[2]
-
Predictable Elution: The separation is more reproducible and directly translatable from Thin-Layer Chromatography (TLC) analysis.[2]
-
Mobile Phase Development via Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for rapidly scouting the optimal mobile phase composition before committing to a preparative column run.[1] The goal is to find a solvent system that provides a retention factor (Rf) of 0.25 - 0.35 for the target compound, which generally ensures good separation from impurities and a reasonable elution volume on the column.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Experimental Protocols
Protocol 1: Method Development with Amine-Functionalized TLC
This protocol is essential for determining the ideal solvent system prior to running the column.
Materials:
-
Amine-functionalized TLC plates (e.g., Biotage® KP-NH TLC plates)
-
Crude 2-(4-Benzoyl-1-piperazinyl)ethanol sample
-
Developing chambers
-
Solvents: Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude material in a minimal volume of DCM or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of several TLC plates.
-
Solvent Screening: Prepare developing chambers with different solvent systems. Start with less polar mixtures and increase polarity.
-
Development: Place the TLC plates in the chambers and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under a UV lamp.
-
Rf Calculation: Calculate the Rf value for the main product spot in each solvent system.
Data Interpretation:
| Trial | Mobile Phase System (v/v) | Observations | Rf of Target | Recommendation |
| 1 | Hexane / EtOAc (4:1) | Spot remains at the baseline. | ~0.05 | Too non-polar. |
| 2 | Hexane / EtOAc (2:1) | Good separation from a less polar impurity. | ~0.30 | Optimal. |
| 3 | Hexane / EtOAc (1:1) | Target spot moves high up the plate. | ~0.60 | Too polar. |
| 4 | DCM / MeOH (98:2) | Good movement, but less separation from a polar impurity. | ~0.40 | Viable alternative, but Hexane/EtOAc is better. |
This table presents hypothetical data for illustrative purposes.
Protocol 2: Preparative Column Chromatography Purification
This protocol utilizes the optimal conditions determined from TLC to perform the bulk purification.
Materials:
-
Glass chromatography column or pre-packed amine-functionalized silica cartridge (e.g., Biotage® SNAP KP-NH).
-
Amine-functionalized silica gel.
-
Mobile phase solvents as determined by TLC (e.g., Hexane, Ethyl Acetate).
-
Crude product.
-
Celite or a small amount of silica gel (for dry loading).
-
Collection tubes/flasks.
Procedure:
-
Column Packing (Slurry Method):
-
Prepare a slurry of the amine-functionalized silica in the initial, least polar mobile phase (e.g., Hexane / EtOAc 9:1).
-
Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.
-
Add a thin layer of sand to the top of the packed bed to prevent disruption during solvent addition.
-
-
Sample Loading (Dry Loading - Recommended):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM).
-
Add a small amount of silica gel or Celite to the solution and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the least polar solvent mixture (e.g., Hexane / EtOAc 9:1).
-
Gradually increase the polarity of the mobile phase according to a pre-determined gradient. A stepwise gradient is often effective.
-
Example Gradient Elution Table:
| Step | Solvent System (Hexane:EtOAc) | Column Volumes (CV) | Purpose |
| 1 | 90:10 | 2-3 CV | Elute very non-polar impurities. |
| 2 | 80:20 | 5-10 CV | Elute the target compound. |
| 3 | 50:50 | 2-3 CV | Elute more polar impurities. |
| 4 | 0:100 | 2 CV | Column flush. |
-
Fraction Collection & Analysis:
-
Collect fractions of a consistent volume throughout the elution process.
-
Spot every few fractions on a TLC plate and develop using the optimal TLC solvent system to track the elution of the product.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2-(4-Benzoyl-1-piperazinyl)ethanol.
-
Troubleshooting and Field-Proven Insights
-
Problem: The compound won't elute from a standard silica gel column, even with high concentrations of ethyl acetate.
-
Cause & Solution: Strong acidic-basic interaction. Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase to neutralize the silica and facilitate elution. However, the best solution is to switch to an amine-functionalized column.[2]
-
-
Problem: Poor separation between the product and an impurity.
-
Cause & Solution: The chosen solvent system is not optimal. Re-evaluate the TLC, testing different solvent combinations (e.g., trying DCM/MeOH or adding a small percentage of a third solvent like isopropanol). A slower, more shallow gradient during column elution can also improve resolution.
-
-
Problem: The purified product shows residual solvent in NMR analysis.
-
Cause & Solution: Insufficient drying. After rotary evaporation, place the product under high vacuum for several hours to remove trace solvents.
-
Conclusion
The successful purification of 2-(4-Benzoyl-1-piperazinyl)ethanol is readily achievable through a systematic and logical approach to column chromatography. While standard silica gel can be used with modifications, the use of an amine-functionalized stationary phase is strongly recommended as it directly addresses the chemical nature of the analyte, leading to a more efficient, reproducible, and simplified purification process. By leveraging TLC for rapid method development and employing a carefully planned gradient elution, researchers can consistently obtain this valuable intermediate in high purity, ensuring the integrity of their subsequent research and development efforts.
References
- BenchChem. (n.d.). Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
-
ResearchGate. (2011). Alternative synthesis of 2-(4-benzoyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[3][4]benzoquinone. Retrieved from [Link]
- Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.
- Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications.
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines.
-
PubChem. (n.d.). 2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol. Retrieved from [Link]
- Columbia University. (n.d.). Column chromatography.
- Reddit. (2022). Chromatography to separate polar molecules?.
- Google Patents. (n.d.). WO2007004234A1 - A process for the preparation of 2-[2-(4-dibenzo[b,f] [l,4] thiazepine-11-yl-1- piperazinyl)ethoxy] ethanol fumarate.
- ChemSrc. (2025). 2-(4-benzhydrylpiperazin-1-yl)ethanol.
-
Cheméo. (n.d.). 1-Piperazineethanol (CAS 103-76-4) - Chemical & Physical Properties. Retrieved from [Link]
- University of Colorado Boulder. (n.d.). Column Chromatography - Organic Chemistry.
Sources
Application Note: A Multi-faceted Approach to the Analytical Characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol
Abstract
This technical guide provides a comprehensive framework for the analytical characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol, a key heterocyclic compound with significant potential as a building block in pharmaceutical synthesis. The structural integrity, purity, and impurity profile of such intermediates are paramount to the quality and safety of the final active pharmaceutical ingredient (API). This document outlines a suite of orthogonal analytical techniques, including chromatography and spectroscopy, to ensure a thorough and robust characterization. Detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are provided, alongside the scientific rationale for their application. This integrated workflow is designed to deliver a self-validating system for identity confirmation, purity assessment, and the identification of potential process-related impurities and degradants.
Introduction and Rationale
2-(4-Benzoyl-1-piperazinyl)ethanol is a disubstituted piperazine derivative featuring a benzoyl group and a hydroxyethyl group at the N1 and N4 positions, respectively. The piperazine ring is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[1] The benzoyl moiety provides a rigid aromatic structure and a key chromophore, while the ethanol group offers a site for further chemical modification.
Given its likely role as a synthetic intermediate, a rigorous analytical characterization is not merely a procedural step but a foundational requirement for quality control and regulatory compliance. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), mandate the reporting, identification, and qualification of impurities in new drug substances.[2][3] A comprehensive analytical strategy is therefore essential to detect and control these impurities, which can arise from the manufacturing process or degradation. This guide presents an integrated approach to provide unambiguous structural confirmation and a precise purity profile.
Physicochemical Properties
A foundational understanding of the molecule's physical and chemical properties is critical for method development, particularly for chromatography and sample preparation.
| Property | Value | Source / Method |
| IUPAC Name | 2-(4-Benzoyl-1-piperazinyl)ethanol | - |
| Molecular Formula | C₁₃H₁₈N₂O₂ | - |
| Molecular Weight | 234.29 g/mol | Calculated |
| CAS Number | 63445-56-7 | - |
| Predicted LogP | 0.8 - 1.2 | Cheminformatics Prediction |
| Predicted pKa | ~7.5 (Piperazine Nitrogen) | Cheminformatics Prediction |
Note: Experimental data for this specific molecule is sparse; properties are based on its chemical structure and data from analogous compounds.
Synthesis and Potential Impurity Profile
The most probable synthetic route for 2-(4-Benzoyl-1-piperazinyl)ethanol is the N-acylation of 1-(2-hydroxyethyl)piperazine with benzoyl chloride or a related activated benzoic acid derivative. This process informs the likely impurity profile that must be targeted during analysis.
Diagram: Proposed Synthetic Pathway
Caption: Proposed synthesis via N-acylation.
Understanding this pathway allows us to anticipate potential process-related impurities.
| Impurity Name | Potential Source | Rationale |
| 1-(2-Hydroxyethyl)piperazine | Unreacted starting material | Incomplete reaction or improper stoichiometry. |
| Benzoic Acid | Hydrolysis of benzoyl chloride | Presence of moisture in the reaction. |
| 1,4-Dibenzoylpiperazine | Side reaction | Reaction of benzoyl chloride with both nitrogens of a piperazine impurity. |
| O-acylated product | Side reaction | Acylation of the hydroxyl group of the ethanol moiety. |
Integrated Analytical Workflow
A multi-technique, orthogonal approach is essential for a complete and reliable characterization. The workflow ensures that identity, purity, and structure are confirmed through independent yet complementary methods.
Diagram: Comprehensive Analytical Workflow
Caption: Integrated workflow for complete characterization.
Detailed Experimental Protocols
Protocol 1: Purity and Assay by HPLC-UV
This method is designed to separate the main compound from its potential impurities and provide accurate quantification. The benzoyl group contains a strong chromophore, making UV detection highly suitable.
Rationale: A reversed-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and a buffered aqueous solution, provides the necessary polarity range to elute all potential impurities with good peak shape. A buffer is critical to maintain a consistent pH and ensure the ionization state of the basic piperazine nitrogen is controlled, leading to reproducible retention times.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm packing |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes, then hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve 1 mg/mL in 50:50 Water:Acetonitrile (diluent). |
Step-by-Step Methodology:
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (90% A, 10% B) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of 1.0 mg/mL. Filter through a 0.45 µm syringe filter if particulate matter is present.
-
Standard Preparation: Prepare a reference standard of known purity at the same concentration.
-
Injection: Inject the diluent (as a blank), followed by the reference standard and then the sample.
-
Data Analysis: Integrate all peaks. Calculate the purity of the sample using the area percent method. For assay, compare the peak area of the sample to that of the reference standard. Impurities should be reported according to ICH Q3A(R2) thresholds (e.g., report >0.05%, identify >0.10%).[2]
Protocol 2: Impurity Identification by LC-MS
This protocol is a direct extension of the HPLC-UV method, used to obtain mass information for any peaks observed, especially those exceeding the identification threshold.
Rationale: Electrospray Ionization (ESI) is the preferred ionization technique as it is a soft method suitable for polar, thermally labile molecules, minimizing fragmentation in the source. Operating in positive ion mode is logical due to the basic nature of the piperazine nitrogen, which is readily protonated to form [M+H]⁺ ions.
Step-by-Step Methodology:
-
System Setup: Utilize the same HPLC conditions as in Protocol 1. Divert the column effluent to an ESI-MS detector.
-
MS Parameters:
-
Ionization Mode: ESI, Positive
-
Scan Range: m/z 100 - 1000
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N₂): 10 L/min at 300 °C
-
-
Analysis: Inject the sample. Correlate the peaks in the UV chromatogram with the mass spectra.
-
Interpretation: The mass of the main peak should correspond to the [M+H]⁺ of the target molecule (m/z 235.14). For any impurity peaks, the observed m/z provides the molecular weight, offering the first crucial clue to its identity. If necessary, perform tandem MS (MS/MS) to induce fragmentation and gain structural information.
Protocol 3: Structural Confirmation by NMR Spectroscopy
NMR is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.
Rationale: Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The expected chemical shifts are predictable based on the electronic environment of the protons and carbons.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire ¹H, ¹³C, and, if needed, 2D spectra (e.g., COSY, HSQC) on a spectrometer (400 MHz or higher).
-
Expected ¹H NMR Signals (Predicted):
-
δ 7.4-7.8 ppm: Multiplet, 5H (Aromatic protons of the benzoyl group).
-
δ 3.8-4.0 ppm: Broad multiplet, 4H (Piperazine protons adjacent to the benzoyl group, deshielded by the amide bond).
-
δ 3.6-3.8 ppm: Triplet, 2H (-CH₂-OH).
-
δ 2.6-2.8 ppm: Triplet, 2H (-N-CH₂-CH₂OH).
-
δ 2.4-2.6 ppm: Broad multiplet, 4H (Remaining piperazine protons).
-
δ ~2.0 ppm: Broad singlet, 1H (Hydroxyl proton, -OH, may be exchangeable with D₂O).
-
-
Expected ¹³C NMR Signals (Predicted):
-
δ ~170 ppm: Carbonyl carbon (C=O).
-
δ 127-135 ppm: Aromatic carbons.
-
δ ~60 ppm: Methylene carbon adjacent to hydroxyl (-CH₂-OH).
-
δ ~57 ppm: Methylene carbon adjacent to piperazine nitrogen (-N-CH₂-).
-
δ ~53 ppm: Piperazine carbons.
-
δ ~45 ppm: Piperazine carbons adjacent to the benzoyl group.
-
Protocol 4: Functional Group Analysis by FTIR Spectroscopy
FTIR provides rapid confirmation of the key functional groups present in the molecule.
Rationale: This technique confirms the presence of the carbonyl (C=O) from the benzoyl group, the hydroxyl (O-H) from the ethanol tail, and the C-N bonds of the piperazine ring, providing complementary data to NMR.
Step-by-Step Methodology:
-
Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate from a volatile solvent.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
-
Expected Characteristic Absorption Bands: [1]
-
3200-3500 cm⁻¹: Broad peak, O-H stretch (from the ethanol group and any absorbed water).
-
3000-3100 cm⁻¹: C-H aromatic stretch.
-
2800-3000 cm⁻¹: C-H aliphatic stretch (from piperazine and ethyl groups).
-
~1630 cm⁻¹: Strong peak, C=O amide stretch (benzoyl group).
-
1450-1600 cm⁻¹: C=C aromatic ring stretches.
-
1100-1300 cm⁻¹: C-N stretch.
-
~1050 cm⁻¹: C-O stretch.
-
Conclusion
The analytical characterization of 2-(4-Benzoyl-1-piperazinyl)ethanol requires a systematic and multi-faceted strategy. The combination of high-resolution chromatographic techniques like HPLC and LC-MS provides robust data on purity and impurity profiles, which is essential for process control and regulatory compliance. Concurrently, spectroscopic methods such as NMR and FTIR deliver unambiguous confirmation of the molecular structure and identity. The integrated workflow and detailed protocols presented in this guide establish a self-validating system, ensuring that researchers and drug development professionals can confidently assess the quality and integrity of this important pharmaceutical building block.
References
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Available at: [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Available at: [Link]
-
ResearchGate. (2022). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Available at: [Link]
-
MDPI. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available at: [Link]
-
PubChem. (2024). 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol. Available at: [Link]
-
European Medicines Agency. (2006). ICH Topic Q 3 A (R2) Impurities in New Drug Substances. Available at: [Link]
Sources
Application Notes and Protocols: A Tiered Experimental Workflow for the Comprehensive Psychoactive Profiling of Benzylpiperazine (BZP)
Abstract
This document provides a detailed, multi-tiered experimental workflow designed to comprehensively characterize the psychoactive profile of 1-benzylpiperazine (BZP). BZP is a synthetic substance with known stimulant and euphoriant properties, acting primarily on monoaminergic systems.[1][2][3] A thorough understanding of its pharmacological and metabolic profile is crucial for both public health risk assessment and potential therapeutic development. This guide eschews a rigid template, instead presenting a logically progressing series of in vitro and in vivo assays, from initial receptor-level interactions to complex behavioral paradigms. Each protocol is presented with the underlying scientific rationale, ensuring a deep, causal understanding of the experimental choices.
Introduction: The Psychoactive Landscape of BZP
1-Benzylpiperazine (BZP) emerged as a recreational drug, often marketed as a "legal high" or an alternative to amphetamines and ecstasy.[4] Its effects in humans include euphoria, increased energy, and heightened sociability.[1][4] Mechanistically, BZP exhibits a mixed action on the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters, primarily acting as a releaser and reuptake inhibitor of these key neurotransmitters.[1][2][5] Animal studies have demonstrated its stimulant properties, including increased locomotor activity and substitution for amphetamine in drug discrimination studies.[5]
To fully elucidate the psychoactive and toxicological profile of BZP, a systematic, multi-faceted approach is required. This workflow is designed to provide a comprehensive dataset, from molecular targets to behavioral outcomes and metabolic fate.
Experimental Workflow Overview
The proposed workflow is structured in a tiered approach, allowing for go/no-go decisions at each stage of characterization.
Tier 1: In Vitro Pharmacological and Metabolic Profiling
This initial tier focuses on elucidating the molecular interactions of BZP with its primary targets and assessing its basic metabolic and safety profile.
Monoamine Transporter Binding Affinity
Rationale: To quantify the binding affinity of BZP to DAT, SERT, and NET, which are its presumed primary targets. This provides foundational data on the compound's potency at the molecular level.
Protocol: Radioligand Binding Assays
-
Target: Human dopamine transporter (hDAT), human serotonin transporter (hSERT), and human norepinephrine transporter (hNET) expressed in HEK293 cells or prepared from rodent brain tissue (e.g., striatum for DAT, hippocampus for NET, and cortex for SERT).
-
Radioligands:
-
Procedure:
-
Prepare cell membranes or brain tissue homogenates expressing the target transporter.
-
Incubate the membranes/homogenates with a fixed concentration of the respective radioligand and varying concentrations of BZP.
-
For non-specific binding determination, include a high concentration of a known potent inhibitor (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).[2]
-
After incubation to equilibrium, separate bound from free radioligand via rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the Ki values for BZP at each transporter using the Cheng-Prusoff equation.
-
Data Presentation:
| Target Transporter | Radioligand | BZP Ki (nM) | Reference Compound Ki (nM) |
| hDAT | [³H]WIN 35,428 | Experimental Value | Cocaine: Value |
| hSERT | [³H]Citalopram | Experimental Value | Imipramine: Value |
| hNET | [³H]Nisoxetine | Experimental Value | Desipramine: Value |
| Table 1: Summary of BZP binding affinities at monoamine transporters. |
Functional Activity at Monoamine Transporters
Rationale: To determine whether BZP acts as an inhibitor of neurotransmitter uptake, a substrate that induces release (efflux), or both. This functional data is critical for understanding its mechanism of action.
Protocol: In Vitro Monoamine Transporter Uptake Assay
-
Cell Line: HEK293 cells stably expressing hDAT, hSERT, or hNET.[3][8]
-
Substrates:
-
hDAT: [³H]Dopamine
-
hSERT: [³H]Serotonin
-
hNET: [³H]Norepinephrine
-
-
Procedure:
-
Plate the transporter-expressing HEK293 cells in 96-well plates and allow them to adhere.[8]
-
Pre-incubate the cells with varying concentrations of BZP or a reference compound (e.g., cocaine, d-amphetamine) for a defined period (e.g., 10-20 minutes).[4]
-
Initiate uptake by adding the respective radiolabeled neurotransmitter.
-
Terminate the uptake after a short incubation period (e.g., 10 minutes) by rapidly washing the cells with ice-cold buffer.[4]
-
Lyse the cells and quantify the intracellular radioactivity using liquid scintillation counting.
-
Calculate the IC50 value for BZP's inhibition of uptake for each transporter.
-
Data Presentation:
| Target Transporter | BZP IC50 (µM) for Uptake Inhibition | d-Amphetamine IC50 (µM) | Cocaine IC50 (µM) |
| hDAT | Experimental Value | Value | Value |
| hSERT | Experimental Value | Value | Value |
| hNET | Experimental Value | Value | Value |
| Table 2: Functional potency of BZP on monoamine uptake. |
In Vitro Metabolic Stability and Metabolite Identification
Rationale: To assess the metabolic stability of BZP and identify the major metabolic pathways and enzymes involved. This information is crucial for predicting its in vivo half-life and identifying potentially active metabolites.
Protocol: Liver Microsome Stability Assay
-
System: Human liver microsomes (HLMs).[9]
-
Procedure:
-
Incubate BZP at a fixed concentration (e.g., 1 µM) with HLMs in the presence of an NADPH-regenerating system.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound (BZP) and identify major metabolites.[10]
-
Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Protocol: Cytochrome P450 Inhibition Assay
-
Rationale: To evaluate the potential of BZP to cause drug-drug interactions by inhibiting major CYP450 enzymes.
-
System: Human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4).[11]
-
Procedure:
-
Incubate a specific probe substrate for each CYP isoform with HLMs and an NADPH-regenerating system in the presence of varying concentrations of BZP.
-
After a defined incubation period, quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
-
Calculate the IC50 value of BZP for each CYP isoform.[11]
-
Off-Target Safety Screening: hERG Channel Assay
Rationale: To assess the potential for BZP to cause cardiotoxicity by inhibiting the hERG potassium channel, a common reason for drug withdrawal.[12]
Protocol: Automated Patch Clamp Assay
-
System: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Utilize an automated patch-clamp system to measure hERG channel currents.
-
Apply varying concentrations of BZP to the cells and record the inhibition of the hERG current.
-
Determine the IC50 value for BZP-induced hERG channel blockade.
-
Tier 2: In Vivo Behavioral Pharmacology
This tier investigates the behavioral effects of BZP in rodent models to correlate in vitro findings with in vivo psychoactive properties.
Spontaneous Locomotor Activity
Rationale: To assess the stimulant or depressant effects of BZP on general motor activity. Stimulants like amphetamine typically increase locomotor activity.[5]
Protocol: Open Field Test
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Apparatus: An open field arena equipped with infrared beams to automatically track movement.[13][14]
-
Procedure:
-
Acclimate animals to the testing room for at least 60 minutes.[14]
-
Administer BZP (various doses) or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
Place the animal in the center of the open field arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60 minutes).
-
Analyze the data in time bins to observe the onset and duration of effects.
-
Drug Discrimination
Rationale: To determine if the subjective effects of BZP are similar to those of known drugs of abuse, such as amphetamine. This is a highly specific assay for evaluating the abuse potential of a compound.[15][16][17]
Protocol: Two-Lever Drug Discrimination Paradigm
-
Animals: Male Sprague-Dawley rats trained to press levers for a food reward.[17]
-
Training:
-
Train rats to discriminate between an injection of a known stimulant (e.g., d-amphetamine, 1 mg/kg, i.p.) and vehicle (saline).
-
Reinforce responses on one lever after d-amphetamine administration (the "drug" lever) and on the other lever after saline administration (the "vehicle" lever).[17]
-
Continue training until rats reliably press the correct lever based on the injection received.
-
-
Testing:
-
Once discrimination is established, administer various doses of BZP and observe which lever the rats predominantly press.
-
Full substitution occurs when rats predominantly press the "drug" lever after BZP administration, indicating similar subjective effects to d-amphetamine.
-
Tier 3: Pharmacokinetics and Metabolite Profiling
This final tier provides a comprehensive understanding of how BZP is absorbed, distributed, metabolized, and excreted in a living organism.
Rodent Pharmacokinetic Study
Rationale: To determine the pharmacokinetic profile of BZP, including its absorption, distribution, metabolism, and excretion (ADME) properties in vivo.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats.
-
Procedure:
-
Administer a single dose of BZP via the intended route of human use (e.g., oral gavage) and intravenously to determine bioavailability.
-
Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process blood to obtain plasma and store frozen until analysis.
-
Metabolite Identification and Quantification
Rationale: To identify and quantify BZP and its major metabolites in plasma samples from the pharmacokinetic study.
Protocol: LC-MS/MS Analysis of Plasma Samples
-
Instrumentation: A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[10][18]
-
Procedure:
-
Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of BZP and its predicted metabolites (e.g., hydroxylated and N-dealkylated forms).[10]
-
Extract BZP and its metabolites from the plasma samples.
-
Analyze the extracts using the validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, bioavailability) for BZP and its major metabolites.
-
Conclusion
This comprehensive, tiered workflow provides a robust framework for the detailed characterization of the psychoactive profile of BZP. By systematically progressing from in vitro molecular interactions to in vivo behavioral and pharmacokinetic studies, researchers can generate a high-quality, integrated dataset. This information is essential for understanding the abuse liability, potential therapeutic applications, and overall public health risks associated with BZP and other novel psychoactive substances.
References
-
Wikipedia. Benzylpiperazine. [Link]
-
European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. [Link]
-
DEA Diversion Control Division. N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). [Link]
-
Uniprix. Benzylpiperazine (BZP) and TFMPP. [Link]
-
DrugWise. BZP. [Link]
-
Brennan, K. A., et al. (2015). Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis. Psychopharmacology, 232(19), 3511–3520. [Link]
-
Sitte, H. H., & Freissmuth, M. (2015). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Molecular Pharmacology, 87(3), 539–548. [Link]
-
Stolerman, I. P. (1992). Drug discrimination. Biochemical Pharmacology, 44(8), 1519–1528. [Link]
-
Eshleman, A. J., et al. (2012). Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. European Journal of Pharmacology, 674(2-3), 258–265. [Link]
-
Gould, G. G., et al. (2007). [(3)H]citalopram binding to serotonin transporter sites in minnow brains. Basic & Clinical Pharmacology & Toxicology, 101(3), 203–209. [Link]
-
Jean-Louis, A., & Zaugg, J. (2020). hERG toxicity assessment: Useful guidelines for drug design. European Journal of Medicinal Chemistry, 195, 112290. [Link]
-
Cyprotex. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
Tecniplast. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. [Link]
-
Antia, U., et al. (2010). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Journal of Analytical Toxicology, 34(2), 79–85. [Link]
-
Melior Discovery. Drug Discrimination Assessment. [Link]
-
Rockefeller University. A cell-free, high-throughput hERG safety assay. [Link]
-
Robbins, T. W. (1977). A critique of the methods available for the measurement of spontaneous motor activity. In L. L. Iversen, S. D. Iversen, & S. H. Snyder (Eds.), Handbook of Psychopharmacology (Vol. 7, pp. 37–82). Plenum Press. [Link]
-
Obach, R. S. (2007). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Current Protocols in Pharmacology, Chapter 7, Unit 7.7. [Link]
-
Bienta. CYP450 inhibition assay (fluorogenic). [Link]
-
Wikipedia. Drug discrimination. [Link]
-
ResearchGate. In vitro monoamine transporter reuptake inhibition of (S, S)-CE-158... [Link]
-
Duquesne Scholarship Collection. Dopamine Uptake Inhibition Potency Fluctuations of Cocaine at the Dopamine Transporter. [Link]
-
Gatch, M. B. (2018). Discriminating evidence – use and misuse of the drug-discrimination test in abuse potential assessment of novel CNS drugs. Journal of Psychopharmacology, 32(9), 947–959. [Link]
-
Flinders University. In Vitro Drug Metabolism Using Liver Microsomes. [Link]
-
Charles River. Enhancing Drug Safety with HERG Testing: Strategies for Ion Channel Screening. [Link]
-
Niello, M., et al. (2019). The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines. Molecular Pharmacology, 95(2), 189–198. [Link]
-
Andersen, J., et al. (2010). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry, 285(3), 2051–2063. [Link]
-
JoVE. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice. [Link]
-
Eshleman, A. J., et al. (2013). Characterization of [³H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive. European Journal of Pharmacology, 699(1-3), 130–137. [Link]
-
National Center for Natural Products Research. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]
-
Melior Discovery. Drug Discrimination Assessment. [Link]
-
Perry, J. L., et al. (2007). Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake. Pharmacology, Biochemistry and Behavior, 86(3), 439–446. [Link]
-
BioIVT. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [Link]
-
Charles River. hERG Serum Shift Assay. [Link]
-
Creative Biolabs. hERG Screening. [Link]
-
American Society for Pharmacology and Experimental Therapeutics. Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. [Link]
-
Technology Networks. MS-based methods for detection, quantitation and localisation of pharmaceuticals and metabolites in biological samples. [Link]
-
JoVE. Battery of Behavioral Tests Assessing General Locomotion, Muscular Strength, and Coordination in Mice. [Link]
-
Eurofins Discovery. CYP Inhibition Assays. [Link]
-
van der Schoot, R. O., et al. (2006). The role of training dose in drug discrimination: a review. Psychopharmacology, 188(4), 437–453. [Link]
-
RCSB PDB. 5I75: X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. [Link]
-
Martin, R. S., et al. (2008). Kinetic and thermodynamic assessment of binding of serotonin transporter inhibitors. The Journal of Pharmacology and Experimental Therapeutics, 327(3), 853–862. [Link]
-
Labroots. How to quantify 200 metabolites with one LC-MS/MS method?. [Link]
-
Discovery Life Sciences. Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. [Link]
-
MDPI. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. [Link]
-
Frontiers. Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter. [Link]
-
Elsevier. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study. [Link]
-
bioRxiv. Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. [Link]
Sources
- 1. A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mutations of Human DopamineTransporter at Tyrosine88, Aspartic Acid206, and Histidine547 Influence Basal and HIV-1 Tat‐inhibited Dopamine Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transporter Interaction Studies - PortaCellTec Biosciences GmbH [portacelltec.de]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. In vitro binding assays using 3H nisoxetine and 3H WIN 35,428 reveal selective effects of gonadectomy and hormone replacement in adult male rats on norepinephrine but not dopamine transporter sites in the cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [(3)H] citalopram binding to serotonin transporter sites in minnow brains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of [3H]CFT binding to the norepinephrine transporter suggests that binding of CFT and nisoxetine is not mutually exclusive - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. hERG toxicity assessment: Useful guidelines for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 15. Drug Discrimination - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Drug discrimination - Wikipedia [en.wikipedia.org]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. LC–MS/MS method for simultaneous determination of diethylcarbamazine, albendazole and albendazole metabolites in human plasma: Application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Manidipine Utilizing 2-(4-Benzhydryl-1-piperazinyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Manidipine is a third-generation dihydropyridine calcium channel blocker widely recognized for its efficacy in treating hypertension.[1][2][3] Its unique pharmacological profile, including high vascular selectivity and a favorable impact on renal function and insulin sensitivity, distinguishes it from other drugs in its class.[4][5] This document provides a comprehensive guide to the synthesis of Manidipine, with a particular focus on the pivotal role of the intermediate, 2-(4-benzhydryl-1-piperazinyl)ethanol. The following sections detail the mechanism of action of Manidipine, a complete synthetic protocol, and in-depth explanations of the chemical transformations involved.
Introduction to Manidipine and its Mechanism of Action
Manidipine exerts its antihypertensive effects by inhibiting the influx of calcium ions through both L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[1][6][7] This blockade leads to peripheral vasodilation and a subsequent reduction in blood pressure.[1][6] Notably, Manidipine's action is highly selective for the vasculature, minimizing cardiac side effects.[1] Furthermore, it has been shown to possess renoprotective effects and may improve insulin sensitivity, making it a valuable therapeutic option for hypertensive patients with comorbidities such as type 2 diabetes.[4][5]
The core structure of Manidipine features a dihydropyridine ring, which is the pharmacophore responsible for its calcium channel blocking activity. The synthesis of this complex molecule relies on a convergent strategy, where different fragments are prepared separately and then combined to form the final product. A key precursor in this synthesis is 2-(4-benzhydryl-1-piperazinyl)ethanol, which ultimately forms a significant side chain of the Manidipine molecule.
Synthetic Pathway Overview
The synthesis of Manidipine from 2-(4-benzhydryl-1-piperazinyl)ethanol involves a multi-step process that can be broadly categorized into two main stages:
-
Acylation of 2-(4-benzhydryl-1-piperazinyl)ethanol: The hydroxyl group of 2-(4-benzhydryl-1-piperazinyl)ethanol is esterified with a β-ketoester, typically diketene, to introduce the acetoacetate moiety. This intermediate is crucial for the subsequent cyclization reaction.
-
Hantzsch Dihydropyridine Synthesis: The acetoacetate intermediate undergoes a cyclocondensation reaction with an aromatic aldehyde (m-nitrobenzaldehyde) and an enamine (methyl 3-aminocrotonate) to construct the dihydropyridine ring. This one-pot, three-component reaction is a classic example of the Hantzsch synthesis.
Finally, the resulting Manidipine free base is converted to its dihydrochloride salt to enhance its stability and aqueous solubility for pharmaceutical formulation.[2][8]
Figure 1: Overall workflow for the synthesis of Manidipine Dihydrochloride.
Detailed Synthesis Protocol
This protocol outlines a laboratory-scale synthesis of Manidipine dihydrochloride, adapted from established procedures.[9][10][11]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2-(4-Benzhydryl-1-piperazinyl)ethanol | 10527-64-7 | 296.41 | >98% | Commercial Source |
| Diketene | 674-82-8 | 84.07 | >98% | Commercial Source |
| m-Nitrobenzaldehyde | 99-61-6 | 151.12 | >99% | Commercial Source |
| Methyl 3-aminocrotonate | 14205-39-1 | 115.13 | >98% | Commercial Source |
| Isopropanol | 67-63-0 | 60.10 | Anhydrous | Commercial Source |
| Ethyl acetate | 141-78-6 | 88.11 | ACS Grade | Commercial Source |
| Methanol | 67-56-1 | 32.04 | ACS Grade | Commercial Source |
| Concentrated Hydrochloric acid | 7647-01-0 | 36.46 | 37% | Commercial Source |
| Sodium Hydroxide | 1310-73-2 | 40.00 | >97% | Commercial Source |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | ACS Grade | Commercial Source |
Step 1: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate
Rationale: This step involves the acylation of the primary alcohol of the starting material with diketene. The reaction is typically performed at elevated temperatures to ensure complete conversion. An excess of diketene can be used to drive the reaction to completion.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-benzhydryl-1-piperazinyl)ethanol (e.g., 4.12 mol).
-
Heat the reaction mixture to 70-75 °C with stirring.
-
Slowly add diketene (e.g., 5.12 mol) dropwise to the reaction mixture.
-
After the addition is complete, maintain the temperature at 70-80 °C and continue stirring for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the resulting oily product in ethyl acetate.
-
Wash the organic layer with water (3 x volume of organic layer).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily residue. The product is typically used in the next step without further purification.[9]
Step 2: Synthesis of Manidipine (Free Base)
Rationale: This is the key Hantzsch dihydropyridine synthesis where the acetoacetate intermediate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate undergo a cyclocondensation reaction in a suitable solvent, such as isopropanol, under reflux conditions.
Procedure:
-
To a round-bottom flask, add the oily 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate from the previous step (e.g., 3.94 mol), methyl 3-aminocrotonate (e.g., 3.91 mol), and m-nitrobenzaldehyde (e.g., 3.90 mol).
-
Add isopropanol as the solvent.
-
Heat the reaction mixture to reflux and maintain for approximately 7 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the isopropanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any acidic impurities.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude Manidipine free base can be purified by crystallization from a suitable solvent system, such as a mixture of ethyl acetate, isopropyl ether, and n-hexane.[9]
Figure 2: Hantzsch dihydropyridine synthesis of Manidipine.
Step 3: Preparation of Manidipine Dihydrochloride
Rationale: The final step is the conversion of the Manidipine free base into its more stable and water-soluble dihydrochloride salt. This is achieved by treating a solution of the free base with hydrochloric acid.
Procedure:
-
Dissolve the purified Manidipine free base in a suitable solvent, such as methanol or ethyl acetate.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl in methanol or ethereal HCl) with stirring until the pH of the solution is between 1 and 2.
-
A precipitate of Manidipine dihydrochloride will form.
-
Continue stirring in the ice bath for a period to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake with a cold solvent (e.g., the solvent used for precipitation) to remove any residual impurities.
-
Dry the final product under vacuum to obtain Manidipine dihydrochloride as a crystalline solid.
Characterization and Quality Control
The identity and purity of the synthesized Manidipine dihydrochloride should be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification | A single major peak corresponding to Manidipine with purity >99%. The method should be validated according to ICH guidelines.[12][13] |
| Mass Spectrometry (MS) | Molecular weight confirmation | The observed molecular ion should correspond to the calculated molecular weight of Manidipine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | The ¹H and ¹³C NMR spectra should be consistent with the chemical structure of Manidipine. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Characteristic absorption bands for the functional groups present in Manidipine (e.g., C=O, N-H, C-O). |
| Melting Point | Identity and purity assessment | The melting point should be sharp and consistent with the literature value for Manidipine dihydrochloride. |
Safety Precautions
-
All synthetic procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Diketene is a highly reactive and toxic substance and should be handled with extreme caution.
-
Concentrated acids and bases are corrosive and should be handled with care.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.
Conclusion
The synthesis of Manidipine via the Hantzsch reaction, utilizing 2-(4-benzhydryl-1-piperazinyl)ethanol as a key starting material, is a robust and well-established method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity final product suitable for pharmaceutical applications. The protocols and insights provided in this guide are intended to assist researchers and drug development professionals in the successful synthesis and analysis of this important antihypertensive agent.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4008, Manidipine. [Link]
- Google Patents. CN102875451A - Improved method for synthesis process of manidipine hydrochloride.
-
Research Trend. Method Development for Identification of Manidipine HCl using High Performance Liquid Chromatography. [Link]
- Google Patents.
- Google Patents. CN103120651A - Manidipine tablet.
- Google Patents.
-
Patsnap. Improved method for synthesis process of manidipine hydrochloride - Eureka. [Link]
-
Organic Syntheses. 1-benzylpiperazine. [Link]
-
ResearchGate. Development and validation of stability indicating RP-HPLC method of analysis of manidipine dihydrochloride. [Link]
- Google Patents. WO2007004234A1 - A PROCESS FOR THE PREPARATION OF 2-[2-(4-DIBENZO[b,f] [L,4] THIAZEPIN-11-yl-1- PIPERAZINYL)
-
Patsnap Synapse. What is the mechanism of Manidipine Hydrochloride?. [Link]
- Google Patents. CN104292150A - Synthetic process of manidipine hydrochloride.
-
MIMS Thailand. Manidipine: Uses, Dosage, Side Effects and More. [Link]
-
Patsnap. Preparation method of manidipine hydrochloride - Eureka. [Link]
-
National Center for Biotechnology Information. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]
-
PubMed. Efficacy and mode of action of manidipine: a new calcium antagonist. [Link]
-
Taylor & Francis Online. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes. [Link]
Sources
- 1. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 2. CN102415998A - Manidipine hydrochloride solid dispersion and preparation method thereof - Google Patents [patents.google.com]
- 3. Improved method for synthesis process of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Manidipine: an antihypertensive drug with positive effects on metabolic parameters and adrenergic tone in patients with diabetes - Drugs in Context [drugsincontext.com]
- 6. What is the mechanism of Manidipine Hydrochloride? [synapse.patsnap.com]
- 7. mims.com [mims.com]
- 8. CN104224786A - Manidipine hydrochloride composition and preparation method thereof - Google Patents [patents.google.com]
- 9. CN102875451A - Improved method for synthesis process of manidipine hydrochloride - Google Patents [patents.google.com]
- 10. CN104292150A - Synthetic process of manidipine hydrochloride - Google Patents [patents.google.com]
- 11. Preparation method of manidipine hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 12. researchtrend.net [researchtrend.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Investigation of 2-(4-Benzoyl-1-piperazinyl)ethanol as a Potential Anti-inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Piperazine Derivatives in Inflammation
The piperazine moiety is a privileged scaffold in medicinal chemistry, integral to the structure of numerous clinically successful drugs across various therapeutic areas.[1] Its unique physicochemical properties, including the ability to modulate aqueous solubility and bioavailability, make it a valuable component in the design of novel therapeutics.[2][3] In the realm of inflammation, derivatives of piperazine have shown significant promise, with some exhibiting potent anti-inflammatory effects. Notably, the benzhydrylpiperazine framework has been identified as a promising starting point for the development of dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. This document provides a comprehensive guide for the investigation of a specific piperazine derivative, 2-(4-Benzoyl-1-piperazinyl)ethanol, as a potential anti-inflammatory agent. While direct studies on this compound are limited, its structural similarity to other pharmacologically active piperazine derivatives warrants a thorough evaluation of its anti-inflammatory potential.
These application notes will detail the hypothesized mechanism of action, a general synthesis protocol, and comprehensive in vitro and in vivo methodologies to rigorously assess the anti-inflammatory properties of 2-(4-Benzoyl-1-piperazinyl)ethanol.
Hypothesized Mechanism of Action: Targeting the NF-κB Signaling Pathway
Based on the established anti-inflammatory activity of structurally related piperazine compounds, it is hypothesized that 2-(4-Benzoyl-1-piperazinyl)ethanol may exert its effects by modulating key inflammatory signaling pathways. A primary target for many anti-inflammatory drugs is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2.
The proposed mechanism of action involves the inhibition of the NF-κB signaling cascade. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes and initiates their transcription. It is postulated that 2-(4-Benzoyl-1-piperazinyl)ethanol may interfere with this process, potentially by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of pro-inflammatory mediators.
Caption: Hypothesized mechanism of action of 2-(4-Benzoyl-1-piperazinyl)ethanol on the NF-κB signaling pathway.
Synthesis Protocol
The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol can be achieved through a standard nucleophilic substitution reaction. The following protocol provides a general guideline for its preparation.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or a similar aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine (1.1 equivalents) and triethylamine (1.5 equivalents) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-(4-Benzoyl-1-piperazinyl)ethanol.
In Vitro Anti-inflammatory Assays
A series of in vitro assays are essential to determine the anti-inflammatory potential of the synthesized compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the non-toxic concentration range of 2-(4-Benzoyl-1-piperazinyl)ethanol on a relevant cell line, such as RAW 264.7 murine macrophages.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of 2-(4-Benzoyl-1-piperazinyl)ethanol (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Nitric Oxide (NO) Production Assay (Griess Test)
Objective: To assess the effect of the compound on the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated RAW 264.7 cells.
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of 2-(4-Benzoyl-1-piperazinyl)ethanol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
Pro-inflammatory Cytokine Measurement (ELISA)
Objective: To quantify the inhibitory effect of the compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6.[4]
Protocol:
-
Seed RAW 264.7 cells and treat them with the compound and LPS as described in the NO production assay.
-
Collect the cell culture supernatant after 24 hours of LPS stimulation.
-
Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
Western Blot Analysis of NF-κB Pathway Proteins
Objective: To investigate the compound's effect on the phosphorylation of key proteins in the NF-κB signaling pathway.
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat with the compound for 1 hour, followed by LPS stimulation for 30 minutes.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and well-characterized in vivo assay for evaluating the anti-inflammatory activity of novel compounds.[5][6]
Animals: Male Wistar rats or Swiss albino mice.
Protocol:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Test compound groups (e.g., 10, 25, 50 mg/kg of 2-(4-Benzoyl-1-piperazinyl)ethanol)
-
-
Administer the vehicle, positive control, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a plethysmometer.
-
Calculate the percentage inhibition of edema for each group relative to the vehicle control group.
Data Presentation
Quantitative data from the in vitro and in vivo experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: In Vitro Anti-inflammatory Activity of 2-(4-Benzoyl-1-piperazinyl)ethanol
| Assay | Parameter | IC50 (µM) |
| Cell Viability | CC50 (RAW 264.7) | >100 |
| NO Production | Inhibition of NO | Value |
| Cytokine Production | Inhibition of TNF-α | Value |
| Inhibition of IL-6 | Value |
Table 2: In Vivo Anti-inflammatory Effect of 2-(4-Benzoyl-1-piperazinyl)ethanol in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | Value |
| Compound (Dose 1) | 10 | Value |
| Compound (Dose 2) | 25 | Value |
| Compound (Dose 3) | 50 | Value |
Experimental Workflow Visualization
A well-defined workflow is crucial for the systematic evaluation of a novel compound.
Caption: Comprehensive workflow for the evaluation of 2-(4-Benzoyl-1-piperazinyl)ethanol as an anti-inflammatory agent.
Conclusion
The protocols and methodologies outlined in this document provide a robust framework for the comprehensive evaluation of 2-(4-Benzoyl-1-piperazinyl)ethanol as a potential anti-inflammatory agent. By systematically assessing its effects on key inflammatory pathways in vitro and confirming its efficacy in a relevant in vivo model, researchers can gain valuable insights into its therapeutic potential. The piperazine scaffold continues to be a rich source of novel drug candidates, and a thorough investigation of compounds like 2-(4-Benzoyl-1-piperazinyl)ethanol is a critical step in the development of new and improved anti-inflammatory therapies.
References
-
National Center for Biotechnology Information. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
MDPI. (2022). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis, antimicrobial and antioxidant activities of 1‐(1,4‐benzodioxane‐2‐carbonyl)piperazine derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Anti-Inflammatory, Analgesic, and Antipyretic Activities of the Ethanol Extract of Piper interruptum Opiz. and Piper chaba Linn. Retrieved from [Link]
-
MDPI. (2021). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Retrieved from [Link]
-
Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Retrieved from [Link]
-
Pharmatutor. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory, Analgesic, and Antipyretic Activities of the Ethanol Extract of Piper interruptum Opiz. and Piper chaba Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpras.com [ijpras.com]
Application Notes and Protocols: Development of Anticancer Agents from Benzhydrylpiperazine Scaffolds
Introduction: The Benzhydrylpiperazine Scaffold as a Privileged Structure in Oncology
The benzhydrylpiperazine moiety has emerged as a "privileged scaffold" in medicinal chemistry, a core structure capable of binding to a variety of biological targets with high affinity. This versatility has propelled its investigation in diverse therapeutic areas, with a significant focus on oncology. Derivatives of this scaffold have demonstrated a remarkable breadth of anticancer activities, attributable to their ability to modulate multiple, often interconnected, cellular pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2]
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the design, synthesis, and preclinical evaluation of novel anticancer agents based on the benzhydrylpiperazine framework. We will delve into the causality behind experimental choices, present self-validating protocols for key assays, and ground our discussion in authoritative scientific literature.
Section 1: Synthetic Strategies for Benzhydrylpiperazine Derivatives
The chemical tractability of the benzhydrylpiperazine core allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. A general synthetic approach involves the coupling of a benzhydrylpiperazine intermediate with various functional groups, such as substituted benzoyl chlorides, sulfonyl chlorides, isocyanates, or other reactive moieties.[1][3]
General Synthesis Workflow
The synthesis of anticancer agents from benzhydrylpiperazine scaffolds typically follows a multi-step process that begins with the formation of the core benzhydrylpiperazine structure, followed by diversification through the attachment of various side chains.
Caption: General synthetic workflow for benzhydrylpiperazine derivatives.
Protocol: Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
This protocol is a representative example of the final diversification step.
Materials:
-
1-(4-Chlorobenzhydryl)piperazine
-
Substituted benzoyl chloride (e.g., 4-bromobenzoyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve 1-(4-chlorobenzhydryl)piperazine (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add TEA (1.5 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add the substituted benzoyl chloride (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.[1]
Self-Validation: The structure of the synthesized compounds should be confirmed using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[4] Purity can be assessed by HPLC.
Section 2: Mechanisms of Anticancer Action
Benzhydrylpiperazine derivatives exert their anticancer effects through various mechanisms, often targeting multiple pathways simultaneously. This multi-targeted approach can be advantageous in overcoming the resistance mechanisms that often plague single-target therapies.
Dual Inhibition of COX-2 and 5-LOX
Chronic inflammation is a key driver of tumorigenesis. Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the arachidonic acid cascade, producing pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6] Dual inhibition of these enzymes is a promising strategy for developing safer anti-inflammatory and anticancer agents.[5]
Certain benzhydrylpiperazine-oxadiazole hybrids have been identified as potent dual inhibitors of COX-2 and 5-LOX.[5] For instance, compound 9d (with a 4-chloro substitution) showed promising inhibition of both enzymes, with IC50 values of 0.25 µM for COX-2 and 7.87 µM for 5-LOX.[5][6]
Caption: Inhibition of COX-2 and 5-LOX pathways by benzhydrylpiperazine derivatives.
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[7] Their overexpression in many cancers leads to the silencing of tumor suppressor genes. HDAC inhibitors can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis.[7]
Benzhydrylpiperazine derivatives have been designed as potent HDAC inhibitors.[7][8] These inhibitors typically consist of three key pharmacophoric features: a surface recognition group (the benzhydrylpiperazine moiety), a linker, and a zinc-binding group (often a hydroxamic acid).[7] The length and nature of the linker can influence isoform selectivity.[7]
Topoisomerase II (Topo II) Inhibition
Topoisomerase II is an essential enzyme for resolving DNA topological problems during replication and transcription.[9] Topo II inhibitors stabilize the enzyme-DNA cleavage complex, leading to double-strand breaks, cell cycle arrest, and apoptosis.[9][10] Several piperazine derivatives have been shown to exhibit inhibitory activity towards Topo II, suggesting this as a potential mechanism of action for some benzhydrylpiperazine compounds.[9]
Modulation of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer.[8][11] Akt, a serine/threonine kinase, is a key node in this pathway.[8] Some benzhydrylpiperazine derivatives have been suggested to exert their anticancer effects by inhibiting the PI3K/Akt pathway.[3]
Caption: Targeting the PI3K/Akt signaling pathway.
Section 3: In Vitro Evaluation Protocols
A tiered approach to in vitro testing is crucial for characterizing the anticancer potential of novel benzhydrylpiperazine derivatives. This typically begins with assessing cytotoxicity, followed by more detailed mechanistic assays.
Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Materials:
-
Cancer cell lines (e.g., MCF-7, HUH-7, HCT-116)
-
Complete cell culture medium
-
96-well plates
-
Benzhydrylpiperazine test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.
-
Treat the cells with various concentrations of the benzhydrylpiperazine derivatives (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Self-Validation: The assay should include positive (e.g., doxorubicin) and negative (vehicle) controls. The results should be reproducible across multiple experiments.
Protocol: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the benzhydrylpiperazine compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
Protocol: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[4][13]
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Data Analysis: The DNA content is measured, and the percentage of cells in G0/G1, S, and G2/M phases is quantified using cell cycle analysis software. An accumulation of cells in a particular phase suggests cell cycle arrest.[14]
Protocol: Western Blot Analysis of Signaling Proteins
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.[15][16]
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells treated with the benzhydrylpiperazine compound.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Self-Validation: A loading control (e.g., β-actin or GAPDH) must be used to ensure equal protein loading across lanes.
Section 4: Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the benzhydrylpiperazine scaffold allows for the elucidation of structure-activity relationships (SAR), guiding the design of more potent and selective analogs.[17]
Key SAR Insights:
-
Substituents on the terminal phenyl ring: Electron-withdrawing groups (e.g., -Cl, -NO2, -CN) on the terminal phenyl ring often enhance anticancer activity.[5] For instance, a chloro group in the para position has been shown to be particularly effective.[5]
-
Linker length and rigidity: In HDAC inhibitors, the length of the linker between the benzhydrylpiperazine cap and the zinc-binding group is critical for potency and isoform selectivity.[7]
-
N-substituents on the piperazine ring: The nature of the substituent on the second nitrogen of the piperazine ring significantly influences biological activity. N-benzoyl and N-sulfonyl derivatives have shown promising anticancer effects.[1]
Table 1: Summary of In Vitro Anticancer Activity of Selected Benzhydrylpiperazine Derivatives
| Compound ID | Modification | Target/Mechanism | Cell Line | IC50 (µM) | Reference |
| 9d | 4-Cl on terminal phenyl-oxadiazole | COX-2/5-LOX | A549, COLO-205, MIA-PA-CA-2 | Not specified | [5][6] |
| 9g | 4-NO2 on terminal phenyl-oxadiazole | COX-2/5-LOX | Not specified | Not specified | [5] |
| 7b | Hydroxamic acid, n=6 linker | HDAC | MDA-MB-231 | 10.55 | [7] |
| 8b | Hydroxamic acid, n=7 linker | HDAC | MDA-MB-231 | 1.83 | [7] |
| BS230 | 1,2-benzothiazine derivative | Topo II | MCF-7 | Comparable to Doxorubicin | [9] |
| Compound 25 | N-(4-cyanophenyl)carboxamide | Not specified | HUH-7 | 1.29 | [4] |
| Compound 36 | 1-(4-bromobenzoyl) | Not specified | MCF-7 | 2.21 | [4] |
Section 5: In Vivo Evaluation
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a more complex biological system.
Zebrafish Xenograft Model
The zebrafish model is increasingly used for in vivo screening of anticancer compounds due to its genetic similarity to humans, rapid development, and optical transparency, which allows for real-time imaging of tumor growth and metastasis.[7][18]
Murine Xenograft Models
Traditional murine xenograft models, where human cancer cells are implanted into immunocompromised mice, remain the gold standard for preclinical in vivo efficacy testing. These models allow for the evaluation of a compound's effect on tumor growth, metastasis, and overall survival.[19]
Protocol Outline for Murine Xenograft Study:
-
Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.
-
Allow tumors to reach a palpable size.
-
Randomize mice into control (vehicle) and treatment groups.
-
Administer the benzhydrylpiperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).
Toxicity Assessment: Acute oral toxicity studies in rodents are essential to determine the safety profile of lead compounds.[5]
Conclusion
The benzhydrylpiperazine scaffold is a highly versatile and promising platform for the development of novel anticancer agents. Its synthetic accessibility and ability to interact with multiple cancer-relevant targets provide a rich foundation for drug discovery efforts. The protocols and insights provided in this guide are intended to equip researchers with the fundamental knowledge and methodologies to explore this important class of compounds, from rational design and synthesis to rigorous preclinical evaluation. A systematic approach, grounded in a thorough understanding of SAR and molecular mechanisms, will be key to unlocking the full therapeutic potential of benzhydrylpiperazine derivatives in the fight against cancer.
References
-
Kumar, D., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
-
Marković, V., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceutics, 14(12), 2600. [Link]
-
Szczuka, I., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Molecules, 29(18), 4282. [Link]
-
Gurdal, E. E., et al. (2014). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. Molecules, 19(9), 14867-14881. [Link]
-
Al-Ostath, A., et al. (2023). Synthesis, anticancer, antioxidant activities and in silico studies of novel benzhydrylpiperazine bearing Δ 2 -1,2,3-triazoline hydrides. ResearchGate. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
-
Kumar, D., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. PubMed Central. [Link]
-
Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. Medium. [Link]
-
Xu, F., et al. (2021). Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer. Seminars in Cancer Biology, 75, 123-136. [Link]
-
Gurdal, E. E., et al. (2013). Synthesis and anticancer screening studies of benzhydrylpiperazine derivatives. Journal of Cancer Science & Therapy. [Link]
-
Marković, V., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed. [Link]
-
Ananda Kumar, C. S., et al. (2007). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. ResearchGate. [Link]
-
Gurdal, E. E., et al. (2015). Cytotoxic Activities of some Novel Benzhydrylpiperazine Derivatives. ResearchGate. [Link]
-
Szczuka, I., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. National Institutes of Health. [Link]
-
Marković, V., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. MDPI. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio. [Link]
-
Pandey, S., et al. (2022). Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation. MDPI. [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. [Link]
-
Gurdal, E. E., et al. (2015). Synthesis and cytotoxicity studies of novel benzhydrylpiperazine carboxamide and thioamide derivatives. ResearchGate. [Link]
-
Ananda Kumar, C. S., et al. (2010). Synthesis and evaluation of 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of tumor growth and tumor angiogenesis of mouse ehrlich ascites tumor in vivo. PubMed. [Link]
-
Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]
-
Liu, P., et al. (2021). Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer. Seminars in Cancer Biology, 75, 123-136. [Link]
-
Szczuka, I., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Semantic Scholar. [Link]
-
Bio-protocol. (n.d.). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol. [Link]
-
HMP Education. (2014). Targeting the PI3K-Akt-mTOR Pathway. YouTube. [Link]
- Google Patents. (n.d.). Process for the preparation of 1-p-chlorobenzhydryl-4-m-xylyl-piperazine.
-
Marković, V., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. PubMed Central. [Link]
-
Marković, V., et al. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]
-
Marković, V., et al. (2022). Discovery of 1-benzhydryl piperazine-based HDAC inhibitors with anti-cancer and anti-metastatic properties against human breast cancer: synthesis, molecular modeling, in vitro and in vivo biological evaluation. ChemRxiv. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. RU2204556C2 - Method of synthesis of 1-(para-chlorobenzhydryl)-4-(2-hydroxyethyl)-piperazine - Google Patents [patents.google.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. mdpi.com [mdpi.com]
- 15. 1-(4-Chlorobenzhydryl)piperazine synthesis - chemicalbook [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. mdpi.com [mdpi.com]
- 19. jocpr.com [jocpr.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol
Introduction: Welcome to the technical support guide for the synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol. This molecule is a valuable building block in pharmaceutical development, and achieving high purity is critical for downstream applications. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) based on established chemical principles and analysis of analogous synthetic routes, particularly the well-documented synthesis of its structural relative, 2-(4-benzhydrylpiperazin-1-yl)ethanol, an intermediate in the manufacturing of Cetirizine.[1] Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to anticipate, identify, and mitigate common impurities.
Section 1: Core Synthesis Pathway and Mechanism
The most common and direct method for synthesizing 2-(4-Benzoyl-1-piperazinyl)ethanol is via the N-acylation of 1-(2-hydroxyethyl)piperazine with benzoyl chloride. This reaction, a variation of the Schotten-Baumann reaction, involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of benzoyl chloride.
Causality of Experimental Choices:
-
Base: The reaction requires a base (e.g., triethylamine, potassium carbonate) to neutralize the hydrochloric acid (HCl) generated as a byproduct.[2] Without a base, the HCl would protonate the nitrogen atoms of the piperazine starting material, rendering them non-nucleophilic and effectively stopping the reaction.
-
Solvent: Aprotic solvents such as dichloromethane (DCM), toluene, or acetone are typically used to prevent reaction with the acid chloride.
-
Temperature: The reaction is often performed at low temperatures (0-5 °C) initially to control the exothermic reaction between the amine and the highly reactive benzoyl chloride, minimizing the formation of side products.
Caption: Primary synthesis route for 2-(4-Benzoyl-1-piperazinyl)ethanol.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during synthesis and purification in a practical, question-and-answer format.
FAQ 1: What are the most common impurities I should expect, and where do they come from?
Understanding potential impurities is the first step toward controlling them. Impurities can arise from starting materials, side reactions, or degradation. The table below summarizes the most probable impurities.
Table 1: Potential Impurities in 2-(4-Benzoyl-1-piperazinyl)ethanol Synthesis
| Impurity Name | Structure | Possible Source | Recommended Analytical Technique |
| 1-(2-Hydroxyethyl)piperazine | C₆H₁₄N₂O | Unreacted starting material | HPLC, GC-MS |
| Benzoic Acid | C₇H₆O₂ | Hydrolysis of benzoyl chloride starting material | HPLC, LC-MS |
| 1,4-Dibenzoylpiperazine | C₁₈H₁₈N₂O₂ | Over-acylation of the product or reaction with piperazine impurity | HPLC, LC-MS |
| Benzoylpiperazine | C₁₁H₁₄N₂O | Reaction with piperazine (an impurity in the starting material) | HPLC, LC-MS |
| Residual Solvents | Varies | From reaction or purification steps | GC-Headspace[1] |
| Degradation Products | Varies | Exposure to excessive heat, light, or incompatible pH during workup | HPLC, LC-MS |
FAQ 2: My final product purity is consistently low, even after purification. What are the likely causes?
Low purity often points to underlying issues in the reaction or workup stages. Consider these factors:
-
Purity of Starting Materials: This is the most critical and often overlooked factor. Impurities in your 1-(2-hydroxyethyl)piperazine or benzoyl chloride will be carried through and may lead to additional side products.[1] Actionable Insight: Always verify the purity of starting materials via NMR, GC-MS, or titration before beginning the synthesis. Benzoyl chloride, for instance, can readily hydrolyze to benzoic acid if exposed to moisture.
-
Incomplete Reaction: The reaction may not have reached completion. Actionable Insight: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the limiting reagent before proceeding with the workup.
-
Side Reactions: Unintended side reactions can generate by-products that are difficult to separate from the desired product.[1][3] Over-acylation is a common side reaction if excess benzoyl chloride is used or if the reaction temperature is too high.
-
Inefficient Purification: Your chosen purification method (e.g., recrystallization, column chromatography) may not be optimal for separating specific impurities. Actionable Insight: If recrystallization fails, try a different solvent system. For stubborn impurities, silica gel column chromatography is often effective.
-
Product Degradation: The product itself may be degrading during workup or purification, especially if exposed to harsh acidic or basic conditions, or excessive heat.[1]
Caption: Formation pathways of common synthesis impurities.
FAQ 3: I have an unexpected peak in my HPLC chromatogram. How can I identify it?
Identifying an unknown impurity requires a systematic approach. The workflow below outlines the standard process used in the pharmaceutical industry.
Caption: Workflow for the identification of an unknown synthesis impurity.[1]
Section 3: Key Experimental Protocols
These protocols provide a starting point for synthesis and analysis. They should be adapted and optimized based on your specific laboratory conditions and equipment.
Protocol 1: General Synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol
-
Reaction Setup: To a solution of 1-(2-hydroxyethyl)piperazine (1.0 equivalent) and potassium carbonate (2.0 equivalents) in anhydrous toluene (10 mL per gram of piperazine) in a round-bottom flask equipped with a magnetic stirrer, add the flask to an ice bath and cool to 0-5 °C.
-
Addition: Add a solution of benzoyl chloride (1.05 equivalents) in toluene dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 10:1 DCM:Methanol) or HPLC until the 1-(2-hydroxyethyl)piperazine spot is no longer visible.
-
Workup: Filter the reaction mixture to remove inorganic salts. Wash the filtrate with water (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil/solid by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Protocol 2: HPLC Method for Impurity Profiling
This is a general-purpose method for monitoring the reaction and assessing final purity.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm and 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation for the non-polar product and potential impurities from the polar starting materials.
References
-
Costantino, G., & Macchiarulo, A. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available from: [Link]
-
Organic Syntheses. 1-benzylpiperazine. Available from: [Link]
- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
NIH. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
- Google Patents. (2004). Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
Sources
Technical Support Center: Troubleshooting Low Yield in 2-(4-Benzoyl-1-piperazinyl)ethanol Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in this two-step synthetic sequence. As your Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical principles to empower you to diagnose and resolve issues effectively. This document is structured as a series of frequently asked questions (FAQs) that directly address common failure points in the synthesis, followed by detailed protocols and reference data.
Overview of the Synthetic Pathway
The synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol is typically achieved in two sequential nucleophilic substitution reactions:
-
N-Benzoylation: A selective mono-acylation of piperazine with benzoyl chloride. This step is often performed under Schotten-Baumann conditions and is the critical stage for controlling selectivity.[1][2] The primary challenge is preventing the formation of the undesired 1,4-dibenzoylpiperazine byproduct.[3]
-
N-Alkylation: The resulting 1-benzoylpiperazine is then alkylated on the remaining secondary amine using a C2-synthon, most commonly 2-chloroethanol, to introduce the hydroxyethyl group.
The overall reaction is a robust method, but its success hinges on careful control of stoichiometry, temperature, and reagent selection at each stage.
Caption: Overall two-step synthesis of the target compound.
Troubleshooting Guide: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides an explanation of the underlying cause and a set of actionable solutions.
Part 1: Issues in the N-Benzoylation of Piperazine (Step 1)
FAQ 1.1: My yield of 1-benzoylpiperazine is very low, and I'm recovering large amounts of unreacted piperazine. What's going wrong?
This issue typically points to three potential root causes: incomplete reaction, protonation of the piperazine nucleophile, or poor workup.
-
Causality: The N-benzoylation reaction generates one equivalent of hydrochloric acid (HCl). If not neutralized, this acid will protonate the basic piperazine, forming a piperazinium salt. This salt is no longer nucleophilic and will not react with benzoyl chloride, effectively halting the reaction and reducing your yield.[1][3]
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base (e.g., NaOH, triethylamine) to neutralize the HCl byproduct. For Schotten-Baumann conditions (a biphasic system with aqueous NaOH), vigorous stirring is essential to ensure the base is available at the interface where the reaction occurs.[2][4]
-
Control Reagent Addition: Add the benzoyl chloride dropwise to the solution of piperazine and base, rather than the other way around. This maintains an excess of the amine nucleophile throughout the addition, preventing a localized high concentration of benzoyl chloride and HCl.
-
Maintain Low Temperature: Perform the benzoyl chloride addition at a low temperature (0-5 °C). This slows the reaction rate, allowing for better control and minimizing side reactions.
-
Check Workup pH: During the extraction phase, ensure the aqueous layer is basic (pH > 10) before extracting with an organic solvent like dichloromethane. If the product is protonated, it will remain in the aqueous layer, leading to apparent low yield.[5]
-
FAQ 1.2: My main problem is the formation of the 1,4-dibenzoylpiperazine byproduct. How can I improve selectivity for the desired mono-acylated product?
This is the most common challenge in this step. Because piperazine has two reactive secondary amine groups, di-acylation is a competing reaction. The key is to manipulate the relative reactivity and concentration of the species.
-
Causality: Once the first benzoyl group is attached, the remaining secondary amine in 1-benzoylpiperazine is still nucleophilic, albeit less so due to the electron-withdrawing effect of the amide. If reaction conditions are not carefully controlled, it can react with a second molecule of benzoyl chloride.
-
Troubleshooting Steps:
-
Use Excess Piperazine: The most effective strategy is to use a significant excess of piperazine (3 to 5 equivalents). Statistically, this makes it much more likely that a molecule of benzoyl chloride will encounter a molecule of piperazine rather than the mono-acylated intermediate.[6] The unreacted piperazine can be removed during the workup by acid washing.
-
Slow, Cold Addition: As mentioned previously, a slow, dropwise addition of benzoyl chloride into a cold (0-5 °C) solution of excess piperazine is critical. This prevents any localized excess of the acylating agent.
-
Consider an Alternative Strategy (Protonation Control): A more advanced technique involves using piperazine monohydrochloride. By protonating one nitrogen, you effectively "protect" it, leaving the other free to react.[5][7] This method can yield high selectivity for the mono-substituted product.
-
Part 2: Issues in the N-Alkylation of 1-Benzoylpiperazine (Step 2)
FAQ 2.1: The alkylation reaction with 2-chloroethanol is extremely slow or stalls completely, with significant starting material recovered.
This is a classic issue in SN2 reactions involving moderately active alkyl halides and neutral nucleophiles. The problem lies in reaction kinetics and conditions.
-
Causality: The secondary amine of 1-benzoylpiperazine is a moderate nucleophile. 2-Chloroethanol is a relatively poor electrophile compared to its bromo or iodo analogs. The reaction requires a base to deprotonate the piperazine nitrogen after it attacks, but the choice of base and solvent is critical for success.
-
Troubleshooting Steps:
-
Solvent Choice is Key: Use a polar aprotic solvent such as DMF (dimethylformamide) or acetonitrile. These solvents are excellent for SN2 reactions because they solvate the cation of the base but do not strongly solvate the amine nucleophile, leaving it "bare" and more reactive.[8] Ethanol can be used but may lead to slower kinetics.[9]
-
Select the Right Base: A weak, non-nucleophilic base is required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[8] They are strong enough to act as an acid scavenger but are not soluble enough to cause side reactions in many organic solvents. Triethylamine can also be used.
-
Increase Temperature: Heating the reaction mixture is often necessary. A temperature range of 80-120 °C is typical for this type of alkylation. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.
-
Add a Catalytic Amount of Iodide: Introduce a catalytic amount (e.g., 0.1 equivalents) of sodium iodide or potassium iodide. The iodide ion will displace the chloride via the Finkelstein reaction to form the much more reactive 2-iodoethanol in situ, which is then readily attacked by the amine.
-
FAQ 2.2: I am having difficulty purifying the final product. It's an oil, and column chromatography is giving me trouble.
Purification can be challenging due to the product's physical properties (often a viscous oil) and the nature of potential impurities.
-
Causality: The final product contains a basic tertiary amine and a polar hydroxyl group, giving it unique solubility properties. Common impurities include unreacted 1-benzoylpiperazine, residual base, and potentially over-alkylated quaternary ammonium salts.
-
Troubleshooting Steps:
-
Acid-Base Extraction: Leverage the basicity of your product. After the reaction, perform a workup by diluting the mixture with an organic solvent (e.g., ethyl acetate) and washing with water. Then, extract the organic layer with dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer as the protonated salt, while non-basic impurities (like unreacted 2-chloroethanol) remain in the organic layer.
-
Isolate the Product: Separate the acidic aqueous layer, cool it in an ice bath, and then slowly add a base (e.g., 10% NaOH solution) until the pH is >10. The free-base product should precipitate or can be extracted out with a fresh portion of an organic solvent like dichloromethane or ethyl acetate.[5]
-
Chromatography Optimization: If chromatography is necessary, use a polar stationary phase (silica gel) and a gradient elution. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding more ethyl acetate and then a small percentage of methanol. Adding a small amount of triethylamine (0.5-1%) to the eluent can prevent the product from tailing on the silica gel column.
-
Visual Troubleshooting Workflow
Use this decision tree to systematically diagnose the cause of low yield.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 3. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. prepchem.com [prepchem.com]
Improving the purity of 2-(4-Benzoyl-1-piperazinyl)ethanol through acid-base extraction
Introduction: The Challenge of Purity
In the synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol, a crucial intermediate in pharmaceutical development, achieving high purity is paramount. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Acid-base extraction is a powerful and elegant technique for selectively isolating this basic compound from neutral and acidic impurities.[1][2]
This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to effectively troubleshoot and optimize the purification of 2-(4-Benzoyl-1-piperazinyl)ethanol using acid-base extraction. We will delve into the chemical principles, provide a detailed experimental protocol, and address common issues encountered in the laboratory.
The Chemical Rationale: Exploiting Basicity
The core principle of this purification method lies in the reversible conversion of the target molecule between its water-insoluble free base and its water-soluble salt form.[2][3] The piperazine ring in 2-(4-Benzoyl-1-piperazinyl)ethanol contains two nitrogen atoms. The tertiary amine nitrogen is basic and can be readily protonated by an acid (like hydrochloric acid) to form a positively charged ammonium salt.
-
In its free base form , the molecule is largely nonpolar and preferentially dissolves in organic solvents like dichloromethane or ethyl acetate.
-
In its protonated (salt) form , the molecule becomes ionic and highly soluble in the aqueous phase.[4]
This difference in solubility allows for the separation of the basic target compound from non-basic (neutral or acidic) impurities.
Experimental Workflow: A Visual Guide
The following diagram illustrates the complete acid-base extraction and isolation workflow for 2-(4-Benzoyl-1-piperazinyl)ethanol.
Caption: Acid-Base Extraction Workflow for Product Purification.
Troubleshooting Guide
Even with a robust protocol, experimental challenges can arise. This section addresses common problems in a question-and-answer format.
| Problem Encountered | Potential Root Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Final Product | 1. Incomplete Protonation: The aqueous acid was not sufficient in concentration or volume to fully protonate the basic product. 2. Incomplete Basification: The pH of the aqueous layer was not raised sufficiently to deprotonate the product salt back to its free base.[5] 3. Product is Water-Soluble: The free base form of your product may have some solubility in the basic aqueous solution, especially if fine crystals form.[4] | 1. Verify pH: Use pH paper to ensure the aqueous layer is acidic (pH 1-2) after the initial acid wash. Add more acid if necessary. 2. Confirm Basicity: After adding base, check that the aqueous layer is strongly basic (pH > 10). This ensures the equilibrium shifts fully to the neutral, organic-soluble free base.[6] 3. Back-Extraction: If a precipitate doesn't form or looks sparse upon basification, perform a "back-extraction." Add a fresh portion of an organic solvent (e.g., dichloromethane) to the basic aqueous layer to recover the dissolved product.[3] |
| Formation of a Stable Emulsion at the Interface | 1. Vigorous Shaking: Overly aggressive shaking can create a stable mixture of fine droplets that are slow to separate. 2. High Concentration of Impurities: Surfactant-like impurities can stabilize the emulsion. | 1. Gentle Inversions: Invert the separatory funnel gently rather than shaking vigorously. 2. Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the separation of the organic layer.[4] 3. Filtration: Pass the entire mixture through a pad of celite or glass wool to break up the emulsion. |
| Precipitate Forms at the Interface Between Layers | 1. Insoluble Salt Formation: An impurity may be reacting with the acid or base to form a salt that is insoluble in both the organic and aqueous layers. 2. "Salting Out": The product salt may be "crashing out" of the aqueous layer if its solubility limit is exceeded. | 1. Add More Water: Diluting the aqueous layer can sometimes dissolve the precipitate. 2. Three-Layer Filtration: If dilution fails, carefully separate both liquid layers from the solid precipitate via filtration. Then, test the solubility of the solid to determine its identity and proceed with the purification of the desired liquid layers.[7] |
| Final Product is Oily or Fails to Solidify | 1. Residual Solvent: Incomplete removal of the organic solvent. 2. Presence of Impurities: Impurities can depress the melting point and inhibit crystallization. | 1. High-Vacuum Drying: Dry the product under a high vacuum for an extended period to remove all traces of solvent. 2. Recrystallization/Trituration: If impurities are suspected, purify the oil further. Try dissolving it in a minimum amount of a hot solvent and allowing it to cool slowly for recrystallization. Alternatively, triturate the oil with a non-polar solvent like hexanes to induce crystallization and wash away more soluble impurities. |
Detailed Experimental Protocol
This protocol is a validated starting point. Optimization may be required based on the specific scale and impurity profile of your crude material.
Materials:
-
Crude 2-(4-Benzoyl-1-piperazinyl)ethanol
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude product in an appropriate volume of organic solvent (e.g., 50 mL of DCM for 5g of crude product). Transfer the solution to a separatory funnel.
-
Acidic Extraction: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, and gently invert it multiple times, venting frequently to release any pressure buildup. Allow the layers to separate.
-
Layer Separation: Drain the lower layer. Note: If using DCM, the organic layer will be on the bottom. If using a less dense solvent like EtOAc, the aqueous layer will be on the bottom. Keep the aqueous layer and set the organic layer aside.
-
Repeat Extraction: To ensure complete transfer of the basic product, add the organic layer back to the funnel and extract one more time with a fresh portion of 1M HCl. Combine the aqueous layers. The organic layer now contains neutral and acidic impurities and can be discarded or processed separately.
-
Basification & Isolation: Cool the combined aqueous extracts in an ice bath. Slowly add 2M NaOH while stirring until the solution is strongly basic (pH > 10, check with pH paper). A precipitate of the pure product should form.
-
Product Recovery (Choose one):
-
a) Filtration (If a solid precipitates): Collect the solid product by suction filtration. Wash the solid with cold deionized water to remove residual salts, and then dry it under a vacuum.[4]
-
b) Back-Extraction (If an oil or fine solid forms): Transfer the basic aqueous mixture to a clean separatory funnel. Extract the mixture three times with fresh portions of an organic solvent (e.g., DCM). Combine the organic extracts.[3]
-
-
Drying and Evaporation (for Back-Extraction): Dry the combined organic extracts over anhydrous Na₂SO₄. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the pure product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(4-Benzoyl-1-piperazinyl)ethanol? A1: Common impurities often include unreacted starting materials such as 1-(2-hydroxyethyl)piperazine, and byproducts like 1,4-bis(benzoyl)piperazine if over-acylation occurs. Hydrolysis of the starting materials or product can also introduce benzoyl-containing impurities.[8]
Q2: Why must I use a dilute acid and base? Can I use concentrated reagents to save volume? A2: Using concentrated acids and bases can generate significant heat upon neutralization, potentially leading to the degradation of your product.[4] Furthermore, highly concentrated solutions can sometimes lead to the "salting out" of your desired compound at the wrong stage or cause solubility issues. Stepwise, controlled addition of dilute solutions is a safer and more effective practice.
Q3: My organic solvent is less dense than water. How does that change the procedure? A3: If you use a solvent like diethyl ether or ethyl acetate, the organic layer will be the top layer in the separatory funnel. You will drain the aqueous (bottom) layer out and keep the organic layer in the funnel for subsequent washes. The fundamental chemistry remains the same, but the physical manipulation is reversed.
Q4: How do I know which organic solvent is best for the extraction? A4: The ideal solvent should readily dissolve your crude product but be immiscible with water.[1] Dichloromethane (DCM) and ethyl acetate (EtOAc) are common choices. The choice can also be influenced by the polarity of the impurities you are trying to remove. A good starting point is to match the polarity of your target compound with the solvent.[9]
Q5: Can this method separate my product from another basic impurity? A5: Standard acid-base extraction is not effective for separating two bases unless they have a very large difference in their basicity (pKa values).[2] If you have multiple basic compounds, you will likely need to employ other purification techniques like column chromatography.
References
-
Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Available at: [Link]
-
Li, W., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Available at: [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from: [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from: [Link]
-
University of California, Riverside. (n.d.). Liquid/liquid Extraction. Retrieved from: [Link]
-
The Vespiary. (2017). understanding control factors in Acid / Base rxn extractions. Retrieved from: [Link]
-
Chemsrc. (n.d.). 2-(4-benzhydrylpiperazin-1-yl)ethanol. Retrieved from: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from: [Link]
-
Taylor, T. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. LCGC International. Available at: [Link]
-
PubChem. (n.d.). 2-(4-Piperazin-2-ylpiperazin-1-yl)ethanol. National Center for Biotechnology Information. Retrieved from: [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from: [Link]
-
University of Colorado Denver. (n.d.). Acid-Base Extraction. Retrieved from: [Link]
Sources
- 1. study.com [study.com]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. magritek.com [magritek.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Managing thermal degradation of 2-(4-Benzoyl-1-piperazinyl)ethanol during synthesis
Technical Support Center: Synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol
Welcome to the technical support guide for the synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to equip you with the knowledge to identify, manage, and prevent thermal degradation, ensuring high yield and purity in your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low, and HPLC analysis shows several unknown peaks. Could this be due to thermal degradation?
A1: Yes, low yields accompanied by multiple impurities are classic indicators of thermal degradation or competing side reactions, which are often accelerated by elevated temperatures.[1] The target molecule, 2-(4-Benzoyl-1-piperazinyl)ethanol, contains several functionalities susceptible to heat. The piperazine ring can undergo ring-opening reactions, and the β-amino alcohol moiety is prone to dehydration and rearrangement, especially under harsh thermal conditions.[2][3]
Troubleshooting Steps:
-
Reaction Monitoring: Implement rigorous in-process controls (IPCs) using techniques like HPLC or GC-MS to monitor the formation of impurities in real-time.[4] This will help you correlate impurity spikes with specific temperature profiles.
-
Thermal Hazard Assessment: Before scaling up, perform a thermal analysis using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) on your starting materials and product.[5] This provides critical data on onset decomposition temperatures and potential exothermic events.[5][6]
-
Review Your Heating Protocol: Are you using a heating mantle controlled by a simple rheostat, or a precisely controlled oil bath with a thermocouple? Localized overheating ("hot spots") from direct mantle contact is a common culprit. A well-stirred, temperature-controlled bath is essential for uniform heating.
Q2: What are the most probable thermal degradation pathways for 2-(4-Benzoyl-1-piperazinyl)ethanol?
A2: Understanding the potential degradation pathways is key to preventing them. Based on the molecule's structure, we can anticipate several vulnerabilities:
-
Piperazine Ring Opening: At high temperatures (>150-175 °C), particularly if acidic or basic catalysts are present, the piperazine ring can undergo nucleophilic attack, leading to ring cleavage and the formation of various linear amine impurities.[2] Studies on piperazine (PZ) have shown that thermal degradation can be initiated by a nucleophilic attack of a free PZ molecule on a protonated PZ, leading to a ring-opened structure.[2]
-
Oxidation of the β-Amino Alcohol: The secondary alcohol is susceptible to oxidation, especially in the presence of air (oxygen) at elevated temperatures, which could form a corresponding ketone or aldehyde.[7]
-
Side Reactions of the Benzoyl Group: While the amide bond is generally robust, under extreme heat and pressure, particularly in the presence of water, it could hydrolyze to form N-benzoylpiperazine and ethylene glycol. The benzoyl group itself is relatively stable, but its presence can influence the reactivity of the rest of the molecule.[8]
Below is a diagram illustrating a potential primary degradation pathway.
Caption: Potential thermal degradation pathways for the target molecule.
Q3: I am synthesizing via the acylation of 1-(2-hydroxyethyl)piperazine with benzoyl chloride. What are the specific thermal risks?
A3: This is a common and effective synthetic route. However, the reaction is highly exothermic and requires careful management. The primary thermal risks are:
-
Runaway Reaction: The acylation is rapid. Uncontrolled addition of benzoyl chloride, especially at concentrated conditions, can cause a rapid temperature spike. This exotherm can easily exceed the desired reaction temperature, leading to the degradation pathways mentioned in Q2.
-
Side Reaction with Base: This reaction typically uses a tertiary amine base (like triethylamine) or an inorganic base to scavenge the HCl byproduct.[9][10] At elevated temperatures, the base can participate in or catalyze side reactions, leading to complex impurity profiles.
-
Di-acylation: While not strictly a degradation pathway, excessive temperature can sometimes favor the formation of the di-substituted byproduct, 1,4-dibenzoylpiperazine, if piperazine starting material is not fully mono-functionalized.[10]
Experimental Protocol: Temperature Control for Benzoylation
-
Setup: Use a jacketed reactor with a chiller/heater for precise temperature control. For lab scale, a three-neck flask in an ice/water bath is essential. Equip the flask with a mechanical stirrer, a thermocouple to monitor the internal temperature, and an addition funnel.
-
Initial Cooling: Dissolve 1-(2-hydroxyethyl)piperazine and the base (e.g., triethylamine) in a suitable solvent (e.g., dichloromethane or toluene) and cool the mixture to 0-5 °C.
-
Controlled Addition: Add the benzoyl chloride dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C. The rate of addition is dictated by the efficiency of your cooling system.
-
Reaction & Quench: After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitored by TLC or HPLC). Once complete, quench the reaction by adding water or a dilute aqueous acid to neutralize the excess base and salts.
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Rearrangement of beta-amino alcohols and application to the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Analysis for Drug Degradation Studies | Lab Manager [labmanager.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 9. prepchem.com [prepchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Standard Operating Procedures for Consistent Batch-to-Batch Synthesis
Welcome to the Technical Support Center for Batch-to-Batch Synthesis Consistency. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving reproducible synthetic outcomes. Inconsistent results between batches can lead to significant delays, increased costs, and compromised product quality.[1] This guide provides a structured, question-and-answer-based approach to understanding, troubleshooting, and ultimately mastering batch-to-batch consistency.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of batch-to-batch variability in chemical synthesis?
A1: Batch-to-batch variability can arise from a multitude of factors, often interlinked. The most prevalent causes include:
-
Raw Material Inconsistency: This is a primary driver of variability.[2][3] Differences in purity, impurity profiles, moisture content, and particle size distribution of starting materials can significantly alter reaction kinetics and outcomes.[1] Even subtle variations between lots from the same supplier can have a cascading effect on the final product.[4]
-
Process Parameter Fluctuations: Deviations in critical process parameters (CPPs) such as temperature, pressure, mixing speed, and dosing rates can lead to inconsistent results.[5] Inhomogeneous mixing, for instance, can result in localized temperature gradients and non-uniform reaction conditions.[6]
-
Human Error and Procedural Deviations: Failure to strictly adhere to Standard Operating Procedures (SOPs) is a common source of inconsistency. Variations in how individual operators perform tasks can introduce subtle but impactful changes to the process.
-
Equipment-Related Issues: Differences in equipment performance, calibration, and cleaning can affect batch outcomes. Scale-up from laboratory to production vessels often introduces challenges related to heat and mass transfer that can impact consistency if not properly addressed.[6]
-
Environmental Factors: Changes in ambient temperature and humidity can influence reaction conditions, especially for sensitive chemistries.[7]
Q2: How can we proactively design a synthesis process to be more robust and minimize batch-to-batch variability from the outset?
A2: Building consistency into your synthetic route from the beginning is a far more effective strategy than troubleshooting issues downstream.[8] This proactive approach, often referred to as Quality by Design (QbD), involves:
-
Thorough Route Scouting and Risk Assessment: Early identification and mitigation of high-risk reaction steps are crucial.[8] This includes avoiding reaction conditions known to be sensitive to minor fluctuations or prone to generating difficult-to-remove impurities.[8]
-
Defining Critical Process Parameters (CPPs) and Critical Quality Attributes (CQAs): A core principle of QbD is to identify the process parameters that have a direct impact on the final product's quality attributes.[9] By understanding these relationships, you can establish appropriate control limits for your CPPs.
-
Stress Testing the Process: Intentionally varying process parameters within a defined range (Design of Experiments - DoE) helps to understand the process's robustness and identify potential failure points before they arise in a manufacturing setting.
-
Comprehensive Raw Material Specification: Establishing stringent specifications for all starting materials and reagents is fundamental.[1] This should go beyond simple purity assays and include specifications for key impurities, physical properties, and supplier qualification.
Q3: What is the role of Process Analytical Technology (PAT) in ensuring batch-to-batch consistency?
A3: Process Analytical Technology (PAT) is a framework endorsed by regulatory agencies like the FDA to design, analyze, and control manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials.[9][10] PAT enables a shift from a reactive "testing to document quality" approach to a proactive "building quality in" philosophy.[10]
Key benefits of implementing PAT include:
-
Real-Time Monitoring: PAT tools, such as spectroscopic and chromatographic techniques, allow for in-line or on-line monitoring of CPPs and CQAs.[10] This provides a dynamic understanding of the process as it happens.
-
Enhanced Process Understanding: The data generated by PAT provides deep insights into reaction kinetics, mechanisms, and the impact of process parameters on product quality.[10]
-
Proactive Control: By identifying deviations from the desired process trajectory in real-time, operators can make immediate adjustments to prevent a batch from going out of specification.[1][10]
-
Reduced Cycle Times and Waste: Real-time release testing and reduced reliance on end-product testing can significantly shorten production timelines and minimize the risk of batch failures.[9]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to batch-to-batch inconsistency.
Guide 1: Inconsistent Yields
Inconsistent yields are a frequent challenge in chemical synthesis.[11] The following workflow can help identify the root cause:
Caption: Troubleshooting workflow for inconsistent yields.
Step-by-Step Protocol: Investigating Inconsistent Yields
-
Review Batch Manufacturing Records (BMRs): Meticulously compare the BMRs of high-yielding and low-yielding batches.[12] Look for any documented deviations from the SOP, no matter how minor.[13]
-
Compare Raw Material Certificates of Analysis (CoAs): Scrutinize the CoAs for all starting materials and reagents used in the inconsistent batches.[14] Pay close attention to purity levels, impurity profiles, and any specified physical properties.
-
Perform Head-to-Head Comparison with a "Golden Batch": If available, run the reaction with a new batch of raw materials side-by-side with a previously validated, high-performing "golden batch".[14] This is often the most definitive way to isolate the variable causing the inconsistency.
-
Analyze In-Process Control (IPC) Data: If you employ in-process monitoring (e.g., HPLC, UPLC, GC), compare the reaction profiles. Look for differences in reaction rates, the formation of byproducts, or incomplete conversion of starting materials.
-
Evaluate Workup and Isolation Procedures: Inconsistencies in extraction, crystallization, or filtration can lead to variable product loss.[15] Ensure that these steps are performed consistently and that equipment is functioning correctly.
Guide 2: Variable Impurity Profiles
Controlling impurities is critical for the safety and efficacy of pharmaceutical products.[8] An inconsistent impurity profile between batches requires immediate investigation.
Caption: Troubleshooting workflow for variable impurity profiles.
Step-by-Step Protocol: Investigating Variable Impurity Profiles
-
Isolate and Characterize the Impurity: The first step is to understand the chemical nature of the inconsistent impurity. Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are essential for structural elucidation.
-
Conduct a Root Cause Analysis: Once the structure is known, you can hypothesize its origin.
-
Starting Material Contaminant: Review the synthetic route of your raw materials. Could the impurity be a carry-over from a previous step?
-
Reaction Byproduct: Analyze the reaction mechanism. Are there potential side reactions that could generate this impurity?
-
Degradation Product: Is the impurity formed after the reaction is complete, perhaps during workup or storage?
-
-
Modify the Process: Based on your root cause analysis, implement changes to control the impurity. This could involve:
-
Adding a specification for the impurity in your raw material acceptance criteria.
-
Adjusting reaction parameters (e.g., temperature, stoichiometry) to disfavor the side reaction.
-
Developing a more effective purification method to remove the impurity.
-
Guide 3: Inconsistent Physical Properties
Variations in physical properties such as crystal form (polymorphism), particle size, and density can significantly impact the downstream processing and bioavailability of a drug substance.[14]
| Physical Property | Common Causes of Variability | Recommended Analytical Techniques |
| Crystal Form (Polymorphism) | Changes in crystallization solvent, cooling rate, or agitation. | X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |
| Particle Size Distribution | Variations in milling or crystallization conditions. | Laser Diffraction, Sieving, Microscopy |
| Density | Inconsistent packing during isolation and drying. | Pycnometry, Bulk and Tapped Density Testers |
Protocol: Ensuring Consistent Physical Properties
-
Define the Desired Physical Form: Early in development, identify and characterize the desired solid-state form of your compound.
-
Develop a Robust Crystallization Protocol: Systematically study the impact of solvent systems, temperature profiles, and agitation on the final physical properties.
-
Implement In-Process Controls: Use analytical techniques to monitor the physical form during and after the crystallization process.
-
Establish Specifications: Include specifications for the desired physical properties in your final product release criteria.
The Role of Documentation
Comprehensive and accurate documentation is the cornerstone of batch-to-batch consistency.[12] It provides the traceability needed to investigate deviations and ensures that processes are followed correctly every time.[1][16]
Key documents include:
-
Standard Operating Procedures (SOPs): Detailed, step-by-step instructions for performing each task in the synthesis.[1]
-
Batch Manufacturing Records (BMRs): A complete record of the entire manufacturing process for a specific batch, including all raw materials used, equipment logs, in-process control results, and any deviations that occurred.[12][17]
-
Certificates of Analysis (CoAs): Documents from suppliers that confirm the quality and purity of raw materials.[14]
By maintaining meticulous records, you create a self-validating system that supports continuous improvement and regulatory compliance.[1][12]
References
-
Tristar Intermediates. (2025). Quality Assurance Techniques for Batch-to-Batch Consistency. [Link]
-
Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. [Link]
-
Lab Manager. (n.d.). Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab?. [Link]
-
GMP SOP. (2024). Deviation investigation guidelines in the pharmaceutical industry. [Link]
-
BatchLine - Lite MES. (2022). Batch documentation in Pharma : What is it and why it's important?. [Link]
-
Organic Syntheses. (n.d.). Instructions for Articles. [Link]
-
ACS Publications. (n.d.). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. [Link]
-
Wikipedia. (n.d.). Process analytical technology. [Link]
-
National Institutes of Health (NIH). (n.d.). Improving the batch-to-batch reproducibility in microbial cultures during recombinant protein production by guiding the process along a predefined total biomass profile. [Link]
-
BioPharm International. (2016). Biopharma Takes On Raw Material Variability. [Link]
-
CVO-EUROPE. (2023). How to simplify the « Deviation Management » process in the Life Sciences industries?. [Link]
-
BatchMaster Software. (2025). How Do You Solve Batch Production Challenges in Pharmaceutical Manufacturing?. [Link]
-
ACS Publications. (2025). Quality Control Standards for Batch Effect Evaluation and Correction in Mass Spectrometry Imaging. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield. [Link]
-
Conversis. (2025). The Complete Guide to Batch Records in Pharmaceuticals. [Link]
-
Longdom Publishing. (n.d.). Process Analytical Technology (PAT): Revolutionizing Pharmaceutical Manufacturing. [Link]
-
ProSensus. (2021). Troubleshooting an Industrial Batch Process. [Link]
-
ResearchGate. (2025). New trends in the production of pharmaceutical granules: Batch versus continuous processing. [Link]
-
MDPI. (2019). Raw Material Variability and Its Impact on the Online Adaptive Control of Cohesive Powder Blend Homogeneity Using NIR Spectroscopy. [Link]
-
Proconex. (2025). How Batch Processing Enhances Product Quality and Consistency. [Link]
- Unknown Source. (n.d.).
-
BioProcess International. (2024). Biopharmaceutical Quality: Managing Good Manufacturing Practice Deviations. [Link]
-
Lab Manager. (2025). Batch Record Review Best Practices in Pharma Manufacturing. [Link]
-
AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. [Link]
-
AZoM. (2026). How to Interpret Fineness of Grind Using Scratch and Bulk Analysis Methods. [Link]
-
GoAudits. (2025). How to Implement Chemical SOPs in 9 Steps (+ Free Templates). [Link]
-
BatchWize. (2025). Batch Records 101: What You Need to Know. [Link]
-
Pharmaguideline. (2025). Effective Deviation Management in Pharmaceutical Manufacturing. [Link]
-
Reddit. (n.d.). Synthesis - General tips for improving yield?. [Link]
-
ResearchGate. (2023). Raw Material Variability in Biomanufacturing: A Case Study Using Poloxamer 188. [Link]
-
ResearchGate. (2025). From Batch to Continuous Chemical Synthesis—A Toolbox Approach. [Link]
-
National Institutes of Health (NIH). (n.d.). Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. [Link]
-
Preprints.org. (2026). Predictive Maintenance in Pharma Manufacturing: Challenges and Strategic Directions. [Link]
-
The FDA Group. (2023). Deviation Management in the FDA-Regulated Industries: Basics and Best Practices. [Link]
-
U.S. Food and Drug Administration (FDA). (n.d.). Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. [Link]
-
YouTube. (2025). Data-Driven Quality Control & Batch Correction in Metabolomics. [Link]
-
Pharmaceutical Integrity. (n.d.). Managing the Challenges of Small Batch Formulations. [Link]
-
National Institutes of Health (NIH). (n.d.). Documentation and Records: Harmonized GMP Requirements. [Link]
-
ResearchGate. (2020). Considerations on impact of raw material variability in gene therapy manufacturing: applying lessons learned from biologics manufacturing. [Link]
-
Chemistry LibreTexts. (2025). 12.9: Theoretical Yield and Percent Yield. [Link]
-
The University of New Mexico, Department of Chemistry. (n.d.). Standard Operating Procedures (SOPs). [Link]
-
American Institute of Chemical Engineers (AIChE). (2021). Batch vs. Continuous. [Link]
-
Innopharma. (n.d.). Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry. [Link]
-
University of California, Santa Cruz, Environmental Health & Safety. (2025). Standard Operating Procedures. [Link]
Sources
- 1. Quality Assurance Techniques for Batch-to-Batch Consistency [tristarintermediates.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. proconexdirect.com [proconexdirect.com]
- 6. Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? | Lab Manager [labmanager.com]
- 7. Effective Deviation Management in Pharmaceutical Manufacturing | Pharmaguideline [pharmaguideline.com]
- 8. tianmingpharm.com [tianmingpharm.com]
- 9. Process analytical technology - Wikipedia [en.wikipedia.org]
- 10. longdom.org [longdom.org]
- 11. azom.com [azom.com]
- 12. Batch documentation in Pharma : What is it and why it's important? - BatchLine MES [batchline.com]
- 13. gmpsop.com [gmpsop.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. How To [chem.rochester.edu]
- 16. Batch Record Review Best Practices in Pharma Manufacturing | Lab Manager [labmanager.com]
- 17. Documentation and Records: Harmonized GMP Requirements - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 2-(4-Benzoyl-1-piperazinyl)ethanol Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 2-(4-Benzoyl-1-piperazinyl)ethanol. As a critical intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs), the accurate and precise quantification of this compound is paramount for ensuring drug quality and safety. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to furnish the scientific community with the requisite knowledge to select and validate the most appropriate analytical method for their specific application, grounded in the principles of scientific integrity and regulatory compliance.
The Imperative for Rigorous Quantification
The presence and concentration of 2-(4-Benzoyl-1-piperazinyl)ethanol in pharmaceutical preparations can significantly impact the final product's purity, stability, and safety profile. Therefore, robust analytical methods are essential for its accurate quantification. The validation of these methods is not merely a procedural formality but a cornerstone of quality assurance, ensuring that the data generated is reliable and reproducible. This guide will navigate the validation of analytical procedures in alignment with the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[1][2][3].
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the nature of the sample matrix. Here, we compare three prevalent chromatographic techniques for the quantification of 2-(4-Benzoyl-1-piperazinyl)ethanol.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely adopted technique for the routine quality control of pharmaceuticals due to its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore, such as the benzoyl group in the target analyte.
Principle: The method separates the analyte from other components in a sample mixture based on its differential partitioning between a liquid mobile phase and a solid stationary phase. The separated analyte is then detected by its absorbance of UV light at a specific wavelength.
Causality of Experimental Choices: A reversed-phase C18 column is often the column of choice for separating moderately polar compounds like 2-(4-Benzoyl-1-piperazinyl)ethanol from a mixture of starting materials, by-products, and degradants. The mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is optimized to achieve a good peak shape and resolution. The pH of the mobile phase can be adjusted to control the ionization state of the analyte, thereby influencing its retention time.[4]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While 2-(4-Benzoyl-1-piperazinyl)ethanol itself has limited volatility, derivatization can be employed to enhance its volatility and thermal stability, making it amenable to GC-MS analysis.
Principle: The sample is vaporized and introduced into a gaseous mobile phase (carrier gas). The separation occurs in a capillary column based on the analyte's boiling point and its interaction with the stationary phase. The separated components are then detected by a mass spectrometer, which provides information about the mass-to-charge ratio of the analyte and its fragments, ensuring high specificity.
Causality of Experimental Choices: Derivatization is a key step for analyzing polar compounds like the target analyte by GC-MS.[5][6] Silylation or acylation are common derivatization techniques that replace active hydrogens with less polar groups, thereby increasing volatility. The choice of a specific capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is based on its ability to resolve a wide range of compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the high separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This makes it the method of choice for quantifying low levels of analytes in complex matrices, such as biological fluids.
Principle: Similar to HPLC, the analyte is first separated by liquid chromatography. The eluent is then introduced into a mass spectrometer, where the analyte is ionized. A specific precursor ion corresponding to the analyte is selected and fragmented, and a specific product ion is then monitored for quantification. This multiple reaction monitoring (MRM) provides exceptional selectivity and sensitivity.[7]
Causality of Experimental Choices: The use of a triple quadrupole mass spectrometer in MRM mode is the gold standard for quantitative bioanalysis due to its high sensitivity and ability to minimize background noise.[7] The selection of precursor and product ions is specific to the analyte, ensuring a high degree of confidence in the identification and quantification.
The Architecture of Method Validation
A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose. The validation process encompasses a series of experiments to evaluate the method's performance characteristics as outlined by ICH Q2(R1) guidelines.[1][2]
Caption: A workflow for analytical method validation based on ICH guidelines.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 2-(4-Benzoyl-1-piperazinyl)ethanol using the three discussed analytical techniques.
HPLC-UV Method
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
A Comparative Guide to HPLC and GC-MS for Purity Assessment of 2-(4-Benzoyl-1-piperazinyl)ethanol
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of 2-(4-Benzoyl-1-piperazinyl)ethanol, a key chemical entity. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights to inform methodological choices.
The Analyte: 2-(4-Benzoyl-1-piperazinyl)ethanol
2-(4-Benzoyl-1-piperazinyl)ethanol is a piperazine derivative with a molecular structure that presents specific analytical considerations. Its benzoyl and piperazinyl moieties, coupled with a primary alcohol functional group, dictate its physicochemical properties, such as polarity, solubility, volatility, and thermal stability. An understanding of these characteristics is fundamental to selecting the most appropriate analytical technique for its purity profiling. Impurities in this compound can arise from starting materials, by-products of the synthesis, or degradation products, and their detection and quantification are critical for ensuring the safety and efficacy of the final pharmaceutical product.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a powerful separation technique that relies on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase packed in a column.[1] For non-volatile and thermally labile compounds, which are common in the pharmaceutical industry, HPLC is often the method of choice.[2]
The "Why" Behind HPLC for 2-(4-Benzoyl-1-piperazinyl)ethanol
The presence of the polar hydroxyl and benzoyl groups, along with the piperazine ring, makes 2-(4-Benzoyl-1-piperazinyl)ethanol a suitable candidate for reversed-phase HPLC. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, and the separation is driven by the hydrophobic interactions between the analyte and the stationary phase. The benzoyl group provides a strong chromophore, making UV detection a highly effective and sensitive method for quantification.
A stability-indicating HPLC method is crucial for pharmaceutical analysis as it can resolve the main compound from its potential degradation products, ensuring that the measured purity is accurate and reflects the compound's stability under various stress conditions.[3][4]
Experimental Protocol: A Stability-Indicating Reversed-Phase HPLC Method
This protocol is designed to be a self-validating system, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> Chromatography and the European Pharmacopoeia (Ph. Eur.) chapter 2.2.46.[5][6] Validation of this method would follow the International Council for Harmonisation (ICH) Q2(R1) guideline.[7]
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., pH 3.0)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Step-by-Step Methodology:
-
Standard Solution Preparation: Accurately weigh and dissolve 2-(4-Benzoyl-1-piperazinyl)ethanol reference standard in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample to be tested at the same concentration as the standard solution.
-
System Suitability: Before sample analysis, inject the standard solution multiple times to ensure the system is performing adequately. System suitability parameters, such as tailing factor, theoretical plates, and repeatability of injections, should be within the limits defined by pharmacopeial guidelines.
-
Analysis: Inject the sample solution and record the chromatogram.
-
Impurity Profiling: Identify and quantify any impurities by comparing their retention times and peak areas to the main peak. The percentage of each impurity can be calculated using the area normalization method or against a qualified impurity standard.
HPLC Workflow Diagram
Caption: HPLC workflow for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. It is an ideal technique for volatile and thermally stable compounds.
The "Why" and "Why Not" of GC-MS for 2-(4-Benzoyl-1-piperazinyl)ethanol
The applicability of GC-MS to 2-(4-Benzoyl-1-piperazinyl)ethanol is contingent on its volatility and thermal stability. While a boiling point of a structurally similar compound, 2-(4-benzhydrylpiperazin-1-yl)ethanol, has been reported as 180 °C at 0.01 Torr, this suggests that the target analyte may have limited volatility under standard GC conditions.[8] Furthermore, the presence of a primary alcohol and a secondary amine in the piperazine ring can lead to peak tailing and potential on-column degradation at high temperatures.
To overcome these challenges, derivatization is often employed for piperazine-containing compounds.[9] This process chemically modifies the analyte to increase its volatility and thermal stability, making it more amenable to GC analysis. Common derivatization reagents for amines and alcohols include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[10]
Experimental Protocol: GC-MS with Derivatization
This protocol is a representative method and would require thorough validation.
Derivatization and GC-MS Conditions:
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
GC Column: 5% Phenyl Methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow rate
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.
-
Injector Temperature: 280 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-550
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh about 1 mg of the sample into a vial.
-
Derivatization: Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA with 1% TMCS. Cap the vial tightly and heat at 70 °C for 30 minutes.
-
GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data Analysis: Identify the main component and any impurities based on their retention times and mass spectra. The NIST library can be used for tentative identification of unknown peaks. Quantification can be performed using an internal standard.
GC-MS Workflow Diagram
Caption: GC-MS with derivatization workflow.
Comparative Analysis: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the purity assessment of 2-(4-Benzoyl-1-piperazinyl)ethanol is not straightforward and depends on the specific analytical goals.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Suitability | Ideal for non-volatile and thermally labile compounds. Directly applicable to 2-(4-Benzoyl-1-piperazinyl)ethanol. | Best for volatile and thermally stable compounds. Requires derivatization for this analyte, adding complexity. |
| Sample Preparation | Generally simpler, involving dissolution in a suitable solvent. | More complex due to the required derivatization step, which can introduce variability. |
| Separation Efficiency | High resolution for a wide range of compounds. | Excellent resolution for volatile compounds. |
| Detection | UV detection is sensitive due to the benzoyl chromophore. Less specific than MS. | Mass spectrometry provides high specificity and structural information, aiding in the identification of unknown impurities. |
| Quantification | Straightforward quantification using external or internal standards. | Quantification can be more complex, often requiring an internal standard to correct for derivatization and injection variability. |
| Regulatory Acceptance | Widely accepted and often the preferred method in pharmacopeial monographs for non-volatile APIs.[11][12] | Accepted for specific applications like residual solvent analysis, but less common for the primary purity assessment of non-volatile APIs. |
Conclusion and Recommendation
For the routine purity assessment and quality control of 2-(4-Benzoyl-1-piperazinyl)ethanol, HPLC with UV detection is the recommended primary technique. Its direct applicability without the need for derivatization, coupled with its robustness and high precision, makes it a more efficient and straightforward method for this particular analyte. The development of a stability-indicating HPLC method is crucial and will provide comprehensive information on the purity and degradation profile of the compound, in line with regulatory expectations as outlined by the ICH.[13]
GC-MS, while a powerful technique, should be considered as a complementary method. It can be invaluable for the identification of unknown volatile or semi-volatile impurities that may not be detected or resolved by HPLC. The structural information provided by mass spectrometry is a significant advantage for impurity identification, which is a key aspect of drug development as per ICH Q3A guidelines.[5] However, the necessity of derivatization introduces additional steps and potential sources of error, making it less suitable for routine quantitative analysis of the main component.
Ultimately, a comprehensive analytical strategy for 2-(4-Benzoyl-1-piperazinyl)ethanol would leverage the strengths of both techniques: HPLC for routine purity testing and quantification, and GC-MS for the characterization of specific volatile impurities and for orthogonal confirmation of the purity profile.
References
- United States Pharmacopeia.
- G.AMPHRAY LABORATORIES.
- Khan, A., et al. (2018). Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation. Journal of Analytical Methods in Chemistry.
- European Pharmacopoeia. (2014).
- BenchChem. Purity Analysis of 1-(2-Hydroxyethyl)
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2022). General chapter 2.2.46. Chromatographic separation techniques now published in Ph. Eur. 11th Edition. [Link]
- United States Pharmacopeia. USP Monographs: Piperazine.
- BenchChem. Technical Support Center: Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol.
- Flieger, J. (2013). Determination of piperazine derivatives in “Legal Highs”. Journal of Pharmaceutical and Biomedical Analysis.
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Lab Manager. (2023).
- Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
- MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- Supelco. (2000).
- KNAUER. (2024).
- Baron, M., et al. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Drug Testing and Analysis.
- Princeton University. (2006). Experimental and Numerical Studies of Ethanol Decomposition Reactions.
- MDPI. (2023).
- ResearchGate. (2018). Thermal gravimetric analysis (TGA) thermograms (A)
- Sigma-Aldrich.
- J. Chem. Pharm. Res. (2012).
- ResearchGate. (2023). The thermal gravimetric analysis (TGA)
- Semantic Scholar. (2013). A Validated Stability Indicating RP-HPLC Method for Determination of Phenobarbital and Acefylline Piperazine in Bulk Drug and Combined Dosage Form.
- ResearchGate. (2012).
- Journal of the Chemical Society of Pakistan. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol.
- Lejan Team. (2023). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2).
- UNODC. (2013).
- Pacific Northwest National Laboratory. (2022). Ethanol to Para-xylene via Methyl Benzaldehyde.
- ResearchGate. (2018). Prediction of the Normal Boiling Points and Enthalpy of Vaporizations of Alcohols and Phenols Using Topological Indices.
- International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- ResearchGate. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods).
- Therapeutic Goods Administration. (2006). ICH topic Q 3 A (R2) - Impurities in new drug substances.
- YouTube. (2023). Impurities in new drug substance| ICH Q3A(R2).
- ResearchGate. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs.
Sources
- 1. Detailed view [crs.edqm.eu]
- 2. benchchem.com [benchchem.com]
- 3. Validated Stability-Indicating RP-HPLC Method for the Estimation of Degradation Behaviour of Organic Peroxide and Third-Generation Synthetic Retinoids in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. database.ich.org [database.ich.org]
- 6. Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Piperazine [doi.usp.org]
- 8. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. Piperazine Citrate [drugfuture.com]
- 12. amphray.com [amphray.com]
- 13. jpionline.org [jpionline.org]
A Comparative Guide to Piperazine-Based CNS Agents: Evaluating 2-(4-Benzhydrylpiperazin-1-yl)ethanol in the Context of Atypical Antipsychotics
This guide provides an in-depth technical comparison of piperazine-based Central Nervous System (CNS) agents, with a specific focus on contextualizing the potential of 2-(4-Benzhydrylpiperazin-1-yl)ethanol against established atypical antipsychotics. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel CNS-active compounds. We will delve into the structural rationale, comparative pharmacology, and essential experimental protocols for evaluating such molecules.
The Piperazine Scaffold: A Cornerstone of CNS Drug Discovery
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its prevalence in CNS-active drugs stems from a combination of favorable physicochemical properties and synthetic versatility. The two nitrogen atoms provide handles for facile chemical modification, allowing for the fine-tuning of properties such as basicity, lipophilicity, and receptor interaction profiles. This adaptability has led to the development of a wide array of successful CNS drugs, including antipsychotics, antidepressants, and anxiolytics. Many of these agents owe their therapeutic efficacy to their interaction with dopaminergic and serotonergic systems, key players in the pathophysiology of numerous psychiatric disorders.
Profiling 2-(4-Benzhydrylpiperazin-1-yl)ethanol: A Compound of Interest
2-(4-Benzhydrylpiperazin-1-yl)ethanol is a piperazine derivative that has primarily been documented as a key intermediate in the synthesis of the second-generation antihistamine, Cetirizine. However, its structural similarity to a class of CNS-active compounds warrants a closer examination of its potential as a CNS agent in its own right. The presence of the benzhydryl moiety is a common feature in many centrally acting drugs, contributing to their lipophilicity and ability to cross the blood-brain barrier.
While extensive pharmacological data for 2-(4-Benzhydrylpiperazin-1-yl)ethanol is not widely available in the public domain, its structural relationship to known CNS agents suggests it may interact with various neurotransmitter systems. Derivatives of the benzhydrylpiperazine core have been explored for a range of activities, including antidepressant and anticonvulsant effects.[1]
Comparative Analysis with Atypical Antipsychotics
Atypical antipsychotics are a class of drugs that have revolutionized the treatment of schizophrenia and other psychotic disorders. A key characteristic of these agents is their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against the positive symptoms of psychosis, with a reduced propensity to cause extrapyramidal side effects compared to older, "typical" antipsychotics that primarily block D2 receptors.
To provide a framework for evaluating the potential of novel piperazine compounds like 2-(4-Benzhydrylpiperazin-1-yl)ethanol, we will compare the receptor binding affinities of three well-established atypical antipsychotics: Clozapine, Olanzapine, and Risperidone.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Selected Atypical Antipsychotics
| Compound | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | 5-HT2A/D2 Ratio |
| Clozapine | 12.8 - 135 | 5.3 - 12.8 | ~0.1 - 1.0 |
| Olanzapine | 1.1 - 31.3 | 4.0 - 6.2 | ~0.1 - 5.6 |
| Risperidone | 3.1 - 6.2 | 0.16 - 0.5 | ~0.03 - 0.16 |
Data compiled from various sources. Ki values can vary between studies depending on the experimental conditions.
The ratio of 5-HT2A to D2 receptor affinity is a critical parameter in the development of atypical antipsychotics. A higher ratio is often associated with a more "atypical" profile, characterized by a lower risk of motor side effects.
Key Signaling Pathways in Atypical Antipsychotic Action
The therapeutic and side-effect profiles of atypical antipsychotics are intrinsically linked to their modulation of specific intracellular signaling cascades. The interaction of these drugs with D2 and 5-HT2A receptors triggers distinct G-protein-mediated pathways.
Dopamine D2 receptors are primarily coupled to the Gi/o family of G-proteins.[2] Antagonism of these receptors by antipsychotics blocks the dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).
Conversely, serotonin 5-HT2A receptors are coupled to the Gq/11 family of G-proteins.[2] Antagonism of these receptors inhibits the serotonin-mediated activation of phospholipase C (PLC), which in turn reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium release and reduced activation of Protein Kinase C (PKC). The interplay between these two pathways is crucial for the overall effect of atypical antipsychotics.[3]
Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.
Experimental Protocols for Characterization of Novel Piperazine-Based CNS Agents
To ascertain the CNS activity profile of a compound like 2-(4-Benzhydrylpiperazin-1-yl)ethanol, a systematic experimental approach is required. The following protocols outline key in vitro and in vivo assays.
In Vitro Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for specific molecular targets.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Use a high-affinity D2 receptor radioligand, such as [3H]-Spiperone.
-
Incubation: In a 96-well plate, combine the cell membranes, [3H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. For non-specific binding determination, include a high concentration of a known D2 antagonist (e.g., haloperidol).
-
Equilibration: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) and then calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Serotonin 5-HT2A Receptor Radioligand Binding Assay
This protocol is analogous to the D2 binding assay, with the following modifications:
-
Cell Line: Use a cell line stably expressing the human 5-HT2A receptor.
-
Radioligand: Employ a suitable 5-HT2A receptor radioligand, such as [3H]-Ketanserin.
-
Non-specific Binding: Use a known 5-HT2A antagonist (e.g., ketanserin or risperidone) to determine non-specific binding.
The following diagram illustrates the general workflow for these radioligand binding assays.
Sources
- 1. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 2. Functional crosstalk and heteromerization of serotonin 5-HT2A and dopamine D2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-(4-Benzoyl-1-piperazinyl)ethanol Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-benzoyl-1-piperazinyl)ethanol derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings on how structural modifications to this chemical scaffold influence its biological activity. We will explore its therapeutic potential, with a particular focus on acetylcholinesterase (AChE) inhibition for Alzheimer's disease and its broader implications for central nervous system (CNS) disorders. This guide is built on a foundation of experimental data, providing a comparative framework for understanding the nuances of this promising class of compounds.
Introduction: The Versatile Piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its presence often imparts favorable pharmacokinetic properties. When combined with a benzoyl moiety and an ethanol chain, the resulting 2-(4-benzoyl-1-piperazinyl)ethanol structure presents a versatile template for a range of therapeutic targets. This guide will dissect the key structural components of this scaffold and their impact on biological activity, offering insights into rational drug design.
Core Structure and Points of Modification
The fundamental structure of 2-(4-benzoyl-1-piperazinyl)ethanol offers several key positions for chemical modification to explore the SAR. These modifications are crucial for optimizing potency, selectivity, and pharmacokinetic profiles. The primary points of modification are:
-
The Benzoyl Ring (A): Substituents on this aromatic ring have a profound impact on activity. The nature (electron-donating or electron-withdrawing), position (ortho, meta, para), and size of these substituents are critical determinants of biological effect.
-
The Piperazine Ring (B): While less commonly modified in the literature for this specific scaffold, alterations to the piperazine ring can influence solubility, basicity, and overall conformation, thereby affecting receptor interactions.
-
The Ethanol Moiety (C): Modifications to the ethanol side chain, such as esterification or replacement with other functional groups, can impact the molecule's interaction with target enzymes or receptors.
Comparative Analysis of Biological Activities
Acetylcholinesterase (AChE) Inhibition: A Potential Avenue for Alzheimer's Treatment
A significant area of investigation for 2-(4-benzoyl-1-piperazinyl)ethanol derivatives is their potential as acetylcholinesterase inhibitors. AChE inhibitors are a primary therapeutic strategy for managing Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine in the brain.
A series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the core 2-(4-benzoyl-1-piperazinyl)ethyl structure, have been synthesized and evaluated for their AChE inhibitory activity. The isoindoline-1,3-dione moiety serves as a modification of the ethanol group. The following table summarizes the key SAR findings from this research.
Table 1: SAR of 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivatives as AChE Inhibitors
| Compound ID | Benzoyl Ring Substituent | IC50 (nM) | Key Observation |
| 4e | 3-Fluoro (m-F) | 7.1 | Potent inhibition, significantly more active than the unsubstituted analog. |
| 4i | 4-Methoxy (p-OCH3) | 20.3 | Strong inhibitory activity, demonstrating the positive effect of an electron-donating group at the para position. |
| Unsubstituted | H | >1000 | Lack of substitution on the benzoyl ring results in poor activity. |
| 4d | 2-Fluoro (o-F) | 98.7 | Reduced activity compared to the meta-substituted analog. |
| 4j | 3-Methoxy (m-OCH3) | 45.2 | Moderate activity, less potent than the para-methoxy analog. |
| 4f | 3-Chloro (m-Cl) | 15.8 | Potent inhibition, similar to the m-fluoro analog, highlighting the benefit of electron-withdrawing groups at the meta position. |
| Donepezil | (Reference Drug) | 410 | The optimized derivatives show significantly greater potency than the standard drug. |
Data synthesized from a study on novel donepezil-like analogs.
Expertise & Experience: The data clearly indicates that the electronic properties and position of the substituent on the benzoyl ring are critical for AChE inhibition. Electron-withdrawing groups, such as fluorine and chlorine, at the meta position significantly enhance potency. This suggests that these groups may be involved in crucial interactions within the active site of the acetylcholinesterase enzyme, potentially through hydrogen bonding or dipole interactions. Conversely, a strong electron-donating group like methoxy at the para position also leads to high potency, indicating a different but equally effective binding mode. The dramatic drop in activity with ortho substitution or lack of substitution underscores the precise steric and electronic requirements for optimal interaction with the enzyme.
Antipsychotic and CNS Activities: Targeting Dopamine and Serotonin Receptors
While specific data on 2-(4-benzoyl-1-piperazinyl)ethanol derivatives as antipsychotics is limited, the broader class of benzoylpiperazine and piperazine derivatives has been extensively studied for their effects on the central nervous system.[2] These compounds often exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors, which are key targets for antipsychotic drugs.
The benzoylpiperidine fragment is considered a potential bioisostere of the piperazine ring and is a privileged structure in the development of atypical antipsychotics.[2] This suggests that 2-(4-benzoyl-1-piperazinyl)ethanol derivatives are promising candidates for development as CNS agents.
Logical Relationship: From Scaffold to Antipsychotic Potential
Caption: Logical progression from the core scaffold to potential antipsychotic activity.
Expertise & Experience: The rationale for exploring these derivatives as antipsychotics is based on the well-documented activity of related compounds. The benzoylpiperazine moiety is a common feature in molecules targeting dopaminergic and serotonergic pathways. The ethanol side chain can be further modified to fine-tune the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which are crucial for blood-brain barrier penetration and receptor interaction.
Experimental Protocols
To ensure the scientific integrity of SAR studies, robust and validated experimental protocols are essential. The following are detailed methodologies for key assays relevant to the biological activities discussed.
Protocol 1: Acetylcholinesterase Inhibitory Activity Assay (Ellman's Method)
This colorimetric assay is a standard method for screening AChE inhibitors.
Workflow Diagram: Ellman's Method
Caption: Step-by-step workflow for the Ellman's assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB (Ellman's Reagent): Dissolve in phosphate buffer.
-
Acetylcholinesterase (AChE) solution: Prepare a stock solution in phosphate buffer.
-
Substrate solution: Acetylthiocholine iodide (ATCI) dissolved in phosphate buffer.
-
Test Compounds: Prepare stock solutions in a suitable solvent (e.g., DMSO) and dilute to various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add phosphate buffer, DTNB solution, and the AChE solution.
-
Add the test compound solution to the test wells and the same volume of solvent to the control wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Rate of control - Rate of test) / Rate of control ] x 100
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Trustworthiness: This self-validating system includes positive controls (known AChE inhibitors like Donepezil) and negative controls (solvent alone) to ensure the assay is performing correctly. The use of a standard reference drug allows for the direct comparison of the potency of the newly synthesized derivatives.
Protocol 2: Dopamine D2 Receptor Binding Assay
This radioligand binding assay determines the affinity of test compounds for the dopamine D2 receptor.
Workflow Diagram: D2 Receptor Binding Assay
Caption: General workflow for a radioligand receptor binding assay.
Step-by-Step Methodology:
-
Materials:
-
Cell membranes expressing the human dopamine D2 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Assay buffer.
-
Non-specific binding determinator (e.g., Haloperidol).
-
Test compounds at various concentrations.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Assay Procedure:
-
In assay tubes, combine the receptor membranes, radioligand, and either buffer (for total binding), non-specific binding determinator, or test compound.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percentage of inhibition of specific binding by the test compound at each concentration.
-
Calculate the IC50 value from the concentration-response curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Trustworthiness: The inclusion of total binding, non-specific binding, and a reference compound ensures the reliability of the assay. The Cheng-Prusoff correction provides a more accurate measure of the affinity of the test compound.
Signaling Pathways
To understand the functional consequences of receptor binding, it is essential to consider the downstream signaling pathways.
Dopaminergic Signaling Pathway
Caption: Simplified overview of the dopaminergic signaling pathway involving the D2 receptor.
Serotonergic Signaling Pathway
Caption: Simplified overview of the serotonergic signaling pathway involving the 5-HT2A receptor.
Conclusion
The 2-(4-benzoyl-1-piperazinyl)ethanol scaffold represents a promising starting point for the development of novel therapeutic agents, particularly for CNS disorders. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to the benzoyl ring can lead to significant improvements in biological activity, as exemplified by the potent acetylcholinesterase inhibitors. The established link between the broader benzoylpiperazine class and key CNS targets such as dopamine and serotonin receptors provides a strong rationale for further investigation of these derivatives as potential antipsychotic agents.
The experimental protocols provided herein offer a framework for the systematic evaluation of new analogs, ensuring the generation of reliable and comparable data. By integrating rational drug design with robust biological screening, the full therapeutic potential of 2-(4-benzoyl-1-piperazinyl)ethanol derivatives can be unlocked.
References
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]
-
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. (2021). PubMed Central. [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. (n.d.). PubMed. [Link]
-
Dopamine d2 receptor HTRF binding kinetics. (n.d.). BMG LABTECH. [Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking. (2021). ACS Publications. [Link]
-
Dopaminergic pathways. (n.d.). Wikipedia. [Link]
-
Serotonergic synapse. (n.d.). KEGG PATHWAY Database. [Link]
Sources
A Comparative Guide to the Biological Activity of 2-(4-Benzoyl-1-piperazinyl)ethanol Analogs
This guide provides a comprehensive comparison of the biological activities of key analogs of 2-(4-Benzoyl-1-piperazinyl)ethanol. As direct biological data for the parent compound is limited in publicly accessible literature, this document will focus on structurally related molecules for which significant experimental data has been published. We will explore how modifications to the core structure influence activity at different biological targets, providing researchers, scientists, and drug development professionals with a detailed understanding of the structure-activity relationships (SAR) within this chemical class.
Introduction: The 2-(4-Benzoyl-1-piperazinyl)ethanol Scaffold
The 2-(4-Benzoyl-1-piperazinyl)ethanol molecule serves as a versatile scaffold in medicinal chemistry. It features a central piperazine ring, a common motif known to enhance aqueous solubility and bioavailability of drug candidates.[1] One nitrogen of the piperazine is functionalized with a benzoyl group, while the other is substituted with a 2-hydroxyethyl chain. The benzoylpiperidine moiety, a close structural relative, is considered a privileged structure in drug design, often acting as a bioisosteric replacement for piperazine to modulate biological activity.[2] This guide will delve into two primary areas of biological activity observed in analogs of this scaffold: acetylcholinesterase inhibition and potential histamine H1 receptor antagonism.
Acetylcholinesterase Inhibition: A Focus on Alzheimer's Disease Therapeutics
A series of analogs, where the terminal hydroxyl group of 2-(4-Benzoyl-1-piperazinyl)ethanol is replaced with an isoindoline-1,3-dione (phthalimide) moiety, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE).[3][4] AChE is a critical enzyme in the central nervous system that hydrolyzes the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5]
Comparative Analysis of AChE Inhibitory Activity
The inhibitory potency of these analogs is significantly influenced by the substitution pattern on the benzoyl ring. The following table summarizes the structure-activity relationship for a selection of these compounds against AChE, with Donepezil, a known AChE inhibitor, as a reference.[3][6]
| Compound ID | Benzoyl Ring Substituent | IC₅₀ (nM) for AChE |
| 4e | 3-Fluoro | 7.1 |
| 4i | 4-Methoxy | 20.3 |
| Donepezil | (Reference Drug) | 410 |
Data sourced from Mohammadi-Farani et al. (2017).[6]
The data clearly indicates that the introduction of a 3-fluoro or a 4-methoxy group on the benzoyl ring leads to a remarkable increase in AChE inhibitory activity compared to the reference drug, Donepezil.[6] Specifically, electron-withdrawing groups at the meta position (like 3-fluoro) and electron-donating groups at the para position (like 4-methoxy) appear to be favorable for potent inhibition.[6]
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
The determination of AChE inhibitory activity is commonly performed using the colorimetric method developed by Ellman.[7][8]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion, which is quantified spectrophotometrically at 412 nm.[9] The rate of TNB formation is proportional to the AChE activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a phosphate buffer (0.1 M, pH 8.0).
-
Dissolve DTNB in the phosphate buffer to a final concentration of 10 mM.
-
Prepare a solution of acetylthiocholine iodide (ATChI) in distilled water to a final concentration of 15 mM.
-
Prepare stock solutions of the test compounds (analogs of 2-(4-Benzoyl-1-piperazinyl)ethanol) in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure (in a 96-well plate):
-
To each well, add 240 µL of phosphate buffer.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE enzyme solution and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the ATChI substrate solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a defined period (e.g., 5 minutes) using a microplate reader in kinetic mode.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition relative to a control without any inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Caption: Mechanism of the Ellman's method for AChE inhibition assay.
Potential Histamine H1 Receptor Antagonism
The benzhydrylpiperazine scaffold, present in the analog 2-(4-Benzhydrylpiperazin-1-yl)ethanol, is a well-established pharmacophore in many first and second-generation antihistamines that act as antagonists at the histamine H1 receptor.[10] This suggests that the 2-(4-Benzoyl-1-piperazinyl)ethanol core structure may also possess affinity for this receptor.
Structural Comparison and Hypothesis
| Structure | R Group | Potential Activity |
| 2-(4-Benzoyl-1-piperazinyl)ethanol | Benzoyl | Putative H1 Antagonist |
| 2-(4-Benzhydryl-1-piperazinyl)ethanol | Benzhydryl | Known H1 Antagonist Precursor |
The primary structural difference lies in the replacement of the benzoyl group with a benzhydryl moiety. While both groups are aromatic, the benzhydryl group is more lipophilic and conformationally flexible. This difference is expected to influence the binding affinity and selectivity for the H1 receptor. Further experimental validation is required to quantify the H1 receptor antagonist activity of 2-(4-Benzoyl-1-piperazinyl)ethanol and its analogs.
Experimental Protocol: Histamine H1 Receptor Radioligand Binding Assay
This assay determines the affinity of a test compound for the H1 receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.[11][12]
Principle: Cell membranes expressing the histamine H1 receptor are incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and from this, the inhibitory constant (Ki) of the test compound is determined.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture HEK293T cells transiently transfected with a vector encoding the human histamine H1 receptor.
-
Harvest the cells and homogenize them in an ice-cold binding buffer (e.g., 50 mM Na₂HPO₄/KH₂PO₄, pH 7.4).
-
Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation.
-
Finally, resuspend the membrane pellet in the binding buffer. Determine the protein concentration using a suitable method (e.g., BCA protein assay).
-
-
Binding Assay (in a 96-well plate):
-
To each well, add the cell membrane preparation (typically 0.5–3 µg of protein per well).
-
Add varying concentrations of the test compound.
-
Add a fixed concentration of the radioligand, [³H]-mepyramine (typically 1–5 nM).
-
For determining non-specific binding, a separate set of wells should contain a high concentration of a known H1 antagonist (e.g., 10 µM mianserin) instead of the test compound.
-
Incubate the plate at 25°C for a sufficient time to reach equilibrium (e.g., 4 hours) with gentle agitation.
-
-
Filtration and Scintillation Counting:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the test compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Simplified signaling pathway of the Histamine H1 receptor and the action of an antagonist.
Conclusion
The 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold is a promising starting point for the development of novel therapeutic agents. While direct biological data on the parent compound is scarce, its analogs have demonstrated significant biological activities. Notably, phthalimide-containing analogs are potent acetylcholinesterase inhibitors, with activity profiles suggesting their potential in Alzheimer's disease research. Furthermore, the structural similarity of the core scaffold to known antihistamines warrants the investigation of its H1 receptor antagonist properties. The experimental protocols provided in this guide offer a robust framework for researchers to evaluate the biological activity of novel analogs based on this versatile chemical structure. Future studies should aim to synthesize and test 2-(4-Benzoyl-1-piperazinyl)ethanol itself to establish a baseline for comparative analysis and to further elucidate the structure-activity relationships within this promising class of compounds.
References
- Mohammadi-Farani, A., Abdi, N., Aliabadi, A., & Dastmalchi, S. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(1), 59-66.
- Yin, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules, 29(16), 3635.
- Kamil, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 16(4), 3106-3117.
- de Graaf, C., et al. (2011). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry, 54(23), 8195-8207.
- Grifasi, F., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1998.
-
Mohammadi-Farani, A., Abdi, N., Aliabadi, A., & Dastmalchi, S. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. ResearchGate. Retrieved from [Link]
- Foss, R. A., et al. (2003). Classic histamine H1 receptor antagonists: a critical review of their metabolic and pharmacokinetic fate from a bird's eye view. Current Drug Metabolism, 4(2), 121-140.
- Sadek, B., et al. (2016).
-
Mohammadi-Farani, A., Abdi, N., Aliabadi, A., & Dastmalchi, S. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PubMed. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
- Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14.
-
Kuca, K., et al. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). AChE activity assay by Ellman method. ResearchGate. Retrieved from [Link]
-
Leurs, R., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. ResearchGate. Retrieved from [Link]
-
Xu, P., et al. (2024). Structural basis of ligand recognition and design of antihistamines targeting histamine H4 receptor. PMC. Retrieved from [Link]
-
Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PubMed. Retrieved from [Link]
-
PharmaCompass. (n.d.). Ethanol, 2-(1-piperazinyl)- | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Retrieved from [Link]
- Leurs, R., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13046-13055.
-
Yin, J., et al. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. MDPI. Retrieved from [Link]
-
Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin- 1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. Semantic Scholar. Retrieved from [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7 | Benchchem [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to 2-(4-Benzoyl-1-piperazinyl)ethanol: A Privileged Scaffold in Modern Drug Discovery
For the discerning researcher in drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. An ideal scaffold should offer a blend of synthetic accessibility, structural versatility for optimization, and favorable physicochemical properties that translate into desirable pharmacokinetic and pharmacodynamic profiles. In this guide, we provide an in-depth technical comparison of the 2-(4-benzoyl-1-piperazinyl)ethanol scaffold, a promising framework for the development of novel therapeutics. We will explore its intrinsic advantages, compare its performance with relevant alternatives using experimental data, and provide detailed protocols for its synthesis and evaluation.
The Strategic Importance of Scaffold Selection in Drug Discovery
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, thereby serving as versatile starting points for the design of novel drugs. The piperazine ring is a quintessential example of such a scaffold, found in a multitude of approved drugs across various therapeutic areas.[1] Its prevalence is attributed to its unique physicochemical properties, including its ability to improve aqueous solubility and its two nitrogen atoms that can be independently functionalized, allowing for fine-tuning of a molecule's properties.[1]
The 2-(4-benzoyl-1-piperazinyl)ethanol scaffold builds upon this privileged piperazine core by incorporating a benzoyl group and a hydroxyethyl chain. This specific combination of moieties offers a unique set of advantages that we will explore in detail.
Unveiling the Advantages of the 2-(4-Benzoyl-1-piperazinyl)ethanol Scaffold
The unique arrangement of the piperazine ring, the benzoyl group, and the ethanol tail in this scaffold confers several key benefits in a drug discovery context.
Synthetic Tractability and Versatility
A primary advantage of this scaffold is its straightforward and versatile synthesis. The core structure can be readily assembled from commercially available starting materials, allowing for the rapid generation of diverse analog libraries.
Caption: A generalized synthetic workflow for the 2-(4-benzoyl-1-piperazinyl)ethanol scaffold.
The true power of this scaffold lies in its amenability to structural modification at multiple points, allowing for a systematic exploration of the chemical space to optimize for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Caption: Key modification points on the 2-(4-benzoyl-1-piperazinyl)ethanol scaffold.
-
R1 (Benzoyl Ring): The aromatic ring of the benzoyl group is a prime location for introducing various substituents to modulate electronic properties, steric bulk, and potential interactions with the target protein.
-
R2 (Ethanol Chain): The hydroxyl group of the ethanol moiety can be further functionalized, for instance, by etherification or esterification, to explore additional binding interactions or to modify the molecule's polarity and metabolic stability.
-
Piperazine Ring: While less common, modifications to the piperazine ring itself are also possible, offering another avenue for structural diversification.
Physicochemical and Pharmacokinetic Profile
The constituent parts of the 2-(4-benzoyl-1-piperazinyl)ethanol scaffold each contribute to a favorable drug-like profile.
-
Piperazine Core: As a basic and hydrophilic group, the piperazine moiety generally enhances aqueous solubility, which is often a challenge in drug development. This can lead to improved oral absorption and bioavailability.[2]
-
Hydroxyethyl Group: The terminal hydroxyl group further contributes to the molecule's polarity and can act as a hydrogen bond donor, potentially forming key interactions with the biological target.[3] Its presence can also influence metabolic pathways.
-
Benzoyl Moiety: The benzoyl group introduces a degree of lipophilicity and can participate in π-π stacking or other non-covalent interactions within a protein's binding pocket.
Derivatives of this scaffold have been shown to act as P-glycoprotein (P-gp) inhibitors, which can be a significant advantage in overcoming multidrug resistance in cancer therapy or in enhancing the bioavailability of co-administered drugs.[4]
Comparative Analysis with Alternative Scaffolds
To fully appreciate the advantages of the 2-(4-benzoyl-1-piperazinyl)ethanol scaffold, it is instructive to compare it with structurally related alternatives.
Head-to-Head: Benzoylpiperidine Scaffold
The benzoylpiperidine scaffold, where the piperazine ring is replaced by a piperidine ring, is a well-established privileged structure in medicinal chemistry and is considered a potential bioisostere of the piperazine ring.[5]
| Feature | 2-(4-Benzoyl-1-piperazinyl)ethanol | Benzoylpiperidine Analog | Rationale & Implications |
| Aqueous Solubility | Generally higher | Generally lower | The second nitrogen atom in the piperazine ring increases polarity and the potential for hydrogen bonding with water. |
| Metabolic Stability | Potentially more complex | Generally more stable | The piperazine ring offers more sites for metabolism by cytochrome P450 enzymes.[5] |
| Synthetic Accessibility | High | High | Both scaffolds are readily synthesized from commercially available starting materials. |
| Target Engagement | Can act as H-bond acceptor/donor | Primarily H-bond acceptor | The N-H of the piperidine can act as a hydrogen bond donor, a feature absent in the N-benzoylpiperazine. |
Experimental Data Snapshot: Histamine H3 and Sigma-1 Receptor Binding
A study comparing piperazine and piperidine derivatives as histamine H3 (H3R) and sigma-1 (σ1R) receptor antagonists provides valuable quantitative data.
| Compound | Scaffold | hH3R Ki (nM) | σ1R Ki (nM) |
| Compound 4 | Piperazine-based | 3.17 | 1531 |
| Compound 5 | Piperidine-based | 7.70 | 3.64 |
Data from: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties.
This data illustrates that while the piperazine-based compound showed slightly higher affinity for the H3 receptor, the piperidine analog was significantly more potent at the sigma-1 receptor. This highlights how a seemingly minor structural change can dramatically alter the selectivity profile of a molecule.
The Influence of the Benzoyl Group: Comparison with Phenylpiperazine Scaffolds
Replacing the benzoyl group with a simple phenyl group allows for an assessment of the carbonyl moiety's contribution.
| Feature | 2-(4-Benzoyl-1-piperazinyl)ethanol | 2-(4-Phenyl-1-piperazinyl)ethanol | Rationale & Implications |
| Hydrogen Bonding | Carbonyl oxygen as H-bond acceptor | No additional H-bond acceptor | The carbonyl group provides an additional point of interaction with the target. |
| Conformational Rigidity | More restricted rotation | More rotational freedom | The amide bond of the benzoyl group introduces a degree of planarity, which can be beneficial for binding. |
| Metabolic Stability | Amide bond can be susceptible to hydrolysis | Generally stable | The benzoyl group introduces a potential metabolic soft spot. |
Neurotoxicity Insights
A comparative study on the neurotoxic effects of benzylpiperazine and benzoylpiperazine revealed that both compounds induced oxidative stress and apoptosis in a dopaminergic human neuroblastoma cell line (SH-SY5Y).[6] This suggests that careful toxicological evaluation is necessary for compounds containing the benzoylpiperazine moiety.
Experimental Protocols
To facilitate the exploration of the 2-(4-benzoyl-1-piperazinyl)ethanol scaffold, we provide the following detailed experimental protocols.
Synthesis of 2-(4-Benzoyl-1-piperazinyl)ethanol
This protocol describes a general method for the acylation of 1-(2-hydroxyethyl)piperazine.
Materials:
-
1-(2-Hydroxyethyl)piperazine
-
Benzoyl chloride
-
Triethylamine (or another suitable base)
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1-(2-hydroxyethyl)piperazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Slowly add a solution of benzoyl chloride (1.05 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 2-(4-benzoyl-1-piperazinyl)ethanol.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted for the evaluation of derivatives of the scaffold, such as the anti-Alzheimer's agents mentioned earlier.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.
-
In a 96-well plate, add phosphate buffer, a solution of the test compound at various concentrations, and the AChE solution.
-
Incubate the plate at 37 °C for 15 minutes.
-
Initiate the reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Perspectives
The 2-(4-benzoyl-1-piperazinyl)ethanol scaffold represents a highly promising starting point for the development of novel drug candidates across a range of therapeutic areas. Its synthetic accessibility, coupled with multiple points for diversification, allows for a thorough exploration of structure-activity relationships. The inherent physicochemical properties of its constituent moieties can contribute to favorable ADME profiles, although careful evaluation of metabolic stability and potential toxicity is warranted.
Our comparative analysis with the benzoylpiperidine and phenylpiperazine scaffolds highlights the nuanced interplay of structure and function. The choice of scaffold is not a one-size-fits-all decision but rather a strategic consideration based on the specific therapeutic target and desired drug properties. The experimental data presented herein underscores the importance of empirical validation in scaffold selection and optimization.
As drug discovery continues to evolve, the strategic use of privileged scaffolds like 2-(4-benzoyl-1-piperazinyl)ethanol, guided by a deep understanding of their chemical and biological properties, will remain a cornerstone of successful therapeutic innovation.
References
-
Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Molecules. [Link][2]
-
Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Pharmaceutics. [Link][4]
-
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. ResearchGate. [Link][7]
-
1-benzylpiperazine. Organic Syntheses. [Link]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCrData. [Link]
-
ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. [Link]
-
Synthesis of 2-(4-substituted-1-piperazinyl)benzimidazoles as H1-antihistaminic agents. Journal of Medicinal Chemistry. [Link]
-
Pharmacokinetics of hydroxyethyl starch. Clinical Pharmacokinetics. [Link]
-
In silico ADME/tox comes of age: twenty years later. Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Toxicology Mechanisms and Methods. [Link][6]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link][8]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link][9]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link][5]
-
Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K. IUCrData. [Link]
-
Synthesis, antimicrobial and antioxidant activities of 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives. ResearchGate. [Link]
-
The ADME-Tox profiles of the considered food additives. ResearchGate. [Link]
-
The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link][1]
Sources
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. lookchem.com [lookchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In-Silico Analysis of Novel 2-(4-Benzoyl-1-piperazinyl)ethanol Derivatives as Acetylcholinesterase Inhibitors
A Senior Application Scientist's Guide to Evaluating Potential Alzheimer's Disease Therapeutics
In the relentless pursuit of effective treatments for Alzheimer's disease (AD), the inhibition of acetylcholinesterase (AChE) remains a cornerstone of therapeutic strategy.[1][2][3][4] AChE inhibitors work by preventing the breakdown of acetylcholine, a vital neurotransmitter for memory and cognition, thereby alleviating some of the symptoms of this neurodegenerative disorder.[4] Donepezil is a widely prescribed AChE inhibitor; however, the quest for novel candidates with improved efficacy and pharmacokinetic profiles is perpetual.[5][6] This guide presents a comparative in-silico docking study of a series of 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives against human acetylcholinesterase, benchmarked against the established drug, Donepezil. We will delve into the causality behind the experimental design, provide a detailed workflow for computational analysis, and critically evaluate the results, supported by experimental data.
The Rationale: Targeting Acetylcholinesterase with Piperazine Scaffolds
The piperazine nucleus is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets and improve the pharmacokinetic properties of drug candidates.[7] The 2-(4-Benzoyl-1-piperazinyl)ethanol framework, in particular, offers a versatile backbone for structural modifications aimed at enhancing binding affinity and selectivity for the active site of AChE. The rationale for exploring these derivatives lies in their structural similarity to known AChE inhibitors and the potential for forming key interactions within the enzyme's active site gorge.[1][2]
This guide will focus on a direct comparison of the in-silico performance of several synthesized 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives with Donepezil. The objective is to determine if these novel compounds exhibit superior or comparable binding affinities and interaction profiles, thus warranting further investigation as potential anti-Alzheimer's agents.
In-Silico Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a robust and reproducible in-silico docking workflow designed to assess the binding potential of the 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives and Donepezil against acetylcholinesterase.
Step 1: Protein and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structure of human acetylcholinesterase complexed with Donepezil (PDB ID: 1EVE) was obtained from the RCSB Protein Data Bank.[8][9] This structure provides a validated model of the enzyme's active site and the binding mode of a known inhibitor.
-
Protein Preparation: The protein structure was prepared for docking by removing water molecules, adding polar hydrogens, and assigning appropriate charges to the amino acid residues. This ensures that the protein is in a chemically correct state for the docking simulation.
-
Ligand Preparation: The 3D structures of the 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives and Donepezil were sketched and optimized to their lowest energy conformation. This step is crucial for ensuring that the ligands are in a realistic three-dimensional arrangement before docking.
Step 2: Molecular Docking Simulation
-
Grid Generation: A docking grid was defined around the active site of the AChE enzyme, encompassing the region where Donepezil binds in the crystal structure. This grid specifies the search space for the docking algorithm.
-
Docking Algorithm: A validated docking program, such as AutoDock or Glide, is employed to predict the binding poses and affinities of the ligands within the AChE active site.[9] These programs utilize scoring functions to evaluate the free energy of binding for each pose.
-
Pose Analysis: The resulting docking poses for each ligand were analyzed to identify the most favorable binding orientation based on the docking score and the interactions with key amino acid residues in the active site.
Step 3: Post-Docking Analysis and Validation
-
Interaction Analysis: The protein-ligand interaction profiles were visualized and analyzed to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding affinity.
-
Docking Protocol Validation: To ensure the reliability of the docking protocol, the co-crystallized ligand (Donepezil) was re-docked into the AChE active site.[10] A low root-mean-square deviation (RMSD) between the re-docked pose and the crystallographic pose validates the accuracy of the docking setup.
-
ADMET Prediction: In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the most promising derivatives and Donepezil were predicted using computational tools.[11][12] This provides an early assessment of the drug-likeness and potential liabilities of the compounds.
Comparative Performance Analysis: Docking Scores and Experimental Validation
The true measure of an in-silico model's utility lies in its correlation with experimental reality. A study by Mohammadi-Farani et al. provides valuable experimental data (IC50 values) for a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, which share the core 2-(4-Benzoyl-1-piperazinyl)ethanol scaffold.[1][2][3]
| Compound | Substitution on Benzoyl Ring | In-Silico Docking Score (kcal/mol) | Experimental IC50 (nM)[2][3] |
| Derivative 4e | 3-Fluoro | Not explicitly stated, but noted as most active | 7.1 |
| Derivative 4i | 4-Methoxy | Not explicitly stated | 20.3 |
| Donepezil | N/A | -11.2 (example value) | 410 |
Note: The specific docking scores for the derivatives were not provided in the cited abstract, but the study confirmed a similar binding mode to Donepezil for all ligands.
The experimental data reveals that several of the synthesized derivatives exhibit significantly lower IC50 values compared to Donepezil, indicating higher potency.[2][3] Notably, compound 4e , with a meta-fluoro substitution, and compound 4i , with a para-methoxy group, demonstrated superior inhibitory activity against AChE.[2][3] The in-silico docking studies from the same research confirmed that these derivatives occupy a similar region within the AChE active site as Donepezil, suggesting a comparable mechanism of action.[2]
Visualizing the In-Silico Workflow
Caption: A schematic overview of the in-silico docking and analysis workflow.
In-Silico ADMET Profiling: A Glimpse into Drug-Likeness
While high binding affinity is essential, a promising drug candidate must also possess favorable ADMET properties. Computational tools can predict these properties, offering an early indication of a compound's potential for success in later stages of drug development.
| Property | 2-(4-Benzoyl-1-piperazinyl)ethanol Derivative (Predicted) | Donepezil (Predicted) | Desirable Range |
| Molecular Weight | ~300-400 g/mol | ~379.5 g/mol | < 500 |
| LogP | 2.0 - 4.0 | ~3.0 | < 5 |
| H-bond Donors | 1 | 1 | < 5 |
| H-bond Acceptors | 3-4 | 4 | < 10 |
| Blood-Brain Barrier Permeability | Likely | Yes[13] | High |
The predicted ADMET properties for the 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives generally fall within the acceptable ranges defined by Lipinski's Rule of Five, suggesting good oral bioavailability.[13] Their predicted ability to cross the blood-brain barrier is also a crucial factor for a centrally acting agent targeting AChE.
Conclusion and Future Directions
The in-silico docking studies, strongly supported by experimental IC50 data, reveal that 2-(4-Benzoyl-1-piperazinyl)ethanol derivatives are a promising class of acetylcholinesterase inhibitors.[1][2][3] Several derivatives have demonstrated superior potency to the established drug Donepezil, highlighting the potential of this chemical scaffold for the development of novel anti-Alzheimer's therapeutics.
The presented workflow provides a robust framework for the initial screening and evaluation of potential drug candidates. The convergence of in-silico predictions with experimental validation is paramount for building confidence in the identified hits. Future work should focus on the synthesis and biological evaluation of a broader range of derivatives to establish a comprehensive structure-activity relationship (SAR). Furthermore, more extensive in-vitro and in-vivo studies are necessary to fully characterize the efficacy, safety, and pharmacokinetic profiles of the most promising compounds.
References
-
Mohammadi-Farani, A., Abdi, N., Aliabadi, A., & Foroumadi, A. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(1), 59-66. [Link]
-
Mohammadi-Farani, A., Abdi, N., Aliabadi, A., & Foroumadi, A. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. ResearchGate. [Link]
-
Mohammadi-Farani, A., Abdi, N., Aliabadi, A., & Foroumadi, A. (2017). 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. PubMed. [Link]
-
Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. DARU Journal of Pharmaceutical Sciences, 21(1), 47. [Link]
-
Mohsin, N. A., & Ahmad, M. (2020). Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. Brazilian Journal of Pharmaceutical Sciences, 56. [Link]
-
Mohammadi-Farani, A., et al. (2013). Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects. PMC. [Link]
-
Ajana, A., et al. (2021). Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Current Pharmaceutical Design, 27(38), 4047-4061. [Link]
-
Aisyah, S., et al. (2023). Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management. PMC. [Link]
-
Ivanov, M., et al. (2021). Benchmarking Docking Protocols for Virtual Screenings of Novel Acetylcholinesterase Inhibitors. ResearchGate. [Link]
-
Foroumadi, A., et al. (2021). Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents. PMC. [Link]
-
Benaicha, B., et al. (2023). DISCOVERY OF NOVEL ACETYLCHOLINESTERASE INHIBITORS FOR ALZHEIMER'S DISEASE USING MOLECULAR DOCKING TECHNIQUE. Studia Universitatis "Vasile Goldiș", Seria Științele Vieții, 33(2), 143-154. [Link]
-
Patil, P. O., et al. (2022). Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors. PMC. [Link]
-
Al-Ostoot, F. H., et al. (2021). Synthesis, molecular docking, and in silico ADMET studies of 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine: Potential Inhibitor of SARS-CoV2. PubMed Central. [Link]
-
RCSB PDB. (1999). 1EVE: THREE DIMENSIONAL STRUCTURE OF THE ANTI-ALZHEIMER DRUG, E2020 (ARICEPT), COMPLEXED WITH ITS TARGET ACETYLCHOLINESTERASE. RCSB PDB. [Link]
-
Schmid, D., et al. (2024). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI. [Link]
-
Sharma, P., & Singh, P. (2017). Docking Study of Benzothiazole–Piperazines: AChE Inhibitors for Alzheimer's Disease. International Journal of Pharmaceutical Sciences Review and Research, 43(2), 124-128. [Link]
-
Kumar, A., & Kumar, A. (2023). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors. ResearchGate. [Link]
-
Singh, I. P. (2020). Acetylcholinesterase (AchE) receptor-based In-Silico drug discovery for Alzheimer's Disease. ChemRxiv. [Link]
-
El-Toumy, M., et al. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. MDPI. [Link]
Sources
- 1. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. studiauniversitatis.ro [studiauniversitatis.ro]
- 7. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides | MDPI [mdpi.com]
- 8. rcsb.org [rcsb.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, kinetic evaluation and molecular docking studies of donepezil-based acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of 2-(4-Benzoyl-1-piperazinyl)ethanol Purity with Reference Standards
Introduction: The Imperative of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is the bedrock of safety and efficacy. The compound 2-(4-Benzoyl-1-piperazinyl)ethanol is a key structural motif and a potential intermediate or impurity in the synthesis of various pharmaceutical agents.[1][2] Ensuring its purity is paramount, as even trace impurities can have unintended pharmacological effects or impact the stability and manufacturability of the final drug product.
This guide provides an in-depth, experience-driven framework for establishing and cross-validating the purity of 2-(4-Benzoyl-1-piperazinyl)ethanol. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices. The core principle is establishing a self-validating system of analysis, where orthogonal methods are used to build a robust and trustworthy purity profile for in-house reference standards. This process is critical for lot release, stability studies, and ensuring the consistency of data across the entire lifecycle of drug development.
Understanding 2-(4-Benzoyl-1-piperazinyl)ethanol: A Foundation for Analysis
Before a purity assessment method can be developed, a thorough understanding of the molecule's properties and likely contaminants is essential.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₃H₁₈N₂O₂ | Inferred from structure |
| Molecular Weight | 234.29 g/mol | Inferred from structure |
| Structure | A piperazine ring N-substituted with a benzoyl group and an ethanol group. | |
| Key Features | Tertiary amine, ketone, alcohol functionalities. Aromatic ring provides UV chromophore. |
This data is based on the chemical structure, as specific experimental data for this exact compound is not broadly published. The principles outlined, however, are directly applicable.
Synthesis and Potential Impurities
A common synthetic route for N-substituted piperazines involves the acylation of a piperazine derivative. For 2-(4-Benzoyl-1-piperazinyl)ethanol, a likely synthesis involves the reaction of 1-(2-hydroxyethyl)piperazine with benzoyl chloride.[1] This synthetic pathway informs the potential impurity profile we must be able to detect.
| Potential Impurity | Possible Source | Recommended Analytical Technique |
| 1-(2-Hydroxyethyl)piperazine | Unreacted starting material | HPLC, GC-MS |
| Benzoic Acid | Hydrolysis of benzoyl chloride or degradation of the product | HPLC |
| 1,4-Dibenzoylpiperazine | Reaction of benzoyl chloride with both nitrogens of a piperazine impurity | HPLC, LC-MS |
| Residual Solvents (e.g., Toluene, Dichloromethane) | From reaction or purification steps | GC-Headspace (GC-HS) |
The Cornerstone of Purity: Reference Standards
All quantitative analyses rely on a reference standard, a highly purified and well-characterized substance. In many workflows, a primary, compendial standard (e.g., from USP, EP) is used to qualify a more readily available in-house, or secondary, reference standard. The cross-validation process ensures that this secondary standard is a reliable surrogate for the primary standard.
Orthogonal Analytical Techniques: A Multi-Faceted Approach to Purity
Relying on a single analytical method can create blind spots. A robust purity assessment employs multiple, orthogonal techniques that measure different chemical or physical properties. This approach ensures that impurities not detected by one method are caught by another.
| Analytical Technique | Principle of Separation/Detection | Target Analytes for 2-(4-Benzoyl-1-piperazinyl)ethanol | Strengths & Causality |
| High-Performance Liquid Chromatography (HPLC-UV) | Differential partitioning between a stationary (e.g., C18) and mobile phase. | Non-volatile organic impurities (starting materials, by-products, degradants). | Workhorse Method: The benzoyl group provides a strong UV chromophore, making UV detection highly sensitive. Its polarity is well-suited for reversed-phase chromatography. |
| Gas Chromatography (GC-FID/MS) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility. | Residual solvents, volatile starting materials. | Essential for Volatiles: HPLC cannot detect highly volatile compounds like residual solvents from synthesis, which are critical to control. |
| Quantitative NMR (qNMR) | Measures the nuclear spin of ¹H atoms in a magnetic field. The signal is directly proportional to the number of nuclei. | Provides an absolute purity value of the main component against a certified internal standard. | Primary, Absolute Method: qNMR is structure-specific and does not rely on a reference standard of the analyte itself, making it a powerful, unbiased tool for qualifying a new reference standard.[3][4][5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass-based detection. | Identification of unknown impurity peaks. | Impurity Identification: Provides molecular weight and fragmentation data, which are crucial for elucidating the structure of unknown impurities detected during HPLC analysis.[6] |
The Cross-Validation Protocol: Establishing Trust in Your Standard
The objective of this protocol is to qualify a candidate Secondary Reference Standard (SRS) of 2-(4-Benzoyl-1-piperazinyl)ethanol against a Primary Reference Standard (PRS). This ensures that the SRS has a well-documented purity value and can be reliably used for routine quality control testing.
Experimental Workflow Diagram
Caption: Workflow for the cross-validation and qualification of a Secondary Reference Standard.
Step-by-Step Methodology
1. Preparation of Standards and Samples:
-
Rationale: The entire validation rests on the integrity of these initial solutions. Any error in weighing or dilution will propagate through all subsequent measurements.
-
Protocol:
-
Accurately weigh the Primary Reference Standard (PRS), Candidate Secondary Reference Standard (SRS), and a certified qNMR internal standard (e.g., maleic acid) using a calibrated analytical balance.
-
Quantitatively transfer each to separate Class A volumetric flasks.
-
Dissolve in a suitable, validated diluent (e.g., 50:50 acetonitrile:water) to create stock solutions of known concentration (e.g., 1.0 mg/mL).
-
From the stock solutions, prepare working standards for each analytical method at the appropriate concentration for the validated range of the assay.
-
2. Orthogonal Method Analysis:
-
Rationale: As depicted in the diagram below, using multiple techniques provides a comprehensive purity profile and ensures the assigned purity value is not an artifact of a single method.
-
Protocol:
-
HPLC Analysis: Inject triplicate preparations of the PRS and SRS solutions into a validated stability-indicating HPLC-UV system. Calculate the area percent purity for each.
-
GC-HS Analysis: Analyze the PRS and SRS for residual solvents using a validated GC-Headspace method.
-
qNMR Analysis: Analyze the PRS and SRS against the certified internal standard. The purity is calculated based on the integral ratio of specific, non-overlapping protons of the analyte versus the internal standard.[7]
-
Caption: Relationship between standards and orthogonal analytical methods for robust purity assessment.
3. Data Analysis and Acceptance Criteria:
-
Rationale: Pre-defined acceptance criteria are essential for an objective, trustworthy outcome. These criteria should be based on regulatory guidelines and the intended use of the standard.
-
Protocol:
-
Calculate the final purity of the SRS, taking into account data from all techniques (organic impurities by HPLC, residual solvents by GC, and water content if applicable).
-
Compare the purity values obtained for the SRS and PRS.
-
Acceptance Criteria Example:
-
The purity of the SRS as determined by HPLC area % must be within ±0.5% of the PRS.
-
The purity of the SRS as determined by qNMR must be within ±1.0% of the PRS.
-
No new impurities above the reporting threshold (e.g., 0.05% as per ICH Q3A) should be detected in the SRS compared to the PRS.
-
-
Data Interpretation: A Hypothetical Case Study
Let's assume the cross-validation of a new batch of 2-(4-Benzoyl-1-piperazinyl)ethanol (Candidate SRS, Lot# 2026-001) against a PRS (Purity = 99.8% w/w).
| Analysis | Primary Reference Standard (PRS) | Candidate Secondary Standard (SRS) | Acceptance Criteria | Pass/Fail |
| HPLC Purity (Area %) | 99.85% | 99.79% | SRS must be ≥ 99.5% | Pass |
| Largest Unidentified Impurity (Area %) | 0.06% | 0.08% | ≤ 0.10% | Pass |
| Total Impurities (Area %) | 0.15% | 0.21% | ≤ 0.30% | Pass |
| Residual Solvents (GC-HS) | Toluene: 50 ppm | Toluene: 75 ppm | ≤ 890 ppm (ICH Limit) | Pass |
| qNMR Purity (w/w) | 99.8% ± 0.2% | 99.6% ± 0.2% | Difference vs. PRS ≤ 0.5% | Pass |
Interpretation: In this case study, the candidate SRS meets all pre-defined acceptance criteria. The data from the orthogonal HPLC and qNMR methods are in close agreement, providing high confidence in the purity of the new standard. The slightly higher total impurities in the SRS are well below the established limit. Based on this comprehensive data, the Candidate SRS (Lot# 2026-001) can be qualified for use, and a purity value of 99.6% (from the absolute qNMR method) can be assigned.
Conclusion
The cross-validation of a reference standard is a foundational activity in pharmaceutical analysis that underpins the reliability of all subsequent quality control data. By employing a scientifically sound, multi-faceted approach using orthogonal analytical techniques like HPLC, GC, and qNMR, we move beyond simple comparison to a state of deep analytical understanding. This rigorous process, governed by pre-defined acceptance criteria and a logical workflow, ensures that the in-house standards used in daily operations are trustworthy, robust, and scientifically defensible, thereby safeguarding the integrity of the entire drug development process.
References
- BenchChem. Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)ethanol - Technical Support Center.
- BenchChem. 2-(4-Benzhydrylpiperazin-1-yl)ethanol | 10527-64-7.
- Google Patents. CN103254153B - Preparation method of high-purity 1-[2-(2-hydroxyethoxy)ethyl]piperazine.
- MDPI. Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)
- UNODC.
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Institute of Validation Technology. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Chemsrc. 2-(4-benzhydrylpiperazin-1-yl)ethanol | CAS#:10527-64-7.
- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
- European Medicines Agency. ICH guideline Q2(R2)
- European Directorate for the Quality of Medicines & HealthCare. PA/PH/OMCL (13)
- Ofni Systems.
- European Medicines Agency.
- USP.
- Der Pharmacia Lettre. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions.
- ICH.
- PMC. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- USP. Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- Aschimfarma. EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP.
- PubMed. Quantitative NMR (qNMR)
- University of Illinois Chicago. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI).
- JEOL. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability.
- Pharmaceutical Technology. Verifying Compendial Methods.
Sources
- 1. benchchem.com [benchchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability | Products | JEOL Ltd. [jeol.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Benzoyl-1-piperazinyl)ethanol
Hazard Assessment: A Cautious Approach
Given the absence of a specific Safety Data Sheet (SDS) for 2-(4-Benzoyl-1-piperazinyl)ethanol, we must infer its potential hazards from structurally related compounds. A similar molecule, 2-(4-Benzhydrylpiperazin-1-yl)ethanol, is classified as harmful if swallowed and very toxic to aquatic life.[2] Piperazine and its derivatives are known to be skin and respiratory sensitizers and can cause serious eye damage.[3] Therefore, we will operate under the assumption that 2-(4-Benzoyl-1-piperazinyl)ethanol may possess similar properties.
Inferred Potential Hazards:
-
Acute Oral Toxicity: May be harmful if swallowed.[2]
-
Skin Corrosion/Irritation: Piperazine derivatives can cause skin irritation or burns.[3]
-
Serious Eye Damage/Irritation: Expected to be a significant risk, potentially causing serious eye damage.[3]
-
Respiratory Sensitization: Inhalation of dust or aerosols may cause respiratory irritation or allergic reactions.[4]
-
Aquatic Toxicity: High potential for toxicity to aquatic life.[2]
This assessment dictates a stringent PPE protocol to prevent exposure through all potential routes: dermal (skin), ocular (eyes), inhalation, and ingestion.
Core PPE: Your Non-Negotiable Laboratory Armor
For any procedure involving 2-(4-Benzoyl-1-piperazinyl)ethanol, the following PPE represents the minimum standard.
-
Eye Protection: Safety Goggles
-
Why: Standard safety glasses are insufficient. The potential for this compound to cause serious eye damage necessitates the use of chemical splash goggles that form a seal around the eyes.[5][6] This provides protection from splashes, mists, and fine powders that can easily bypass the coverage of regular safety glasses.
-
Standard: Ensure goggles meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
-
Hand Protection: Chemical-Resistant Gloves
-
Why: Direct skin contact is a primary route of exposure. Piperazine compounds can cause skin irritation and sensitization.[5]
-
Selection: Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals. For prolonged handling or in situations with a high risk of splash, consider thicker, chemical-specific gloves. Always consult a glove manufacturer's compatibility chart.
-
Protocol: Practice the double-gloving technique for added protection, especially during weighing and solution preparation. Never reuse disposable gloves.[7] Wash hands thoroughly after removing gloves.[8]
-
-
Body Protection: Laboratory Coat
Situational PPE: Escalating Protection Based on Risk
Certain procedures increase the risk of exposure and require an upgraded PPE protocol.
-
Respiratory Protection
-
When: Required when handling the solid powder outside of a certified chemical fume hood, when generating aerosols or dust, or during spill cleanup.[2][9]
-
Why: This prevents the inhalation of fine particles that can cause respiratory irritation or sensitization.
-
Selection: A NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is the minimum requirement. This must be part of a formal respiratory protection program that includes fit testing and training, as mandated by OSHA 1910.134.[5][6]
-
-
Face Shield
-
When: Use in conjunction with safety goggles when there is a significant risk of a large splash, such as when transferring large volumes of a solution or handling the substance under pressure.[5]
-
Why: A face shield provides an additional layer of protection for the entire face, not just the eyes.[7]
-
PPE Protocol Summary
This table outlines the recommended PPE for various laboratory tasks involving 2-(4-Benzoyl-1-piperazinyl)ethanol.
| Task | Potential Exposure | Standard PPE | Enhanced PPE (Required) |
| Weighing Solid | Inhalation of fine powder, skin contact | Double Nitrile Gloves, Lab Coat, Safety Goggles | Perform in a chemical fume hood. If not possible, a fit-tested N95/P100 respirator is mandatory. |
| Preparing Solutions | Splashes to eyes/skin, skin contact | Nitrile Gloves, Lab Coat, Safety Goggles | Face shield (in addition to goggles) for volumes >1L. |
| Running Reactions | Splashes, potential for aerosol generation | Nitrile Gloves, Lab Coat, Safety Goggles | Work within a chemical fume hood.[7] |
| Sample Analysis | Minimal (diluted samples) | Nitrile Gloves, Lab Coat, Safety Glasses | Safety Goggles if splash risk exists. |
| Spill Cleanup | High risk of inhalation, skin, and eye contact | N/A | Full Kit: Chemical-resistant suit/apron, heavy-duty gloves (e.g., butyl rubber), safety goggles, face shield, and a full-face respirator with appropriate cartridges. |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use.
Step-by-Step PPE Workflow
-
Donning (Putting On):
-
Put on your lab coat and fasten it completely.
-
Put on your safety goggles.
-
If required, put on your respirator (ensure a proper seal).
-
Wash your hands.
-
Put on your first pair of gloves, pulling the cuffs over the sleeves of your lab coat.
-
Put on your second pair of gloves.
-
-
Doffing (Taking Off): This sequence is designed to prevent self-contamination.
-
Remove the outer pair of gloves.
-
Remove your lab coat, turning it inside out as you do.
-
Remove your safety goggles and face shield (if used).
-
Remove the inner pair of gloves, peeling them off without touching the outer surface.
-
If used, remove your respirator.
-
Wash your hands thoroughly with soap and water.
-
Disposal of Contaminated PPE
-
All disposable PPE (gloves, etc.) used while handling 2-(4-Benzoyl-1-piperazinyl)ethanol must be considered hazardous waste.
-
Place contaminated items in a designated, sealed hazardous waste container.
-
Dispose of all chemical and container waste through an approved waste disposal plant in accordance with local, state, and federal regulations.[4][10]
Safe Handling Workflow
The following diagram illustrates the critical decision-making and operational flow for safely handling 2-(4-Benzoyl-1-piperazinyl)ethanol.
Caption: A procedural diagram outlining the key safety stages from initial risk assessment to final disposal.
References
-
Carl ROTH (n.d.). Safety Data Sheet: Ethanol. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: 4-(2-hydroxyethyl)piperazin-1-ylethanesulphonic acid. Retrieved from [Link]
-
Carl ROTH (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
Cole-Parmer (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
GZ Industrial Supplies (2025). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
MPLX (2017). SAFETY DATA SHEET. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]
-
New Jersey Department of Health (n.d.). Hazard Summary: Piperazine. Retrieved from [Link]
-
Princeton University (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
QuinTech (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
-
s d fine-chem limited (n.d.). piperazine anhydrous - SAFETY DATA SHEET. Retrieved from [Link]
-
SDS Management Software (2025). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]
-
Versogen, Inc. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. nj.gov [nj.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. quintech.de [quintech.de]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
